Amotosalen hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLAMQBABOJZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167093 | |
| Record name | Amotosalen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161262-45-9 | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161262-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amotosalen hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amotosalen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOTOSALEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amotosalen hydrochloride for pathogen inactivation in research
An In-depth Technical Guide on Amotosalen Hydrochloride for Pathogen Inactivation in Research
Introduction to this compound
This compound is a photoactive psoralen compound utilized for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, in blood components intended for transfusion. In conjunction with ultraviolet A (UVA) light, amotosalen serves as a pathogen reduction technology (PRT) for platelet and plasma components. This technology, commercially known as the INTERCEPT Blood System, aims to enhance the safety of blood transfusions by mitigating the risk of transfusion-transmitted infections (TTIs). The fundamental principle of this method is to target and damage the nucleic acids of pathogens, thereby preventing their replication and ability to cause disease, while preserving the therapeutic properties of the blood components.
Core Mechanism of Action
The pathogen inactivation process using amotosalen and UVA light is a multi-step photochemical reaction targeting the fundamental ability of organisms to replicate.
-
Intercalation : Amotosalen, due to its planar structure, readily intercalates into the double-helical regions of both DNA and RNA of pathogens and leukocytes. This initial binding is a non-covalent interaction that positions the molecule for the subsequent photochemical reaction.
-
UVA Activation : The blood component containing amotosalen is then exposed to a controlled dose of UVA light (320-400 nm). The energy from the UVA light excites the amotosalen molecule, transforming it into a highly reactive state.
-
Covalent Cross-linking : In its activated state, amotosalen forms covalent monoadducts and interstrand cross-links with the pyrimidine bases (thymine, cytosine, and uracil) of the nucleic acid chains. This irreversible cross-linking permanently damages the genetic material.
-
Inactivation : The resulting cross-linked DNA and RNA cannot serve as templates for replication or transcription. This effectively renders the pathogens and leukocytes non-infectious and incapable of proliferation. A subsequent step involves a Compound Adsorption Device (CAD) to remove residual amotosalen and its photoproducts.
Caption: Photochemical mechanism of amotosalen for pathogen inactivation.
Quantitative Data on Efficacy and Component Quality
The effectiveness of amotosalen-UVA treatment is assessed by its ability to reduce pathogen load (log reduction) and its impact on the in vitro and in vivo quality of the treated blood components.
Table 1: Pathogen Reduction Efficacy of Amotosalen-UVA Treatment in Platelet and Plasma Concentrates
| Pathogen Category | Specific Pathogen | Log Reduction Achieved (Platelets) | Log Reduction Achieved (Plasma) |
| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | >6.1 | >6.7 |
| Hepatitis B Virus (HBV) | >5.5 | >4.9 | |
| Hepatitis C Virus (HCV) | >5.0 | >4.5 | |
| West Nile Virus (WNV) | >6.9 | >6.8 | |
| SARS-CoV-2 | >4.5 | >5.0 | |
| Non-Enveloped Viruses | Hepatitis A Virus (HAV) | >4.8 | >5.2 |
| Parvovirus B19 | >5.0 | >5.0 | |
| Gram-Positive Bacteria | Staphylococcus aureus | >6.0 | >6.5 |
| Streptococcus pyogenes | >6.0 | >6.8 | |
| Gram-Negative Bacteria | Klebsiella pneumoniae | >7.0 | >7.0 |
| Yersinia enterocolitica | >6.0 | >6.9 | |
| Spirochetes | Treponema pallidum | >6.0 | Not Reported |
| Parasites | Babesia microti | >5.5 | >5.9 |
| Plasmodium falciparum | >6.0 | >6.0 |
Table 2: Impact of Amotosalen-UVA Treatment on In Vitro Quality of Platelet Concentrates (Day 5 of Storage)
| Parameter | Untreated Control | Amotosalen-Treated |
| pH (at 22°C) | 7.1 ± 0.1 | 7.0 ± 0.1 |
| Platelet Yield (x10¹¹ per unit) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Glucose Consumption (µmol/unit/h) | 4.5 ± 1.0 | 5.5 ± 1.2 |
| Lactate Production (µmol/unit/h) | 8.0 ± 1.5 | 10.0 ± 1.8 |
| CD62P Expression (% positive) | 8 ± 3 | 15 ± 5 |
| Hypotonic Shock Response (%) | 75 ± 10 | 65 ± 12 |
| Aggregation to ADP (max %) | 85 ± 10 | 75 ± 12 |
Table 3: Impact of Amotosalen-UVA Treatment on Plasma Protein Activity
| Coagulation Factor | Mean Activity Retention (%) |
| Fibrinogen | 98 |
| Factor V | 70 |
| Factor VII | 85 |
| Factor VIII | 65 |
| Factor XI | 90 |
| Protein C | 95 |
| Protein S | 90 |
Experimental Protocols
Protocol 1: Pathogen Inactivation Efficacy in Platelet Concentrates
Objective: To quantify the log reduction of a target pathogen in a platelet concentrate following amotosalen-UVA treatment.
Materials:
-
Apheresis or buffy-coat derived platelet concentrates (PCs).
-
This compound solution and UVA illumination system (e.g., INTERCEPT).
-
High-titer stock of the pathogen of interest (virus, bacteria, etc.).
-
Compound Adsorption Device (CAD).
-
Appropriate culture media, cell lines, or agar plates for pathogen quantification.
-
Sterile consumables (syringes, tubing, sample bags).
Methodology:
-
Preparation: Obtain a standard unit of PC. Remove a small aliquot for baseline platelet quality analysis.
-
Pathogen Spiking: In a biosafety cabinet, spike the PC unit with a known high titer of the pathogen stock. Mix gently and thoroughly.
-
Pre-Inactivation Sampling: Immediately draw a "Pre-Inactivation" sample. Perform serial dilutions and plate or infect cell cultures to determine the initial pathogen load (Titer 1).
-
Amotosalen Addition: Aseptically add the amotosalen solution to the spiked PC unit to achieve a final concentration of 150 µM.
-
UVA Illumination: Transfer the PC containing amotosalen to the UVA-transparent illumination bag. Place the bag in the UVA illuminator and deliver a standard dose of 3.0 J/cm² of UVA light.
-
Adsorption Step: Following illumination, pass the entire content of the bag through the CAD to remove residual amotosalen and its photoproducts.
-
Post-Inactivation Sampling: Collect a "Post-Inactivation" sample from the final product bag.
-
Pathogen Quantification: Perform serial dilutions of the "Post-Inactivation" sample and use the appropriate infectivity or culture assay to determine the final pathogen load (Titer 2).
-
Calculation: Calculate the log reduction value as: Log Reduction = log₁₀(Titer 1 / Titer 2) .
Caption: Workflow for determining pathogen inactivation efficacy.
Protocol 2: In Vitro Platelet Quality Assessment
Objective: To evaluate the effects of amotosalen-UVA treatment on key platelet quality parameters during storage.
Materials:
-
Paired platelet concentrate units (one treated, one control).
-
Blood gas analyzer (for pH, pO₂, pCO₂).
-
Automated hematology analyzer (for platelet count).
-
Biochemistry analyzer (for glucose, lactate).
-
Flow cytometer and relevant antibodies (e.g., anti-CD62P, anti-CD42b).
-
Platelet aggregometer.
-
Spectrophotometer for hypotonic shock response (HSR) assay.
Methodology:
-
Study Design: Use paired PC units from the same donor. One unit serves as the untreated control, while the other undergoes the amotosalen-UVA treatment as described in Protocol 1 (without pathogen spiking).
-
Storage: Store both units under standard blood bank conditions (20-24°C with continuous agitation) for up to 7 days.
-
Sampling: Draw samples from both units on specified days (e.g., Day 1, Day 5, Day 7).
-
Analysis:
-
Metabolic Parameters: Measure pH, glucose, and lactate concentrations.
-
Platelet Count: Determine the platelet count to assess yield and recovery.
-
Activation Markers: Use flow cytometry to quantify the percentage of platelets expressing surface CD62P (P-selectin), a marker of activation.
-
Functional Integrity:
-
Hypotonic Shock Response (HSR): Measure the change in light absorbance after subjecting platelets to hypotonic stress, indicating membrane integrity.
-
Aggregation: Use a platelet aggregometer to measure the maximum aggregation response to an agonist like ADP or collagen.
-
-
-
Data Comparison: For each time point, statistically compare the results from the treated and control units to determine the impact of the treatment.
The Genesis of a Pathogen Inactivation Technology: Early Research and Development of Amotosalen Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amotosalen hydrochloride, a synthetic psoralen derivative, is the active component in the INTERCEPT™ Blood System, a technology designed to enhance the safety of blood transfusions by inactivating a broad spectrum of pathogens in platelet and plasma components. This technical guide delves into the foundational research and development of amotosalen, providing a comprehensive overview of its mechanism of action, key preclinical and early clinical findings, and the experimental methodologies that underpinned its development.
Core Mechanism of Action: Nucleic Acid Cross-linking
The pathogen-inactivating effect of amotosalen is based on a well-established photochemical process. Amotosalen, as a psoralen compound, has the ability to intercalate into the helical structures of DNA and RNA.[1][2] Upon subsequent illumination with ultraviolet A (UVA) light, amotosalen forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[1][3] This process effectively blocks the replication and transcription of the genetic material of contaminating pathogens, such as viruses, bacteria, and protozoa, as well as leukocytes, rendering them unable to multiply and cause disease.[1][4] The selection of amotosalen (formerly S-59) for this application was the result of extensive screening of various psoralen compounds to identify a molecule with high specificity for nucleic acids and minimal interaction with other cellular components, thereby preserving the therapeutic function of platelets and plasma proteins.[5]
Preclinical and Early Clinical Development: A Summary of Key Findings
Initial preclinical studies and early clinical trials were crucial in establishing the safety and efficacy profile of amotosalen-based photochemical treatment (PCT). These investigations focused on demonstrating robust pathogen inactivation while maintaining the functional integrity of the treated blood components.
Pathogen Inactivation Efficacy
A significant body of evidence from early studies demonstrated the broad-spectrum efficacy of amotosalen/UVA treatment. The technology was shown to effectively inactivate a wide range of clinically relevant pathogens.
| Pathogen Type | Example Pathogen | Titer Reduction (log) | Reference |
| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | >6.7 | [6] |
| Hepatitis B Virus (HBV) model | >6.8 | [6] | |
| Hepatitis C Virus (HCV) model | >6.5 | [6] | |
| SARS-CoV | >6.2 | [7] | |
| Bacteria | Staphylococcus epidermidis | >6.6 | [6] |
| Klebsiella pneumoniae | >5.6 | [6] | |
| Protozoa | Plasmodium falciparum | ≥6.0 | [8] |
| Babesia microti | >5.3 | [8] | |
| Note: This table presents a selection of data from early studies. The extent of inactivation can vary based on the specific pathogen and experimental conditions. |
Effects on Platelet Function and Viability
A critical aspect of the early research was to ensure that the pathogen inactivation process did not unduly compromise the therapeutic function of platelets. While amotosalen/UVA treatment was shown to have some impact on platelet in vitro parameters, extensive studies demonstrated that the treated platelets remained clinically effective.
| Parameter | Observation | Reference |
| Platelet Aggregation | Reduced aggregation in response to collagen and thrombin.[4] | [4] |
| Platelet Activation Markers | Increased surface expression of CD62P (P-selectin) post-treatment. | [9] |
| Apoptosis | Increased levels of the pro-apoptotic protein Bak and caspase-3 cleavage.[8] | [8] |
| Glycoprotein Shedding | Decreased expression of the von Willebrand factor receptor, GpIbα. | [10] |
| In Vivo Recovery and Survival | Adequate in vivo recovery and lifespan demonstrated in primate models. | [6] |
Safety and Toxicology
Comprehensive toxicology studies were conducted to assess the safety of transfusing amotosalen-treated blood products. These studies in animal models involved doses significantly higher than what would be experienced by patients. The results showed a large safety margin, with no specific target organ toxicity, reproductive toxicity, or carcinogenicity observed at clinically relevant exposures.[11] Early clinical trials, such as the SPRINT trial, further evaluated the safety profile in human subjects, demonstrating that the overall incidence of adverse events was comparable between patients receiving PCT platelets and those receiving conventional platelets.[4]
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the early research and development of this compound.
Pathogen Inactivation Assay
Objective: To determine the extent of pathogen reduction in platelet concentrates following amotosalen/UVA treatment.
Methodology:
-
Pathogen Spiking: Platelet concentrate units were inoculated with a known high titer of the target pathogen (e.g., virus, bacteria).
-
Amotosalen Addition: this compound was added to the platelet concentrate to achieve a final concentration of 150 µM.[7]
-
UVA Illumination: The mixture was then exposed to a controlled dose of UVA light (typically 3 J/cm²) in a specialized illumination device.[7]
-
Titer Determination: Samples were taken before and after the UVA illumination. The concentration of viable pathogens in these samples was quantified using established biological assays, such as plaque-forming unit (PFU) assays for viruses or colony-forming unit (CFU) assays for bacteria.[6][7]
-
Log Reduction Calculation: The log reduction in pathogen titer was calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.
Platelet Aggregation Assay
Objective: To assess the effect of amotosalen/UVA treatment on platelet function by measuring their ability to aggregate in response to agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) was prepared from both amotosalen/UVA-treated and untreated (control) platelet concentrates.
-
Agonist Addition: Platelet aggregation was induced by adding specific agonists, such as collagen or thrombin, to the PRP samples in an aggregometer.[4]
-
Measurement: The change in light transmission through the PRP suspension was monitored over time as platelets aggregated. The maximum percentage of aggregation was recorded.
-
Comparison: The aggregation response of treated platelets was compared to that of control platelets.
High-Performance Liquid Chromatography (HPLC) for Amotosalen Quantification
Objective: To measure the concentration of amotosalen and its photoproducts in platelet concentrates.
Methodology:
-
Sample Preparation: Plasma samples from the platelet units were deproteinized, typically by precipitation with an organic solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant was injected into a reverse-phase HPLC system. A C18 or a cyano-propyl (CN) column was commonly used for separation.[5][10] The mobile phase typically consisted of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Amotosalen and its photoproducts were detected by their absorbance at a specific wavelength, typically around 300 nm.[10]
-
Quantification: The concentration of amotosalen was determined by comparing the peak area of the sample to a standard curve generated from known concentrations of amotosalen. An internal standard, such as 4,5',8-trimethylpsoralen (TMP), was often used to improve accuracy.[10]
Visualizations
Mechanism of Action of Amotosalen
Caption: The photochemical mechanism of amotosalen action.
Experimental Workflow for Pathogen Inactivation Studies
Caption: Workflow for determining pathogen inactivation efficacy.
Signaling Pathways Affected by Amotosalen/UVA in Platelets
Caption: Key signaling events in platelets post-amotosalen/UVA treatment.
References
- 1. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis and comparison of oxidative damages on peptides induced by pathogen reduction technologies for platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and toxicology assessment of INTERCEPT (S-59 and UVA treated) platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Amotosalen Hydrochloride: A Comprehensive Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Amotosalen hydrochloride for laboratory applications. This document details the compound's core characteristics, experimental protocols for its analysis, and its mechanism of action, presented in a format tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a psoralen derivative used as a pathogen inactivation agent for blood products.[1] A thorough understanding of its physicochemical properties is crucial for its effective and safe use in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g][2]benzopyran-7-one hydrochloride | [3] |
| Synonyms | S-59 | [1] |
| Molecular Formula | C₁₇H₂₀ClNO₄ | [3] |
| Molecular Weight | 337.8 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Water: 100 mg/mL (296.03 mM) (requires sonication) DMSO: 7.14 mg/mL (21.14 mM) (requires sonication) | [5] |
| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [4] |
Note: Melting point and pKa values, while critical, were not found from experimental sources in the conducted search. Computational data exists but is not included here to maintain a focus on experimentally verified properties.
Mechanism of Action: DNA and RNA Crosslinking
Amotosalen's biological activity stems from its ability to crosslink nucleic acids upon activation by ultraviolet A (UVA) light.[1] This process effectively neutralizes pathogens by rendering their DNA and RNA incapable of replication.
The mechanism can be summarized in the following steps:
-
Intercalation: Amotosalen, a planar molecule, intercalates into the helical structure of DNA and RNA.
-
UVA Activation: Upon exposure to UVA light (320-400 nm), the intercalated Amotosalen molecule becomes photoactivated.
-
Covalent Bonding: The activated Amotosalen forms covalent crosslinks with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands. This can result in both inter-strand (between two strands) and intra-strand (within the same strand) crosslinks.
-
Inhibition of Replication: The formation of these covalent bonds prevents the unwinding and replication of the nucleic acid, thereby inactivating the pathogen.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the characterization of this compound in a laboratory setting. These protocols are based on established pharmaceutical analysis techniques.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[6][7][8]
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
pH meter
-
Shaker or orbital incubator set at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Place the flask in a shaker or incubator at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
This protocol describes the use of potentiometric titration to determine the acid dissociation constant (pKa) of this compound.[2][9][10]
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the equivalence point(s). The pKa is the pH at which half of the compound is in its ionized form, which can be determined from the titration curve (the midpoint of the buffer region).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the first derivative of the titration curve.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for understanding the stability profile of a drug substance and for developing stability-indicating analytical methods.[11][12][13]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Temperature-controlled oven (for thermal degradation)
-
Photostability chamber (for photolytic degradation)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: Treat with HCl at elevated temperatures.
-
Base Hydrolysis: Treat with NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Degradation: Expose the solid and/or solution to high temperatures.
-
Photolytic Degradation: Expose the solid and/or solution to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
-
Data Evaluation: Evaluate the extent of degradation under each stress condition to understand the degradation pathways and the intrinsic stability of the molecule.
Analytical Quantification (HPLC Method)
A validated HPLC method is crucial for the accurate quantification of this compound and its related substances.[14][15][16][17][18]
Objective: To provide a general framework for an HPLC method for the analysis of this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
This technical guide provides a foundational understanding of the physicochemical properties of this compound for laboratory use. For specific applications, it is recommended that researchers validate these methods within their own laboratory settings.
References
- 1. jcpsp.pk [jcpsp.pk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-((2-aminoethoxy)methyl)-2,5,9-trimethyl-, hydrochloride (1:1) | C17H20ClNO4 | CID 159598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Amotosalen Hydrochloride's Interaction with Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amotosalen hydrochloride, a synthetic psoralen derivative, in conjunction with ultraviolet A (UVA) light, is a potent inhibitor of nucleic acid replication. This technology has been effectively harnessed for pathogen reduction in blood products, enhancing transfusion safety. This technical guide provides an in-depth exploration of the molecular interactions between this compound and nucleic acids. It details the mechanism of action, presents quantitative data on these interactions, outlines key experimental methodologies, and provides visual representations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a photoactive compound that belongs to the psoralen family of furocoumarins.[1] Psoralens are known for their ability to intercalate into DNA and, upon activation by UVA light, form covalent adducts with pyrimidine bases, primarily thymine.[2][3] This process effectively crosslinks the nucleic acid strands, inhibiting replication and transcription.[4][5] This mechanism forms the basis of the INTERCEPT™ Blood System, which utilizes amotosalen and UVA light to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood components.[4][6][7]
Mechanism of Action
The interaction of amotosalen with nucleic acids is a multi-step process that is dependent on both the chemical properties of amotosalen and the presence of UVA light. The process can be broadly categorized into three key stages: intercalation, monoadduct formation, and interstrand crosslink formation.
Intercalation
The initial step in the interaction is the non-covalent intercalation of the planar amotosalen molecule between the base pairs of the DNA or RNA double helix.[5] This "dark" reaction occurs without UVA light and is a prerequisite for the subsequent photochemical reactions.[2] The affinity of amotosalen for nucleic acids is influenced by the base composition, with a higher affinity observed for A,T-rich regions compared to G,C-rich regions.[8]
Photoreaction and Covalent Adduct Formation
Upon exposure to UVA light (320-400 nm), the intercalated amotosalen molecule absorbs photons, leading to its excitation into a reactive state.[2] This excited state enables the formation of covalent bonds with adjacent pyrimidine bases, particularly thymine. This photoreaction can result in two types of adducts:
-
Monoadducts: A single covalent bond is formed between the amotosalen molecule and a pyrimidine base on one strand of the nucleic acid.[9]
-
Interstrand Crosslinks (ICLs): Following the formation of a monoadduct, the amotosalen molecule can absorb a second photon, enabling it to react with a pyrimidine base on the complementary strand, thus forming a covalent bridge between the two strands.[2][5] This crosslinking is the primary mechanism by which nucleic acid replication is blocked.[4]
The formation of these covalent adducts occurs at a high frequency, with reports indicating an average of one crosslink every 83 base pairs.[5] This high density of adducts effectively prevents the unwinding of the DNA/RNA helix, thereby inhibiting the processes of replication and transcription.[4][5]
Quantitative Data
The interaction between amotosalen and nucleic acids has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Crosslinking Frequency
| Parameter | Value | Reference |
| Dissociation Constant (KD) for A,T-only DNA | 8.9 x 10-5 M | [8] |
| Dissociation Constant (KD) for G,C-only DNA | 6.9 x 10-4 M | [8] |
| Average Frequency of Crosslinks | 1 per 83 base pairs | [5] |
Table 2: Pathogen Inactivation Efficacy (Log Reduction Factors)
| Pathogen Type | Pathogen | Log Reduction in Platelets | Log Reduction in Plasma | Reference |
| Enveloped Virus | HIV-1 | >5.7 | >6.0 | [10] |
| Enveloped Virus | Hepatitis B Virus (HBV) | >4.4 | >4.9 | [10] |
| Enveloped Virus | Hepatitis C Virus (HCV) | >5.0 | >5.1 | [10] |
| Gram-positive Bacteria | Staphylococcus aureus | >6.7 | - | [11] |
| Gram-negative Bacteria | Escherichia coli | >5.8 | - | [11] |
| Protozoa | Plasmodium falciparum | >6.0 | >6.0 | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to study the interaction of amotosalen with nucleic acids.
Pathogen Inactivation Assay
This protocol describes a general workflow for assessing the efficacy of amotosalen and UVA light in inactivating pathogens in a biological sample.
References
- 1. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interceptbloodsystem.com [interceptbloodsystem.com]
- 5. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogen-reduced platelets | Professional Education [profedu.blood.ca]
- 7. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Beyond Pathogens: An In-depth Technical Guide to the Biological Effects of Amotosalen Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amotosalen hydrochloride, a synthetic psoralen, in combination with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™ Blood System. This technology is a cornerstone of modern transfusion medicine, designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in blood components, primarily platelets and plasma.[1] The primary mechanism involves the irreversible cross-linking of nucleic acids, which blocks the replication and transcription essential for pathogen viability and immune cell proliferation.[2][3][4] However, the potent biochemical activity of Amotosalen/UVA extends beyond pathogen inactivation, inducing a range of biological effects on the treated blood products. This technical guide provides a comprehensive overview of these effects, focusing on the molecular and cellular alterations observed in platelets, leukocytes, and other biological molecules. We will delve into the downstream consequences for cellular function, signaling pathways, and the overall quality of transfused components, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Nucleic Acid Cross-linking
Amotosalen's efficacy stems from its high specificity for nucleic acids.[2][5] As a psoralen derivative, it is a planar, tricyclic molecule that readily penetrates cellular and nuclear membranes.[2][6] The process is a multi-step photochemical reaction:
-
Intercalation: In the absence of light, Amotosalen reversibly intercalates into the helical regions of both DNA and RNA.[2][3]
-
Monoadduct Formation: Upon illumination with UVA light (320-400 nm), a photochemical reaction occurs, causing Amotosalen to form a covalent bond with a pyrimidine base (thymine or uracil) on one strand of the nucleic acid, creating a monoadduct.[3][7]
-
Cross-linking: With additional UVA exposure, a second photoreaction can occur at the other end of the psoralen molecule, forming a covalent bond with a pyrimidine on the opposing strand. This creates a permanent interstrand cross-link, which effectively blocks DNA replication and RNA transcription.[3][4][7] Intrastrand cross-links are also possible.[2] This irreversible blockade of genetic processes is the basis for its potent pathogen-reducing and leukocyte-inactivating capabilities.[4]
Caption: Core mechanism of Amotosalen/UVA action on nucleic acids.
Effects on Platelets: A Balance of Safety and Lesion
The anucleate nature of platelets makes them theoretically resilient to a DNA-targeting agent. However, extensive research has demonstrated that Amotosalen/UVA treatment induces significant alterations to platelet biology, collectively termed "platelet storage lesions" (PSL).[8]
Proteomic and Phosphoproteomic Alterations
Proteomic analyses reveal that Amotosalen/UVA treatment alters the expression of numerous platelet proteins, with changes becoming more pronounced during storage.[9] These modifications are distinct from those caused by gamma irradiation.[9]
Table 1: Summary of Protein Alterations in Amotosalen/UVA-Treated Platelets
| Protein/Protein Family | Change | Functional Implication | Citation(s) |
| Platelet endothelial aggregation receptor 1 (PEAR-1) | Decrease | Reduced platelet aggregation via integrin αIIbβIII pathway | [9] |
| Platelet factor 4 (PF4) | Increase | Platelet activation marker | [9] |
| Mitogen-activated protein kinase kinase kinase 5 (MAP3K5) | Increase | Pro-apoptotic signaling | [9] |
| Four and a half LIM domains protein 1 | Decrease | Cytoskeletal organization | [9] |
| Chloride intracellular channel 4 (CLIC4) | Increase (Cytosolic) | Potential indicator of mitochondrial damage and stress-induced death pathway | [9] |
| Pro-apoptotic Bak protein | Increase | Induction of apoptosis | [10][11] |
| Myosin light chain (MLC) | Inhibition of Phosphorylation | Alteration of platelet shape change pathways | [5] |
A 2024 study identified 109 phosphosites with a greater than 2-fold change in treated platelets, indicating significant upregulation of phosphorylation effects and impacts on key signaling cascades.[5]
Impairment of Platelet Function and Activation
A primary consequence of Amotosalen/UVA treatment is a reduction in platelet activatability and aggregation.
-
Reduced Aggregation: At day 1 of storage, treated platelets show a dramatic reduction in aggregation in response to agonists. Collagen-induced aggregation was reduced by approximately 80%, and thrombin-induced aggregation by 60%, compared to untreated controls.[8][10]
-
Surface Glycoprotein Alterations: The treatment leads to a significant decrease in the surface expression of Glycoprotein Ibα (GpIbα), the receptor for von Willebrand Factor (vWF).[8][10] This is accompanied by an increase in its soluble fragment, glycocalicin, in the plasma, indicating receptor shedding.[10]
-
Desialylation: Treated platelets exhibit increased desialylation of GpIbα, which is linked to accelerated platelet clearance from circulation.[8][11]
-
Pre-activation: Paradoxically, while agonist-induced activation is reduced, some studies show that treated platelets have higher baseline activation markers, such as increased surface expression of CD62P (P-selectin), immediately after treatment.[9]
Table 2: Quantitative Effects on Platelet Function
| Parameter | Condition | Result | Citation(s) |
| Collagen-induced Aggregation (Day 1) | 5 μg/ml Collagen | 20.5% of control | [8][11] |
| Collagen-induced Aggregation (Day 1) | 10 μg/ml Collagen | 45.2% of control | [8][11] |
| GpIbα Expression (MFI, Day 1) | Amotosalen/UVA Treated | 1937.4 | [8][11] |
| GpIbα Expression (MFI, Day 1) | Untreated Control | 2258.9 | [8][11] |
| Corrected Count Increment (CCI) | Clinical Transfusion | 22.6% lower than conventional platelets | [12][13] |
Induction of Apoptotic Pathways
Amotosalen/UVA treatment triggers apoptotic signaling cascades in platelets, contributing to their reduced function and survival. Key observations include the significant phosphorylation of p38 mitogen-activated protein kinase (MAPK), an increase in the pro-apoptotic protein Bak, and subsequent cleavage of caspase-3.[5][10][11] This suggests that the treatment induces a mitochondrial damage pathway that culminates in apoptosis, accelerating platelet clearance in vivo.[9][10]
Caption: Amotosalen/UVA-induced apoptotic signaling in platelets.
Effects on T-Cells and Immune Function
The primary effect of Amotosalen/UVA on leukocytes is the complete and effective inactivation of T-cell proliferation. This is the basis for its use as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[8][14] Studies show that Amotosalen/UVA treatment can achieve a greater than 6.2 log inactivation of T-cells, rendering it more effective than the standard 2500 cGy dose of gamma irradiation.[14]
Interestingly, while their proliferative capacity is abrogated, amotosalen-treated donor T-cells can persist long-term in vivo after bone marrow transplantation.[15] These persistent cells are functional, capable of producing interferon-gamma in response to viral antigens, and appear to undergo DNA repair over time.[15] However, in response to infection, recipients of treated splenocytes exhibit lower levels of serum IFN-gamma and TNF-alpha compared to recipients of untreated cells.[16]
Effects on Other Cellular Components and Pathways
Lipid and Membrane Interactions
Beyond nucleic acids, Amotosalen/UVA directly affects lipids. Mass spectrometry has confirmed the formation of covalent adducts between amotosalen and the unsaturated fatty acyl chains of all major phospholipid classes in the plasma membrane.[17] This alteration increases the packing of the lipid bilayer, which can directly impact the function of membrane-associated proteins and signal transduction.[17]
Alteration of Signal Transduction
The membrane alterations induced by Amotosalen-lipid adducts have downstream consequences for signaling. For example, the treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in both platelets and T-lymphocytes.[17] This provides a DNA-independent mechanism by which Amotosalen/UVA can influence cellular stability, growth, and signaling.[17][18]
Cytokine Profile Modulation
The impact on the cytokine profile of blood products is complex. In convalescent plasma treated for COVID-19, Amotosalen/UVA significantly decreased concentrations of pro-inflammatory IL-8 while increasing levels of IL-18.[19] However, levels of sCD40L, IL-27, and sOX40 ligand, which are associated with adverse transfusion reactions, were not significantly different between treated and untreated platelet concentrates.[20]
Table 3: Effects on Cytokines in Convalescent Plasma
| Cytokine | Change after Amotosalen/UVA Treatment | p-value | Citation(s) |
| IL-8 | Significant Decrease | < 0.05 | [19] |
| IL-18 | Significant Increase | < 0.05 | [19] |
| sCD40L, IFN-α, IFN-β, IFN-γ, IL-1β, IL-6, IL-10, TNF-α | No Significant Change | > 0.05 | [19] |
Toxicology and Clinical Safety
An extensive series of preclinical studies has been conducted to establish the safety profile of Amotosalen. These toxicological analyses, performed in accordance with international drug development standards, have included assessments of acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity.[2] The results consistently demonstrate a very high safety margin, with no specific target organ toxicity, reproductive toxicity, or carcinogenicity observed even at exposures thousands of times higher than what a patient would receive from a transfusion.[2][21] For example, effects on the central nervous system were only detectable at 30,000 times the expected clinical exposure.[2] The use of a compound adsorption device (CAD) after treatment further enhances safety by reducing residual amotosalen and its photoproducts to negligible levels.[2]
Detailed Experimental Protocols
Proteomic Analysis of Platelets
(Based on the methodology described by Thiele T, et al.)[9]
-
Sample Preparation: Platelet concentrates (PCs) are prepared from buffy coats. PCs are split into three groups: untreated control, Amotosalen/UVA treated, and gamma-irradiated. Samples are analyzed at Day 1 and Day 5 of storage.
-
Protein Extraction: Platelets are pelleted, washed, and lysed in a buffer containing 8 M urea, 2 M thiourea, and a protease inhibitor cocktail. Protein concentration is determined using a Bradford assay.
-
Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
-
LC-MS/MS Analysis: Tryptic peptides are separated using a nano-flow HPLC system and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: Raw mass spectrometry data is processed using software like MaxQuant. Protein identification and quantification are performed by searching against a human protein database (e.g., UniProt). Statistical analysis (e.g., two-sample t-test) is used to identify proteins with significant changes in abundance (e.g., p < 0.01 and fold change > 1.5).
-
Bioinformatics: Proteins with altered levels are classified by function using Gene Ontology (GO) analysis tools like PANTHER.
Caption: Workflow for proteomic analysis of treated platelets.
Platelet Aggregation Assay
(Based on the methodology described by Stivala S, et al.)[8]
-
Sample Preparation: Platelet-rich plasma (PRP) is obtained from untreated and Amotosalen/UVA-treated platelet units.
-
Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Procedure: PRP samples are placed in cuvettes with a stir bar and warmed to 37°C.
-
Agonist Addition: A baseline reading is established before adding a platelet agonist, such as collagen (e.g., 5-10 µg/mL) or thrombin.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.
-
Analysis: The maximum aggregation of treated platelets is compared to that of the untreated control samples.
Flow Cytometry for Platelet Surface Markers
(Based on the methodology described by Stivala S, et al.)[8]
-
Sample Preparation: Aliquots of platelet concentrates are diluted in a suitable buffer (e.g., Tyrode's buffer).
-
Antibody Staining: Platelets are incubated with fluorescently-conjugated monoclonal antibodies specific for surface markers of interest, such as anti-CD42b (for GpIbα) or anti-CD62P (for P-selectin).
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Fixation: Samples may be fixed with a solution like paraformaldehyde.
-
Acquisition: Samples are run on a flow cytometer. Data is collected for tens of thousands of events per sample.
-
Analysis: The geometric mean fluorescence intensity (MFI) for each marker is calculated using flow cytometry analysis software to quantify the level of expression.
Conclusion
This compound with UVA illumination is an effective and well-established technology for enhancing the safety of blood transfusions. Its core mechanism—the irreversible cross-linking of nucleic acids—is highly effective at neutralizing pathogens and preventing T-cell proliferation. However, this powerful photochemical process is not without secondary biological consequences. The treatment induces a defined "lesion" in platelets, characterized by proteomic changes, impaired agonist-induced aggregation, shedding of key surface receptors, and the activation of apoptotic pathways. It also directly modifies lipids in cell membranes, impacting signal transduction cascades like the PI3K/Akt pathway. While extensive toxicological testing has confirmed the safety of Amotosalen from a patient perspective, it is crucial for researchers and clinicians to understand these ancillary effects. This knowledge is vital for optimizing blood component storage, predicting transfusion outcomes, and continuing the development of technologies that perfectly balance microbial safety with the preservation of cellular function.
References
- 1. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. interceptbloodsystem.com [interceptbloodsystem.com]
- 5. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloodtransfusion.it [bloodtransfusion.it]
- 10. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 12. Clinical impact of amotosalen‐ultraviolet A pathogen‐inactivated platelets stored for up to 7 days - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amotosalen-treated donor T cells have polyclonal antigen-specific long-term function without graft-versus-host disease after allogeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Host and donor immune responses contribute to antiviral effects of amotosalen-treated donor lymphocytes following early posttransplant cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammatory profile of convalescent plasma to treat COVID: Impact of amotosalen/UVA pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amotosalen-HCl-UVA pathogen reduction does not alter poststorage metabolism of soluble CD40 ligand, Ox40 ligand and interkeukin-27, the cytokines that generally associate with serious adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Amotosalen hydrochloride (S-59) foundational research papers
An In-depth Technical Guide to the Foundational Research of Amotosalen Hydrochloride (S-59)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (S-59) is a synthetic psoralen derivative that forms the core of the INTERCEPT™ Blood System, a pathogen reduction technology (PRT) developed by Cerus Corporation.[1] This system is designed for the ex vivo preparation of pathogen-reduced plasma and platelet components to minimize the risk of transfusion-transmitted infections (TTI).[2] Amotosalen, in conjunction with ultraviolet A (UVA) light, effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and contaminating donor leukocytes.[3][4][5] The technology works by targeting the nucleic acids (DNA and RNA) of these pathogens, rendering them incapable of replication and transcription, thus preventing infection.[6][7] The INTERCEPT Blood System has been adopted in numerous countries and is a crucial tool for enhancing the safety of the blood supply.[8][9]
Mechanism of Action: Photochemical Cross-linking of Nucleic Acids
The pathogen inactivation process employing amotosalen is a targeted photochemical reaction that proceeds in a series of distinct steps. This mechanism is specifically designed to cross-link the helical regions of DNA and RNA, thereby permanently blocking the essential processes of replication and transcription.[10][11]
-
Intercalation: In the absence of light, amotosalen, a planar heterocyclic molecule, readily penetrates both cellular and nuclear membranes of pathogens and leukocytes.[8][10] It then intercalates into the double-helical regions of DNA and RNA, positioning itself between the stacked base pairs.[3][7] This initial, non-covalent binding is a prerequisite for the subsequent photochemical reaction.[6]
-
UVA Activation and Monoadduct Formation: Upon illumination with UVA light (320-400 nm), the intercalated amotosalen molecule absorbs photons and becomes chemically activated.[12] This activation leads to a [2+2] cycloaddition reaction, forming a covalent bond between the furan side of the psoralen and a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands.[8] This initial covalent attachment is known as a monoadduct.[3]
-
Interstrand Cross-link (ICL) Formation: With continued UVA illumination, a second photochemical reaction can occur. The pyrone side of the amotosalen monoadduct can absorb another photon and react with a pyrimidine base on the opposite nucleic acid strand, forming a second covalent bond.[3] This creates a permanent interstrand cross-link (ICL), effectively tethering the two strands of the nucleic acid together.[10] The formation of even a single ICL is considered sufficient to block replication.[10] On average, cross-links are formed every 83 base pairs.[10]
This targeted damage to the pathogen's genome is highly effective and occurs without the generation of reactive oxygen species, which are known to cause indiscriminate cellular damage.[10]
Caption: Mechanism of Amotosalen-induced pathogen inactivation.
Experimental Protocols
The efficacy of the amotosalen/UVA pathogen reduction system is quantified by determining the log reduction factor (LRF) for a specific pathogen. This value represents the difference in the infectious titer of a pathogen before and after treatment. A standardized experimental workflow is employed for these validation studies.
General Protocol for Viral Inactivation Efficacy Studies:
-
Preparation of Blood Component: Single-donor platelet concentrates or pooled plasma units are prepared according to standard blood banking procedures.[11][13] For platelet studies, components typically contain 3.0 x 10¹¹ to 6.0 x 10¹¹ platelets in a solution of approximately 35% plasma and 65% platelet additive solution.[13][14]
-
Pathogen Spiking: A high titer of the virus to be tested is spiked into the blood component unit.[15] A sample is immediately taken to determine the pre-treatment (baseline) infectious titer.[16]
-
Amotosalen Addition and Incubation: A precise concentration of amotosalen (e.g., 150 µmol/L) is added to the spiked blood component.[13] The mixture is agitated to ensure uniform distribution.
-
UVA Illumination: The amotosalen-containing unit is placed in a specialized illuminator device which delivers a controlled dose of UVA light (e.g., 3 J/cm²).[13][17]
-
Post-Treatment Sampling: After illumination is complete, a sample is withdrawn to measure the post-treatment viral infectivity titer.[13]
-
Quantification of Infectious Titer: The pre- and post-treatment samples are serially diluted and assessed for infectivity using sensitive cell culture-based assays (e.g., plaque assays) or, in some cases, animal models.[13][15][16] The viral titer is calculated, often as Plaque Forming Units per mL (PFU/mL) or Tissue Culture Infectious Dose 50% (TCID₅₀/mL).
-
Log Reduction Calculation: The LRF is calculated as the log₁₀ of the pre-treatment titer minus the log₁₀ of the post-treatment titer.[15] If no virus is detected post-treatment, the LRF is expressed as greater than or equal to the detection limit of the assay.
Caption: Standard experimental workflow for pathogen reduction studies.
Quantitative Data on Pathogen Inactivation
Extensive studies have been conducted to validate the broad efficacy of the amotosalen/UVA treatment. The technology has demonstrated high levels of inactivation for a wide range of clinically relevant pathogens.
Table 1: Inactivation of Viruses in Platelet and Plasma Components
| Virus Family | Virus | Component Type | Log Reduction Factor (LRF) | Reference(s) |
|---|---|---|---|---|
| Enveloped RNA Viruses | ||||
| Retroviridae | HIV-1 (cell-free) | Platelets | >6.2 | [13] |
| HIV-1 (cell-associated) | Platelets | >6.1 | [13] | |
| HTLV-I / HTLV-II | Platelets | 4.2 / 4.6 | [13] | |
| Flaviviridae | Hepatitis C Virus (HCV) | Platelets | >4.5 | [13] |
| West Nile Virus (WNV) | Platelets | >5.5 | [13] | |
| Bovine Viral Diarrhea Virus (BVDV) | Platelets | >6.0 | [13] | |
| Coronaviridae | SARS-CoV | Platelets | >5.8 | [13] |
| SARS-CoV-2 | Plasma | >3.3 | [16][18] | |
| MERS-CoV | PC-PAS | >6.9 | [15] | |
| Enveloped DNA Viruses | ||||
| Hepadnaviridae | Hepatitis B Virus (HBV) | Platelets | >5.5 | [13] |
| Herpesviridae | Cytomegalovirus (CMV) | Platelets | >5.9 | [13] |
| Poxviridae | Vaccinia Virus | Platelets | >4.7 | [13] |
| Non-Enveloped Viruses | ||||
| Parvoviridae | Parvovirus B19 | Platelets | 3.5 - >5.0 | [13] |
| Adenoviridae | Human Adenovirus 5 | Platelets | >5.2 | [13] |
| Reoviridae | Bluetongue Virus | Platelets | 5.6 - 5.9 |[13] |
PC-PAS: Platelet Concentrate in Platelet Additive Solution
Table 2: Inactivation of Bacteria and Parasites in Platelet and Plasma Components
| Organism Type | Species | Component Type | Log Reduction Factor (LRF) | Reference(s) |
|---|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | Platelets | >6.9 | [14] |
| Streptococcus pyogenes | Platelets | >7.2 | [14] | |
| Bacillus cereus (vegetative) | Platelets | >6.8 | [14] | |
| Gram-Negative Bacteria | Escherichia coli | Platelets | >7.4 | [14] |
| Klebsiella pneumoniae | Platelets | >7.2 | [14] | |
| Pseudomonas aeruginosa | PC-PAS | >7.8 | [15] | |
| Yersinia enterocolitica | Platelets | >7.3 | [14] | |
| Spirochetes | Treponema pallidum | Platelets | >7.0 | [14] |
| Parasites | Plasmodium falciparum | PC-100% | >8.4 | [15] |
| Trypanosoma cruzi | PC-PAS | >7.2 | [15] |
| | Babesia microti | PC-100% | >6.1 |[15] |
PC-100%: Platelet Concentrate in 100% Plasma
Impact on Platelet and Plasma Components
While highly effective at pathogen inactivation, the amotosalen/UVA treatment is not without effects on the blood components themselves. Studies have shown that the process can exacerbate aspects of the platelet storage lesion (PSL).[19] Treated platelets may exhibit reduced aggregation responses, increased expression of apoptotic markers like Bak, and accelerated clearance from circulation.[19][20] Specifically, the treatment can induce the p38 MAPK signaling pathway, which is linked to platelet activation and apoptosis.[19][21] Despite these in vitro changes, clinical studies have demonstrated that pathogen-reduced components are safe and provide effective hemostasis.[22] For plasma, the photochemical treatment maintains the activity of coagulation factors at levels consistent with therapeutic efficacy.[22]
Caption: Signaling effects of Amotosalen/UVA treatment on platelets.
Conclusion
This compound (S-59), as the active component of the INTERCEPT Blood System, represents a foundational technology in the proactive safety of blood transfusions. Its mechanism, centered on the irreversible photochemical cross-linking of nucleic acids, provides a broad and robust defense against a wide array of transfusion-transmissible pathogens.[3][15] While the treatment has measurable impacts on the storage characteristics of platelets, extensive clinical data have affirmed its safety and efficacy.[19][22] The foundational research into amotosalen has established a well-characterized and effective method for reducing infectious risk, making it a cornerstone of modern blood safety protocols.
References
- 1. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intercept-usa.com [intercept-usa.com]
- 3. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of different pathogen reduction technologies on the biochemistry, function, and clinical effectiveness of platelet concentrates: An updated view during a pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Pathogen Reduction Technology—Should We Stay or Should We Go…? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pathogen inactivation/reduction of platelet concentrates: turning theory into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies | MDPI [mdpi.com]
- 19. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 21. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Science of Safety: An In-Depth Technical Guide to the Photoactivation of Amotosalen with UVA for Pathogen Inactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photoactivation process of Amotosalen with Ultraviolet A (UVA) light, the core technology behind the INTERCEPT™ Blood System. This system is designed to enhance the safety of blood transfusions by inactivating a broad spectrum of pathogens in plasma and platelet components. This document delves into the molecular mechanism, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the process to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Amotosalen Photoactivation
The pathogen inactivation technology utilizing Amotosalen and UVA light is a photochemical treatment (PCT) process that targets the nucleic acids of pathogens, such as viruses, bacteria, and protozoa, as well as donor leukocytes.[1][2] The mechanism is a multi-step process that ultimately renders these contaminants unable to replicate, thus neutralizing their threat.[3][4]
The process begins with the introduction of Amotosalen, a synthetic psoralen derivative, into the blood component.[5][6] Amotosalen is a planar molecule that readily penetrates cellular and viral membranes to intercalate into the double-helical regions of DNA and RNA.[2][7] This intercalation is a non-covalent interaction where the Amotosalen molecule inserts itself between the base pairs of the nucleic acid strands.[7][8]
Upon subsequent exposure to a controlled dose of UVA light (320-400 nm), the photoactivation of Amotosalen occurs.[6][7] The absorbed UVA energy excites the Amotosalen molecule, leading to the formation of covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid chains.[2] This process can result in two types of adducts:
-
Monoadducts: A single covalent bond is formed between an Amotosalen molecule and a pyrimidine base.[3][4]
-
Interstrand Cross-links (ICLs): A subsequent UVA photon absorption by a furan-side monoadduct can lead to the formation of a second covalent bond with a pyrimidine base on the opposing nucleic acid strand, creating a permanent cross-link.[2][8]
These covalent monoadducts and interstrand cross-links effectively block the processes of DNA replication and RNA transcription.[4][7] By preventing the separation of the nucleic acid strands and the progression of polymerases, the pathogen or leukocyte is rendered replication-incompetent and is thereby inactivated.[3][7] Following the illumination process, residual Amotosalen and its photoproducts are removed using a compound adsorption device (CAD).
Quantitative Data
The photoactivation process of Amotosalen has been characterized by several key quantitative parameters, from its binding affinity to nucleic acids to its efficacy in pathogen inactivation.
Table 1: Physicochemical and Photochemical Properties of Amotosalen
| Parameter | Value | DNA Type | Reference |
| Dissociation Constant (Kd) | 8.9 x 10-5 M | A,T-only | [5][9] |
| Dissociation Constant (Kd) | 6.9 x 10-4 M | G,C-only | [5][9] |
| Reaction Quantum Yield (ΦR) | 0.11 | A,T-only | [9] |
Table 2: Formation of Amotosalen-DNA Adducts in Human Cells
| UVA Dose (J/cm²) | Interstrand Cross-links (per 10³ nucleotides) | Total Monoadducts (per 10⁶ nucleotides) | Reference |
| 0.5 | 3.9 | 319 | [3][4] |
| 10.0 | 12.8 | 194 | [3][4] |
Table 3: Pathogen and Leukocyte Inactivation Efficacy
| Organism/Cell Type | Log Reduction | Reference |
| Bacteria | ||
| Staphylococcus epidermidis | >6.6 | [10] |
| Staphylococcus aureus | 6.6 | [10] |
| Escherichia coli | >6.4 | [10] |
| Klebsiella pneumoniae | >5.6 | [10] |
| Pseudomonas aeruginosa | 4.5 | [10] |
| Yersinia enterocolitica | >5.9 | [10] |
| Viruses | ||
| HIV-1 (cell-free) | >6.2 | [11] |
| Hepatitis B Virus (HBV) | >4.4 | [11] |
| Hepatitis C Virus (HCV) | >4.7 | [11] |
| Cytomegalovirus (CMV) | >6.2 | [11] |
| West Nile Virus (WNV) | >6.6 | [11] |
| Protozoa | ||
| Plasmodium falciparum | >6.0 | [2] |
| Trypanosoma cruzi | >5.8 | [2] |
| Leukocytes | ||
| T-cells | >6.2 | [9] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the Amotosalen photoactivation process.
Quantification of Amotosalen-DNA Adducts using LC-MS/MS
This method allows for the simultaneous quantification of interstrand cross-links and various monoadducts.
-
Cell Culture and Treatment: Human cells (e.g., HeLa or lymphocytes) are cultured and incubated with a known concentration of Amotosalen (e.g., 150 µM).
-
UVA Irradiation: The cells are exposed to a specific dose of UVA light (e.g., 0.5 to 10.0 J/cm²).
-
DNA Extraction: Genomic DNA is isolated from the treated cells using standard protocols.
-
Enzymatic Digestion: The purified DNA is digested to single nucleosides and adducts using a single enzyme, such as nuclease P1.[3][4]
-
LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different adducts are separated by chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[3][4]
-
Data Analysis: Calibration curves with known standards for each adduct are used to determine the absolute quantity of each lesion per unit of DNA.[3][4]
Assessment of Pathogen Inactivation
This protocol is used to determine the log reduction of a specific pathogen after treatment with Amotosalen and UVA.
-
Preparation of Blood Component: A unit of the desired blood component (e.g., platelet concentrate) is prepared according to standard procedures.
-
Pathogen Spiking: The unit is inoculated with a high titer of the target pathogen (e.g., 10⁶ to 10⁷ colony-forming units/mL for bacteria).
-
Amotosalen Addition and UVA Illumination: Amotosalen is added to the final concentration (typically 150 µM), and the mixture is illuminated with a controlled UVA dose (typically 3 J/cm²).[6][10]
-
Pre- and Post-Treatment Sampling: Samples are taken before and after the photochemical treatment.
-
Viability Assay: The number of viable pathogens in the pre- and post-treatment samples is determined using appropriate culture-based methods (e.g., plating on agar for bacteria or plaque assays for viruses).[10][11]
-
Log Reduction Calculation: The log reduction is calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.
Visualizations
Molecular Mechanism of Amotosalen Photoactivation
Caption: Molecular mechanism of Amotosalen photoactivation with UVA light.
Experimental Workflow for Pathogen Inactivation Assay
Caption: Workflow for a typical pathogen inactivation experiment using Amotosalen and UVA.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of platelet transfusion treated with amotosalen/UVA pathogen inactivation technology (INTERCEPTTM Blood System) in acute myeloid leukemia patients undergoing chemotherapy with curative intent: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical treatment of platelet concentrates with amotosalen and long-wavelength ultraviolet light inactivates a broad spectrum of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amotosalen Hydrochloride for Platelet Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amotosalen hydrochloride is a synthetic psoralen compound used in conjunction with ultraviolet A (UVA) light for pathogen reduction in blood components, particularly platelet and plasma concentrates.[1] The technology, commercialized as the INTERCEPT® Blood System, is designed to reduce the risk of transfusion-transmitted infections by inactivating a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes.[2][3][4] The mechanism of action involves the intercalation of amotosalen into the helical regions of DNA and RNA. Subsequent illumination with UVA light causes covalent cross-linking of the nucleic acids, which permanently inhibits replication and transcription, rendering pathogens non-infectious.[1][5][6] While this process enhances the safety of blood products, it also induces specific biochemical and functional changes in platelets, often referred to as "platelet storage lesions".[5] These application notes provide a detailed overview of the experimental protocols used to study the effects of amotosalen/UVA treatment on platelet function and biology.
Mechanism of Action of Amotosalen/UVA Treatment
Amotosalen's primary function is to target nucleic acids. As a psoralen, it is a planar molecule that readily inserts itself (intercalates) between the base pairs of DNA and RNA helices. This initial binding is reversible.[5] The critical step is the activation by UVA light (320-400 nm), which provides the energy to form covalent monoadducts and interstrand cross-links with pyrimidine bases (thymine, cytosine, uracil).[1][6] This irreversible cross-linking effectively blocks the separation of nucleic acid strands, thereby preventing the replication and transcription necessary for pathogen viability and leukocyte proliferation.[6]
Caption: Covalent cross-linking of nucleic acids by amotosalen and UVA light.
Standard Protocol for Amotosalen/UVA Treatment of Platelets
The INTERCEPT Blood System provides a standardized method for the photochemical treatment (PCT) of platelet concentrates. The following protocol is a generalized workflow based on established procedures.[5][7][8]
Materials:
-
Platelet concentrate (apheresis or pooled buffy coat-derived)
-
INTERCEPT Blood System for Platelets processing set (contains amotosalen, illumination container, and Compound Adsorption Device - CAD)[3][4]
-
Sterile connection device
-
Platelet agitator
Workflow:
-
Preparation: Ensure the starting platelet concentrate meets processing specifications (e.g., volume 300-420 mL, platelet count 2.5-7.0 x 10¹¹).[7]
-
Amotosalen Addition: Aseptically connect the platelet unit to the INTERCEPT processing set. Transfer the platelets into the container pre-filled with amotosalen solution to achieve a final concentration of approximately 150 µmol/L.[6][9]
-
UVA Illumination: Transfer the amotosalen-platelet mixture into the integrated illumination container. Place the container in the INTERCEPT Illuminator.
-
Treatment: The illuminator delivers a controlled dose of UVA light (approximately 3 J/cm²) over 3-4 minutes while agitating the platelet mixture to ensure uniform exposure.[3][8]
-
Adsorption: Following illumination, transfer the treated platelets to the final container, which includes a Compound Adsorption Device (CAD). The CAD is designed to remove residual amotosalen and free photoproducts.[8]
-
Incubation & Storage: Agitate the platelet unit with the CAD for 6-24 hours.[3][4] After this period, the treated platelets are ready for analysis or storage at 20-24°C with continuous agitation for up to 7 days.[2]
Caption: Standard experimental workflow for treating platelets with amotosalen/UVA.
Quantitative Effects of Amotosalen/UVA on Platelet Biology
Studies show that amotosalen/UVA treatment, while enhancing safety, impacts platelet function. It appears to induce a state of pre-activation while reducing the capacity for further agonist-induced response, a key aspect of the platelet storage lesion.
Amotosalen/UVA-treated platelets exhibit increased baseline activation markers, such as surface P-selectin (CD62P), on day 1 of storage.[5] However, this pre-activated state is coupled with a significantly diminished ability to aggregate in response to physiological agonists like collagen and thrombin.[10][11][12]
| Parameter | Condition | Untreated Control | Amotosalen/UVA Treated | Day of Storage | Reference |
| CD62P Expression (%) | Resting Platelets | 32.6 | 48.7 | Day 1 | [5] |
| Collagen Aggregation (%) | 5 µg/mL Collagen | 100 | 20.5 | Day 1 | [10][11] |
| Collagen Aggregation (%) | 10 µg/mL Collagen | 100 | 45.2 | Day 1 | [10][11] |
| Thrombin Aggregation (%) | Thrombin | 100 | ~40 (60% reduction) | Day 1 | [12] |
The treatment triggers pathways associated with apoptosis and accelerated clearance. A key event is the activation (phosphorylation) of the p38 mitogen-activated protein kinase (p38 MAPK).[10][11] This activation is linked to the shedding of the primary adhesion receptor, Glycoprotein Ibα (GpIbα), and the activation of apoptotic machinery, including increased levels of the pro-apoptotic protein Bak and cleavage of caspase-3.[10] These molecular changes contribute to reduced platelet function and faster clearance from circulation.[10][11]
Caption: Proposed signaling cascade initiated by amotosalen/UVA treatment.
| Parameter | Measurement | Untreated Control | Amotosalen/UVA Treated | Day of Storage | Reference |
| GpIbα Expression | Mean Fluorescence Intensity | 2258.9 | 1937.4 | Day 1 | [10][11] |
| Apoptosis | Pro-apoptotic Bak Protein | Baseline | Significantly Increased | Day 1+ | [10] |
| Apoptosis | Caspase-3 Cleavage | Baseline | Significantly Increased | Day 1+ | [10] |
| Post-transfusion CCI | 1-hour (x 10³) | 16.0 | 11.1 | N/A | [1] |
Detailed Experimental Methodologies
This protocol assesses the ability of platelets to aggregate in response to agonists.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) or use platelet concentrates adjusted to a standard count (e.g., 250-300 x 10⁹/L) with autologous plasma or a suitable buffer.
-
Instrumentation: Pre-warm a light transmission aggregometer to 37°C.
-
Baseline: Pipette 250-500 µL of the platelet suspension into a cuvette with a stir bar. Place in the aggregometer and establish a baseline reading (0% aggregation). Use platelet-poor plasma or buffer as the blank (100% aggregation).
-
Agonist Addition: Add a known concentration of an agonist (e.g., collagen at 5 µg/mL or thrombin receptor-activating peptide [TRAP]).
-
Measurement: Record the change in light transmission for 5-10 minutes. The maximum percentage of aggregation is reported.
-
Analysis: Compare the aggregation curves and maximum aggregation percentages between control and amotosalen/UVA-treated samples.
This method quantifies the expression of surface proteins and activation markers.
-
Sample Preparation: Dilute 5 µL of platelet concentrate in a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies specific for markers of interest (e.g., anti-CD62P for P-selectin, anti-CD42b for GpIbα). For activation studies, PAC-1 antibody (detects activated integrin αIIbβIIIa) can be used. For apoptosis, use Annexin V binding buffer and FITC-Annexin V.
-
Incubation: Incubate samples for 20 minutes at room temperature in the dark.
-
Fixation (Optional): Add 1% paraformaldehyde to stop the reaction and fix the cells.
-
Acquisition: Analyze the samples on a flow cytometer, collecting 10,000-50,000 events in the platelet gate (defined by forward and side scatter).
-
Analysis: Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker and compare between treated and control groups.
This technique is used to detect changes in protein levels and phosphorylation states.
-
Lysate Preparation: Pellet platelets from the concentrate and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting the protein of interest (e.g., anti-phospho-p38 MAPK, anti-cleaved caspase-3, or anti-Bak).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and perform densitometry to quantify changes between samples.
References
- 1. ashpublications.org [ashpublications.org]
- 2. interceptbloodsystem.com [interceptbloodsystem.com]
- 3. intercept-canada.com [intercept-canada.com]
- 4. intercept-canada.com [intercept-canada.com]
- 5. bloodtransfusion.it [bloodtransfusion.it]
- 6. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 12. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacterial Decontamination in Cell Culture using Amotosalen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a significant challenge in cell culture, potentially leading to the loss of valuable cell lines, experimental variability, and compromised research outcomes. Amotosalen hydrochloride, a synthetic psoralen derivative, in conjunction with ultraviolet A (UVA) light, offers a potent method for the inactivation of a broad spectrum of bacteria. This technology, widely used for pathogen reduction in blood products, can be adapted for the decontamination of cell cultures. Amotosalen intercalates into the nucleic acids (DNA and RNA) of contaminating bacteria. Upon exposure to UVA light, Amotosalen forms covalent cross-links with pyrimidine bases, irreversibly blocking DNA replication and transcription, thereby neutralizing the bacteria without relying on antibiotics.[1][2][3]
These application notes provide a detailed overview and protocols for the use of this compound for bacterial decontamination in both adherent and suspension cell cultures.
Mechanism of Action
The bactericidal activity of Amotosalen is dependent on its photoactivation by UVA light. The process can be summarized in three key steps:
-
Intercalation: Amotosalen, being a planar molecule, readily penetrates bacterial cell walls and membranes, intercalating into the helical regions of DNA and RNA.[1][2] This process is not sequence-specific, allowing for broad-spectrum activity.
-
Covalent Adduct Formation: Upon illumination with UVA light (320-400 nm), the reactive groups of the intercalated Amotosalen form covalent monoadducts with pyrimidine bases (thymine, cytosine, and uracil).[2]
-
Cross-linking: With additional UVA exposure, a second photoreaction can occur, leading to the formation of interstrand cross-links in DNA.[2] This irreversible cross-linking prevents the separation of DNA strands, thereby inhibiting replication and transcription, which is lethal for the bacteria.[1][3]
Data Presentation
The efficacy of Amotosalen and UVA light in inactivating various bacterial species has been extensively studied, primarily in the context of platelet concentrates. The following table summarizes the log reduction values for a range of Gram-positive and Gram-negative bacteria. While these studies were not conducted in cell culture media, they provide a strong indication of the bactericidal potential of this technology. The standard conditions used in these studies were an Amotosalen concentration of 150 µmol/L and a UVA dose of 3 J/cm².
| Bacterial Species | Gram Stain | Log Reduction |
| Staphylococcus epidermidis | Positive | >6.6 |
| Staphylococcus aureus | Positive | 6.6 |
| Streptococcus pyogenes | Positive | >6.8 |
| Listeria monocytogenes | Positive | >6.3 |
| Corynebacterium minutissimum | Positive | >6.3 |
| Bacillus cereus (vegetative) | Positive | >5.5 |
| Lactobacillus sp. | Positive | >6.4 |
| Bifidobacterium adolescentis | Positive | >6.0 |
| Propionibacterium acnes | Positive | >6.2 |
| Clostridium perfringens | Positive | >6.5 |
| Escherichia coli | Negative | >6.4 |
| Serratia marcescens | Negative | >6.7 |
| Klebsiella pneumoniae | Negative | >5.6 |
| Pseudomonas aeruginosa | Negative | 4.5 |
| Salmonella choleraesuis | Negative | >6.2 |
| Yersinia enterocolitica | Negative | >5.9 |
| Enterobacter cloacae | Negative | 5.9 |
Experimental Protocols
Important Considerations Before Starting:
-
Cell Line Sensitivity: The Amotosalen/UVA treatment is designed to damage nucleic acids. While it preferentially targets rapidly replicating bacteria, it can also affect the cultured mammalian cells. It is crucial to perform a dose-response experiment to determine the optimal balance between bacterial inactivation and cell viability for your specific cell line.
-
Aseptic Technique: These protocols are intended to rescue contaminated cultures. Strict aseptic technique must be maintained throughout the procedure to prevent re-contamination.
-
Safety Precautions: Amotosalen is a photosensitizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. UVA radiation is harmful to the eyes and skin. Always use UV-blocking safety glasses or a face shield and ensure the UVA source is properly shielded.
Protocol 1: Decontamination of Adherent Cell Cultures
This protocol is designed for cells grown in multi-well plates or T-flasks.
Materials:
-
Contaminated adherent cell culture
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
UVA illumination source (calibrated to deliver a known dose in J/cm²)
-
Sterile cell culture plates or flasks
Procedure:
-
Preparation of Amotosalen Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 10 mM.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution protected from light at -20°C.
-
-
Amotosalen Treatment:
-
Aspirate the contaminated medium from the adherent cells.
-
Gently wash the cell monolayer twice with sterile PBS to remove excess bacteria and debris.
-
Add fresh, pre-warmed complete cell culture medium containing the desired final concentration of Amotosalen (e.g., starting with a range of 50-150 µM) to the cells.
-
Incubate the cells for 1 hour at 37°C in a CO₂ incubator to allow for the uptake of Amotosalen.
-
-
UVA Irradiation:
-
Remove the lid of the cell culture plate or flask.
-
Place the culture vessel directly under the UVA source.
-
Irradiate the cells with the desired dose of UVA light (e.g., starting with a range of 1-3 J/cm²). The exact duration of exposure will depend on the intensity of the UVA source.
-
-
Post-Irradiation Care:
-
Following irradiation, aspirate the Amotosalen-containing medium.
-
Wash the cells twice with sterile PBS to remove residual Amotosalen.
-
Add fresh, pre-warmed complete cell culture medium without Amotosalen.
-
Return the cells to the incubator.
-
-
Recovery and Assessment:
-
Monitor the cells for viability and recovery over the next 24-72 hours.
-
Assess the effectiveness of the decontamination by visual inspection for bacterial growth and by plating a sample of the culture medium on an agar plate.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify the impact of the treatment on the cultured cells.
-
Protocol 2: Decontamination of Suspension Cell Cultures
This protocol is suitable for cells grown in suspension in spinner flasks or shake flasks.
Materials:
-
Contaminated suspension cell culture
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
UVA illumination source
-
Sterile centrifuge tubes
-
Sterile petri dish or other suitable vessel for irradiation
Procedure:
-
Preparation of Amotosalen Stock Solution: As described in Protocol 1.
-
Cell Preparation and Amotosalen Treatment:
-
Transfer the contaminated cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete cell culture medium containing the desired final concentration of Amotosalen (e.g., 50-150 µM).
-
Incubate the cell suspension for 1 hour at 37°C with gentle agitation.
-
-
UVA Irradiation:
-
Transfer the cell suspension to a sterile petri dish or another suitable vessel that allows for a shallow, even layer of cells for uniform UVA exposure.
-
Place the vessel under the UVA source and irradiate with the desired dose (e.g., 1-3 J/cm²), with gentle swirling or rocking during irradiation to ensure all cells are exposed.
-
-
Post-Irradiation Care:
-
Transfer the irradiated cell suspension back to a sterile centrifuge tube.
-
Pellet the cells by centrifugation.
-
Aspirate the Amotosalen-containing medium and wash the cell pellet twice with sterile PBS.
-
Resuspend the cell pellet in fresh, pre-warmed complete cell culture medium.
-
-
Recovery and Assessment:
-
Transfer the cell suspension to a new, sterile culture flask.
-
Incubate and monitor the cells for viability and recovery as described in Protocol 1.
-
Cellular Effects and Signaling Pathways
The primary mechanism of Amotosalen/UVA action is the induction of DNA damage. In eukaryotic cells, this can trigger a cascade of cellular responses, including cell cycle arrest and apoptosis. While the primary goal is to eliminate bacteria, it is important to be aware of the potential impact on the cultured cells.
The DNA damage caused by Amotosalen/UVA can activate DNA damage response (DDR) pathways, often involving the activation of kinases such as ATM and ATR. These kinases can phosphorylate a range of downstream targets, including p53, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax and Puma. This can lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
This compound with UVA illumination presents a promising antibiotic-free method for the decontamination of bacterial-infected cell cultures. The broad-spectrum efficacy and well-characterized mechanism of action make it a valuable tool for rescuing precious cell lines. However, researchers must carefully optimize the treatment conditions for their specific cell lines to minimize cytotoxicity and ensure the integrity of their research. The protocols provided herein serve as a starting point for developing a robust and effective decontamination strategy.
References
Application Notes and Protocols for Amotosalen Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amotosalen hydrochloride is a synthetic psoralen derivative that acts as a potent, light-activated nucleic acid crosslinking agent.[1][2] Its mechanism of action involves intercalation into the double-helical structures of DNA and RNA.[3] Upon subsequent exposure to long-wavelength ultraviolet (UVA) light, Amotosalen forms covalent monoadducts and interstrand crosslinks with pyrimidine bases, effectively inhibiting nucleic acid replication and transcription.[3] This property has been widely utilized for pathogen inactivation in blood products such as platelets and plasma.[1][2][4][5] Beyond this primary application, this compound serves as a valuable tool for in vitro research, enabling studies on DNA damage and repair, cell cycle control, apoptosis, and viral inactivation.
These application notes provide detailed protocols for the preparation and dosage calculation of this compound for various in vitro experiments, ensuring reproducible and accurate results.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of this compound's properties is crucial for accurate dosage calculations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₀ClNO₄ | MedKoo Biosciences |
| Molecular Weight | 337.80 g/mol | MedKoo Biosciences |
| Solubility | DMSO: ≥ 7.14 mg/mL (21.14 mM) H₂O: 100 mg/mL (296.03 mM) with sonication | [6] |
| Storage (Solid) | 4°C, sealed, away from moisture | [6] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for up to 6 months |[7] |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for water-based solutions)
-
-
Procedure for DMSO Stock Solution (Recommended for most cell culture applications): a. Aseptically weigh the desired amount of this compound powder. b. Add sterile DMSO to achieve a desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared by dissolving 3.378 mg of this compound in 1 mL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Procedure for Aqueous Stock Solution: a. Aseptically weigh the desired amount of this compound powder. b. Add sterile, nuclease-free water. Note that sonication may be required to achieve complete dissolution at higher concentrations.[6] c. Vortex and sonicate until fully dissolved. d. Sterile-filter the solution using a 0.22 µm filter. e. Aliquot and store as described for the DMSO stock solution.
Experimental Protocols
Protocol 2: Determining Optimal this compound Dosage for In Vitro Cell-Based Assays
This protocol outlines a general workflow to determine the effective concentration of this compound for a specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis).
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates (UV-transparent plates are recommended for consistent UVA exposure)
-
UVA light source (320-400 nm) with a calibrated output
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
-
Experimental Procedure: a. Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment. b. Amotosalen Treatment: i. Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A typical starting range for many cell lines is 0.1 µM to 50 µM. ii. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Amotosalen concentration). c. Incubation: Incubate the cells with Amotosalen for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake and intercalation into nucleic acids. This incubation should be performed in the dark to prevent premature photoactivation. d. UVA Irradiation: i. Aspirate the Amotosalen-containing medium and wash the cells gently with PBS. This step is optional and depends on whether the continued presence of the compound is desired post-irradiation. For most applications, washing is recommended to remove non-intercalated Amotosalen. ii. Add fresh, pre-warmed complete cell culture medium to each well. iii. Expose the 96-well plate to a calibrated UVA light source. A common UVA dose used in pathogen inactivation studies is 3 J/cm².[1] However, the optimal dose should be determined experimentally. It is recommended to perform a dose-response experiment with varying UVA doses (e.g., 0.5, 1, 2, 3, 5 J/cm²) for a fixed Amotosalen concentration. e. Post-Irradiation Incubation: Return the plate to the incubator and incubate for a period relevant to the experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays). f. Assessment of Endpoint: Perform a cell viability assay according to the manufacturer's instructions to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Table 2: Example of a 96-Well Plate Layout for Amotosalen Dosage Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | No UVA | No UVA | No UVA | No UVA |
| B | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
| C | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
| D | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
| E | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | No UVA | No UVA | No UVA | No UVA |
| F | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
| G | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
| H | Vehicle | 0.1 µM | 0.5 µM | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | Vehicle | 10 µM | 50 µM | Untreated |
-
Columns 1-8: Dose-response with UVA irradiation.
-
Columns 9-11: Controls without UVA irradiation to assess dark toxicity.
-
Column 12: Untreated cells as a baseline for normal proliferation.
Protocol 3: In Vitro Viral Inactivation Assay
This protocol provides a framework for assessing the efficacy of this compound in inactivating viruses in a cell culture system.
-
Materials:
-
Virus stock with a known titer (e.g., plaque-forming units per mL, PFU/mL)
-
Host cell line permissive to the virus
-
This compound stock solution
-
UVA light source
-
Cell culture medium for viral propagation and titration
-
Agarose or other overlay medium for plaque assays
-
-
Experimental Procedure: a. Virus Treatment: i. In a sterile tube, mix the virus stock with different concentrations of this compound. A concentration of 150 µM has been shown to be effective for a broad range of viruses in blood products.[1] ii. Include a no-Amotosalen control. b. Incubation: Incubate the virus-Amotosalen mixture for 1-4 hours in the dark. c. UVA Irradiation: Expose the mixture to a calibrated dose of UVA light (e.g., 3 J/cm²). d. Viral Titer Determination: i. Perform serial dilutions of the treated and untreated virus samples. ii. Infect confluent monolayers of the host cells with the dilutions. iii. After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells. iv. Incubate until plaques are visible. v. Stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer. e. Calculation of Log Reduction: Calculate the log reduction in viral titer for each Amotosalen concentration by comparing the titer of the treated virus to that of the untreated control.
Table 3: Example Data for Viral Inactivation
| Amotosalen (µM) | UVA (J/cm²) | Initial Titer (PFU/mL) | Final Titer (PFU/mL) | Log Reduction |
|---|---|---|---|---|
| 0 | 3 | 1 x 10⁶ | 8 x 10⁵ | 0.1 |
| 150 | 0 | 1 x 10⁶ | 9 x 10⁵ | 0.05 |
| 150 | 3 | 1 x 10⁶ | <10 | >5.0 |
Visualization of Key Processes
Caption: Mechanism of action of this compound.
References
- 1. Photochemical inactivation of viruses and bacteria in platelet concentrates by use of a novel psoralen and long-wavelength ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Standard Operating Protocol: Amotosalen/UVA Photochemical Treatment for Pathogen Inactivation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and standard operating procedure for the use of Amotosalen hydrochloride in conjunction with ultraviolet A (UVA) light, a pathogen reduction technology (PRT) commercialized as the INTERCEPT™ Blood System. This photochemical treatment (PCT) is designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in blood components like plasma and platelet concentrates, thereby enhancing transfusion safety.[1][2][3] The methodology, underlying mechanism, quantitative efficacy data, and protocols for assessing the impact of the treatment are detailed herein for research and developmental applications.
Principle of the Method
The Amotosalen/UVA treatment is a nucleic acid-targeted pathogen inactivation process.[3] The core mechanism involves three sequential steps:
-
Intercalation: Amotosalen, a synthetic, photoactive psoralen derivative, is a small molecule that can readily penetrate the membranes of pathogens and cells.[2][3][4] It intercalates into the helical regions of DNA and RNA without covalent binding at this stage.[2][4]
-
Photochemical Cross-linking: Upon illumination with UVA light (320-400 nm), the intercalated Amotosalen becomes activated.[4] This activation leads to the formation of irreversible, covalent cross-links between the pyrimidine bases (thymine, cytosine, uracil) of nucleic acid strands.[3][4]
-
Inhibition of Replication: The formation of these covalent bonds effectively blocks the essential biological processes of DNA and RNA replication, transcription, and translation.[2][4] This prevents the pathogen or leukocyte from proliferating and causing disease.[2]
Standard Operating Protocol: Pathogen Inactivation
This protocol describes the standard procedure for treating plasma or platelet concentrates using the Amotosalen/UVA system.
2.1 Materials and Equipment
-
Platelet or plasma unit to be treated
-
INTERCEPT™ Blood System processing set (contains Amotosalen solution, illumination container, and Compound Adsorption Device)[5][6]
-
INTERCEPT™ Illuminator (provides a controlled UVA dose of 3 J/cm²)[5]
-
Sterile connection device
-
Standard blood bank equipment (e.g., scales, mixers)
2.2 Step-by-Step Procedure The entire process is performed within a closed, sterile system.[6]
-
Preparation: Connect the platelet or plasma unit to the INTERCEPT processing set using a sterile connection device.
-
Amotosalen Addition: Transfer the blood component into the illumination container. Add the provided Amotosalen solution (15 mL of 6 mM solution) to achieve a final concentration of approximately 150 µM.[3][6] Mix gently.
-
UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. The device will agitate the container while delivering a controlled UVA light dose of 3 J/cm² over approximately 6-8 minutes.[5]
-
Removal of Residuals: After illumination, transfer the treated plasma or platelets by gravity flow through the Compound Adsorption Device (CAD). The CAD contains an adsorbent resin that reduces the levels of residual Amotosalen and its free photoproducts.[3][5]
-
Final Product Storage: The treated blood component is collected into the final storage containers provided with the set. The product is now ready for storage under standard blood bank conditions (e.g., 20-24°C with continuous agitation for platelets).
Application Data: Efficacy and Cellular Impact
3.1 Pathogen Inactivation Efficacy The Amotosalen/UVA process has been demonstrated to be effective against a wide range of clinically relevant pathogens. The level of inactivation is typically expressed as a Log Reduction Factor (LRF), which represents the difference in infectious titers before and after treatment.[2]
Table 1: Inactivation of Bacteria in Platelet Concentrates [1]
| Bacterial Species | Type | Log Reduction |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 6.6 |
| Staphylococcus epidermidis | Gram-positive | >6.6 |
| Streptococcus pyogenes | Gram-positive | >6.8 |
| Listeria monocytogenes | Gram-positive | >6.3 |
| Bacillus cereus (vegetative) | Gram-positive | >5.5 |
| Escherichia coli | Gram-negative | >6.4 |
| Klebsiella pneumoniae | Gram-negative | >5.6 |
| Pseudomonas aeruginosa | Gram-negative | 4.5 |
| Yersinia enterocolitica | Gram-negative | >5.9 |
| Treponema pallidum | Spirochete | 6.8 - 7.0 |
| Borrelia burgdorferi | Spirochete | >6.9 |
Table 2: Inactivation of Select Viruses and Parasites [2][7]
| Pathogen | Type | Component | Log Reduction |
|---|---|---|---|
| HIV-1 | Enveloped Virus | Platelets | >6.5 |
| HBV | Enveloped Virus | Platelets | >4.8 |
| HCV | Enveloped Virus | Platelets | >5.0 |
| SARS-CoV-2 | Enveloped Virus | Plasma | >3.32[7] |
| West Nile Virus | Enveloped Virus | Platelets | >6.9 |
| Cytomegalovirus (CMV) | Enveloped Virus | Platelets | >5.5 |
| Plasmodium falciparum | Parasite | Platelets | >6.3 |
| Trypanosoma cruzi | Parasite | Platelets | >5.8 |
3.2 Impact on Cellular Components While highly effective for pathogen inactivation, the treatment is not without effects on the blood components themselves.
Table 3: Summary of Effects on Platelet Quality
| Parameter | Observation | Reference |
|---|---|---|
| Platelet Aggregation | Reduced response to collagen and thrombin by up to 80% and 60% respectively. | [8] |
| Activation Markers | Increased surface expression of CD62P at Day 1 post-treatment. | [9] |
| Apoptosis | Increased levels of pro-apoptotic Bak protein and caspase-3 cleavage. | [8] |
| Surface Glycoproteins | Reduced levels of GpIbα and increased soluble glycocalicin. | [8] |
| Post-Transfusion Recovery | 24-hour post-transfusion recovery reduced compared to untreated controls. | [10] |
| Proteome Alterations | Alteration of 23 proteins at Day 1, increasing to 58 proteins by Day 5 of storage. |[9] |
Table 4: T-Cell Inactivation Efficacy
| Treatment | Log Inactivation | Conclusion |
|---|---|---|
| Amotosalen/UVA | >6.2 | More effective than the standard gamma irradiation dose for preventing Transfusion-Associated Graft-versus-Host Disease (TA-GVHD).[11] |
| Gamma Irradiation (2500 cGy) | Incomplete inactivation at high cell densities |[11] |
Associated Experimental Protocols
4.1 Protocol: Quantification of Pathogen Inactivation
-
Preparation: Prepare a high-titer stock of the virus or bacteria of interest.
-
Inoculation: Spike the platelet or plasma unit with the pathogen stock to a known final concentration.
-
Pre-Treatment Sampling: Aseptically remove a sample (T0) from the spiked unit for baseline titer determination.
-
Amotosalen/UVA Treatment: Process the spiked unit according to the Standard Operating Protocol (Section 2.2).
-
Post-Treatment Sampling: Aseptically remove a sample (T_final) from the treated unit.
-
Titer Analysis: Determine the infectious titer of both T0 and T_final samples using appropriate methods (e.g., plaque assay for viruses, colony-forming unit assay for bacteria).
-
Calculation: Calculate the Log Reduction Factor (LRF) as: LRF = log₁₀(Titer at T0) - log₁₀(Titer at T_final).
4.2 Protocol: Assessment of Platelet Function and Apoptosis
-
Sample Collection: Collect samples from treated and untreated (control) platelet units at specified time points (e.g., Day 1, Day 5 of storage).
-
Flow Cytometry for Activation/Apoptosis:
-
Aliquot platelet samples.
-
Stain with fluorescently-labeled antibodies or markers such as anti-CD62P (P-selectin) for activation and Annexin V for apoptosis.
-
Analyze samples on a flow cytometer to quantify the percentage of positive cells and mean fluorescence intensity.
-
-
Impedance Aggregometry for Function:
-
Dilute platelet samples in saline according to the instrument manufacturer's instructions.
-
Add a platelet agonist (e.g., collagen at 5 µg/mL or thrombin).
-
Measure the change in electrical impedance over time to quantify the aggregation response. Compare the maximum aggregation of treated versus control platelets.[8]
-
Molecular Signaling Insights
Research indicates that Amotosalen/UVA treatment induces a "storage lesion" in platelets, partly through the activation of specific signaling pathways. The process has been shown to activate the p38 MAPK pathway and induce a caspase-dependent apoptosis cascade, contributing to reduced platelet function and survival.[8]
Conclusion
The this compound and UVA light treatment is a robust and validated method for inactivating a broad spectrum of pathogens in plasma and platelet concentrates. While it induces measurable changes in platelet biochemistry and function, the technology significantly enhances the safety of blood products by reducing the risk of transfusion-transmitted infections. The protocols and data presented here provide a framework for researchers to implement and evaluate this technology in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intercept-canada.com [intercept-canada.com]
- 6. researchgate.net [researchgate.net]
- 7. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloodtransfusion.it [bloodtransfusion.it]
- 10. Evaluation of amotosalen and UVA pathogen‐reduced apheresis platelets after 7‐day storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Amotosalen Hydrochloride in Viral Inactivation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amotosalen hydrochloride, a synthetic psoralen derivative, in combination with ultraviolet A (UVA) light, provides a robust technology for the inactivation of a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes in blood products.[1][2] This pathogen reduction technology, commercially known as the INTERCEPT™ Blood System, is a proactive measure to enhance the safety of blood transfusions.[3][4] The mechanism of action involves the intercalation of amotosalen into the nucleic acids (DNA and RNA) of pathogens.[2][5] Upon subsequent exposure to UVA light, amotosalen forms covalent cross-links with the nucleic acid strands, effectively blocking replication and rendering the pathogen non-infectious.[2][6] This process has demonstrated high efficacy in inactivating a wide range of enveloped and non-enveloped viruses, thereby reducing the risk of transfusion-transmitted infections.[1][7]
Mechanism of Action
The viral inactivation process with amotosalen and UVA light is a targeted photochemical reaction. Amotosalen, due to its chemical structure, readily penetrates the viral envelope and membrane to intercalate into the helical regions of DNA and RNA.[2] The subsequent illumination with UVA light at a specific wavelength (3 J/cm²) triggers a photochemical reaction, leading to the formation of covalent monoadducts and interstrand cross-links in the nucleic acid chains.[2][5] This irreversible damage to the genetic material prevents the transcription and replication necessary for viral propagation, thus inactivating the virus without compromising the quality of the blood product for transfusion.[2][8]
Caption: Mechanism of Amotosalen-mediated viral inactivation.
Quantitative Data on Viral Inactivation
The efficacy of amotosalen and UVA light in inactivating various viruses is typically quantified by the Log Reduction Factor (LRF). The LRF is calculated as the logarithm of the ratio of the initial viral titer to the viral titer after treatment. An LRF of ≥4.0 is generally considered a minimum requirement for effective pathogen reduction.[1]
Table 1: Inactivation of Enveloped Viruses in Platelet Concentrates and Plasma
| Virus Family | Virus | Blood Component | Pre-treatment Titer (log units/mL) | Post-treatment Titer (log units/mL) | Log Reduction Factor (LRF) | Reference(s) |
| Retroviridae | HIV-1 (cell-free) | Platelets in 35% Plasma/65% PAS | >6.2 | Not Detected | >6.2 | [7] |
| Retroviridae | HIV-1 (cell-associated) | Platelets in 35% Plasma/65% PAS | >6.1 | Not Detected | >6.1 | [7] |
| Retroviridae | HTLV-I | Platelets in 35% Plasma/65% PAS | 4.2 | Not Detected | 4.2 | [7] |
| Retroviridae | HTLV-II | Platelets in 35% Plasma/65% PAS | 4.6 | Not Detected | 4.6 | [7] |
| Hepadnaviridae | HBV | Platelets in 35% Plasma/65% PAS | >5.5 | Not Detected | >5.5 | [7] |
| Flaviviridae | HCV | Platelets in 35% Plasma/65% PAS | >4.5 | Not Detected | >4.5 | [7] |
| Flaviviridae | West Nile Virus (WNV) | Platelets in 35% Plasma/65% PAS | >5.5 | Not Detected | >5.5 | [7] |
| Coronaviridae | SARS-CoV | Platelets in 35% Plasma/65% PAS | >5.8 | Not Detected | >5.8 | [7][9] |
| Coronaviridae | SARS-CoV-2 | Plasma | 3.3 ± 0.1 | Not Detected | >3.3 ± 0.1 | [6][8] |
| Coronaviridae | SARS-CoV-2 | Platelets in 100% Plasma | 3.5 ± 0.3 | Not Detected | >3.5 ± 0.3 | [6][10] |
| Coronaviridae | SARS-CoV-2 | Platelets in 35% Plasma/65% PAS | 3.2 ± 0.1 | Not Detected | >3.2 ± 0.1 | [6] |
| Herpesviridae | CMV | Platelets in 35% Plasma/65% PAS | >5.9 | Not Detected | >5.9 | [7] |
PAS: Platelet Additive Solution
Table 2: Inactivation of Non-Enveloped Viruses in Platelet Concentrates
| Virus Family | Virus | Blood Component | Pre-treatment Titer (log units/mL) | Post-treatment Titer (log units/mL) | Log Reduction Factor (LRF) | Reference(s) |
| Adenoviridae | Human Adenovirus 5 | Platelets in 35% Plasma/65% PAS | >5.2 | Not Detected | >5.2 | [7] |
| Parvoviridae | Parvovirus B19 | Platelets in 35% Plasma/65% PAS | 3.5 - >5.0 | Not Detected | 3.5 - >5.0 | [7] |
| Reoviridae | Bluetongue Virus | Platelets in 35% Plasma/65% PAS | 5.6 - 5.9 | Not Detected | 5.6 - 5.9 | [7] |
Experimental Protocols
The following are generalized protocols for evaluating the viral inactivation efficacy of amotosalen and UVA light. Specific details may vary based on the virus, blood component, and analytical methods used.
Protocol 1: Viral Inactivation in Platelet Concentrates
Caption: Workflow for viral inactivation in platelet concentrates.
Methodology:
-
Preparation of Platelet Concentrates: Single-donor platelet concentrates are prepared according to standard blood banking procedures. The final product typically contains 3.0 x 10¹¹ to 6.0 x 10¹¹ platelets in approximately 300 mL of either 100% plasma or a mixture of 35% plasma and 65% platelet additive solution.[7]
-
Viral Spiking: A high titer of the virus of interest is added to the platelet concentrate unit.
-
Pre-Treatment Sampling: An aliquot of the spiked platelet concentrate is collected before the addition of amotosalen to determine the initial viral load.
-
Amotosalen Addition: this compound is added to the platelet concentrate to a final concentration of 150 µmol/L.[7]
-
UVA Illumination: The platelet concentrate containing amotosalen is transferred to a UVA-transparent container and illuminated with a controlled dose of UVA light (3 J/cm²).[2][7]
-
Post-Treatment Sampling: After illumination, an aliquot of the treated platelet concentrate is collected.
-
Viral Titer Determination: The viral titers of the pre- and post-treatment samples are determined using a suitable infectivity assay, such as a plaque assay or a tissue culture infectious dose 50 (TCID₅₀) assay.[6][8]
-
Calculation of Log Reduction Factor (LRF): The LRF is calculated using the formula: LRF = log₁₀ (pre-treatment viral titer / post-treatment viral titer).[1]
Protocol 2: Viral Inactivation in Plasma
Caption: Workflow for viral inactivation in plasma.
Methodology:
-
Preparation of Plasma: Pools of human plasma are prepared. For experimental purposes, pools of three whole-blood-derived plasma units (630–650 ml) can be used.[8]
-
Viral Spiking: The plasma unit is inoculated with a clinical isolate of the target virus.
-
Pre-Treatment Sampling: A sample is collected from the virus-spiked plasma after the addition of amotosalen but before UVA illumination to serve as the pre-treatment control.[8]
-
Amotosalen and UVA Treatment: The plasma is treated with amotosalen and UVA light using a system such as the INTERCEPT Blood System for Plasma.[8]
-
Post-Treatment Sampling: A sample is collected from the plasma unit after the completion of the UVA illumination.
-
Assessment of Viral Load: Infectious titers and genomic viral load are assessed using methods like plaque assays and real-time quantitative PCR (RT-qPCR).[8] To confirm complete inactivation, successive passaging of the inactivated sample on permissive cell cultures can be performed.[8]
-
Calculation of Log Reduction Factor (LRF): The LRF for infectious virus is calculated based on the plaque assay results. A reduction in genomic copies can also be reported based on qPCR data.
Conclusion
The photochemical treatment of platelet and plasma components with amotosalen and UVA light is a highly effective method for inactivating a broad range of viruses.[1] The technology provides a critical safety layer in transfusion medicine, reducing the risk of transmitting known and emerging pathogens.[2][4] The robust and well-documented viral inactivation efficacy, as demonstrated by significant log reduction factors for numerous viruses, underscores the value of this technology for researchers, scientists, and drug development professionals working to ensure the safety of blood products.
References
- 1. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interceptbloodsystem.com [interceptbloodsystem.com]
- 4. interceptbloodsystem.com [interceptbloodsystem.com]
- 5. karger.com [karger.com]
- 6. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient inactivation of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) in human apheresis platelet concentrates with amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
Amotosalen Hydrochloride: Application Notes and Protocols for Research on Transfusion-Transmitted Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfusion-transmitted diseases (TTDs) remain a significant concern in transfusion medicine. Pathogen inactivation technologies offer a proactive approach to enhance the safety of blood components. Amotosalen hydrochloride, a synthetic psoralen, in combination with ultraviolet A (UVA) light, provides a robust mechanism for inactivating a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual donor leukocytes. This technology, commercially known as the INTERCEPT™ Blood System, targets the nucleic acids of pathogens, rendering them replication-incompetent while preserving the therapeutic properties of platelets and plasma. These application notes provide a comprehensive overview of the use of this compound in TTD research, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
The pathogen inactivation process using amotosalen and UVA light is a three-step photochemical reaction:
-
Intercalation: Amotosalen, a planar molecule, non-covalently intercalates into the helical regions of DNA and RNA of pathogens and leukocytes.[1][2]
-
Monoadduct Formation: Upon illumination with UVA light (320-400 nm), the intercalated amotosalen forms a covalent bond with a single strand of the nucleic acid, creating a monoadduct.[1]
-
Cross-linking: Further UVA illumination can lead to the formation of a second covalent bond, resulting in an interstrand or intrastrand cross-link.[1]
This irreversible cross-linking of nucleic acids permanently blocks DNA and RNA replication and transcription, thus preventing the proliferation of pathogens and the replication of leukocytes.[2][3]
Efficacy of Amotosalen/UVA Pathogen Inactivation
The amotosalen/UVA photochemical treatment has demonstrated high efficacy in reducing the infectious titers of a wide range of clinically relevant pathogens in platelet concentrates and plasma.
Table 1: Pathogen Inactivation in Platelet Concentrates
| Pathogen Type | Pathogen | Mean Log Reduction |
| Enveloped Viruses | Human Immunodeficiency Virus 1 (HIV-1, cell-free) | >6.2[4] |
| Human Immunodeficiency Virus 1 (HIV-1, cell-associated) | >6.1[4] | |
| Hepatitis B Virus (HBV) | >5.5[4] | |
| Hepatitis C Virus (HCV) | >4.5[4] | |
| West Nile Virus (WNV) | >5.5[4] | |
| Cytomegalovirus (CMV) | >5.9[4] | |
| SARS-CoV-2 | >3.32[5] | |
| Non-enveloped Viruses | Human Adenovirus 5 | >5.2[4] |
| Parvovirus B19 | 3.5 - >5.0[4] | |
| Gram-positive Bacteria | Staphylococcus epidermidis | >6.6[6] |
| Staphylococcus aureus | 6.6[6] | |
| Streptococcus pyogenes | >6.8[6] | |
| Bacillus cereus (vegetative) | >5.5[6] | |
| Gram-negative Bacteria | Escherichia coli | >6.4[6] |
| Klebsiella pneumoniae | >5.6[6] | |
| Pseudomonas aeruginosa | 4.5[6] | |
| Yersinia enterocolitica | >5.9[6] | |
| Spirochetes | Treponema pallidum | 6.8 - 7.0[6] |
| Borrelia burgdorferi | >6.9[6] |
Table 2: Pathogen Inactivation in Plasma
| Pathogen Type | Pathogen | Mean Log Reduction |
| Gram-positive Bacteria | Staphylococcus epidermidis | >7.3[2] |
| Gram-negative Bacteria | Klebsiella pneumoniae | >7.4[2] |
| Yersinia enterocolitica | >7.3[2] |
Note: The efficacy of inactivation can be influenced by the initial pathogen titer and the specific characteristics of the blood component.
Impact on Platelet and Plasma Components
While highly effective for pathogen inactivation, the amotosalen/UVA treatment can have some effects on the treated blood components. Studies have reported a reduction in platelet function after treatment, including decreased aggregation in response to collagen and thrombin.[7][8] Mechanistic studies suggest that the treatment can induce apoptosis in platelets and upregulate the MAPK signaling pathway.[6][7][9] Specifically, an increase in the phosphorylation of p38 MAPK has been observed.[7] Despite these in vitro changes, clinical studies have generally not shown an increase in bleeding events, confirming the safety of the technology.[7] In plasma, the treatment results in a slight prolongation of prothrombin time and activated partial thromboplastin time, with a notable reduction in fibrinogen and Factor VIII levels.[10][11] However, the post-treatment levels of these coagulation factors remain within the therapeutic range.[10]
Experimental Protocols
The following protocols are based on the INTERCEPT Blood System and provide a general framework for the photochemical treatment of platelet concentrates and plasma for research purposes. Adherence to the manufacturer's specific instructions for the processing sets and illuminator is crucial.
Protocol 1: Pathogen Inactivation of Platelet Concentrates
Materials:
-
Single-donor apheresis platelet concentrate (PC) meeting processing specifications (e.g., 300-420 mL volume, 2.5-7.0 x 10¹¹ platelets).[12]
-
INTERCEPT Blood System for Platelets Processing Set (containing amotosalen solution, illumination container, and Compound Adsorption Device [CAD]).
-
INTERCEPT Illuminator (UVA light source).
-
Sterile connection device.
-
Standard blood bank equipment (e.g., sterile tubing welder, scales, agitator).
Procedure:
-
Preparation: Ensure the PC unit meets the required volume, platelet count, and other quality control parameters as specified by the INTERCEPT system's instructions for use.[5]
-
Connection: Aseptically connect the PC unit to the INTERCEPT Processing Set using a sterile connection device.
-
Amotosalen Addition: Allow the platelets to flow from the original container, through the container with the amotosalen solution (final concentration of approximately 150 µmol/L), and into the illumination container.[5][13]
-
UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. Initiate the UVA illumination cycle, which delivers a controlled dose of 3 J/cm² of UVA light.[13][14] The illumination process typically takes 3-4 minutes.[14]
-
CAD Incubation: After illumination, transfer the treated platelets into the container holding the Compound Adsorption Device (CAD). The CAD is designed to reduce the concentration of residual amotosalen and its photoproducts.[13]
-
Adsorption: Place the platelet unit on a flatbed agitator at 22 ± 2°C for the specified incubation period (typically 6-24 hours, depending on the platelet suspension medium) to allow for adsorption of residual compounds.[14]
-
Final Product Transfer: Following CAD incubation, transfer the final pathogen-inactivated platelet concentrate into the storage container.
-
Storage: Store the treated platelets under standard blood bank conditions (22 ± 2°C with gentle agitation) for up to 7 days.[15]
Protocol 2: Pathogen Inactivation of Plasma
Materials:
-
Apheresis or whole blood-derived plasma unit (typically 546-635 mL).[10][11]
-
INTERCEPT Blood System for Plasma Processing Set (containing amotosalen solution, illumination container, and Compound Adsorption Device [CAD]).
-
INTERCEPT Illuminator (UVA light source).
-
Sterile connection device.
-
Standard blood bank equipment.
Procedure:
-
Preparation: Ensure the plasma unit meets the required volume and quality control parameters.
-
Connection: Aseptically connect the plasma unit to the INTERCEPT Processing Set.
-
Amotosalen Addition: Transfer the plasma through the amotosalen container (achieving a final concentration of approximately 150 µmol/L) and into the illumination container.[2]
-
UVA Illumination: Place the illumination container in the INTERCEPT Illuminator and deliver a UVA dose of 3 J/cm².[2][10][11]
-
Adsorption: After illumination, pass the treated plasma through the Compound Adsorption Device (CAD) by gravity flow to reduce residual amotosalen and photoproducts.[2][9]
-
Final Product Transfer and Storage: The treated plasma is then transferred into the final storage containers. The plasma should be frozen at -60°C or below within 8 hours of collection.[10][11]
Visualizations
Diagram 1: Amotosalen Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen-reduced platelets | Professional Education [profedu.blood.ca]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 9. intercept-canada.com [intercept-canada.com]
- 10. Photochemical treatment of plasma with amotosalen and UVA light: process validation in three European blood centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. intercept-canada.com [intercept-canada.com]
- 15. Clinical impact of amotosalen‐ultraviolet A pathogen‐inactivated platelets stored for up to 7 days - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amotosalen Hydrochloride Photoactivation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photoactivation of Amotosalen hydrochloride, a critical process for pathogen inactivation in blood products. The information is intended to guide researchers, scientists, and drug development professionals in understanding the necessary equipment, experimental procedures, and biological effects of this technology.
Introduction to this compound Photoactivation
This compound, a synthetic psoralen derivative, is a photoactive compound used in conjunction with ultraviolet A (UVA) light to inactivate a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes in blood components like platelets and plasma.[1][2][3] The mechanism of action involves the intercalation of amotosalen into the helical regions of DNA and RNA.[2] Upon illumination with UVA light, amotosalen forms covalent cross-links with nucleic acid base pairs, which blocks replication and renders the pathogens incapable of proliferation.[2] This photochemical treatment (PCT) is the core of the INTERCEPT Blood System.[1][2]
Laboratory Equipment
The primary commercially available system for this compound photoactivation is the INTERCEPT Blood System. The essential equipment required for this process is listed below.
| Equipment | Description | Manufacturer/Model (Example) |
| INTERCEPT Illuminator | A microprocessor-controlled device that delivers a specific dose of UVA light (320-400 nm) to the sample.[4][5] It is equipped with fluorescent lamps and photodiodes to monitor the UVA dose.[5] | INTERCEPT Illuminator INT-100[6] |
| INTERCEPT Processing Set | A single-use, closed, and integrated disposable set.[4][7] It includes an amotosalen solution container, an illumination container, and a compound adsorption device (CAD).[5][8] | INTERCEPT Plasma (P) Processing Set[5] |
| Sterile Connecting Device (SCD) | Used to create a sterile connection between the blood product container and the INTERCEPT processing set.[5][7] | |
| Tube Sealer | For sealing the tubing of the processing sets.[5] | |
| Manual Tube Clamp | To control the flow of the blood product and amotosalen solution.[5] | |
| Agitator/Shaker | Provides continuous agitation to the illumination container during UVA illumination to ensure uniform light exposure.[4] | |
| Centrifuge | Required for the initial preparation of plasma or platelet concentrates from whole blood.[6] | |
| Freezer (-30°C or below) | For storage of plasma samples before and after treatment.[1][6] | |
| High-Performance Liquid Chromatography (HPLC) System | For the quantification of amotosalen and its photoproducts.[9] |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on the specific blood component and experimental goals.
Pathogen Inactivation in Platelet Concentrates
This protocol describes the photochemical treatment of a single-donor platelet concentrate.
Materials:
-
Single-donor platelet concentrate (approx. 300 mL)[4]
-
INTERCEPT Blood System for Platelets processing set[7]
-
Amotosalen HCl solution (150 µmol/L final concentration)[4]
Procedure:
-
Using a sterile connecting device, connect the platelet concentrate unit to the INTERCEPT processing set.[4]
-
Transfer the platelet concentrate through the amotosalen container into the illumination container.[4]
-
Place the illumination container into the INTERCEPT Illuminator.[4]
-
Illuminate the platelet concentrate with a UVA dose of 3 J/cm². The illumination process typically takes 3 to 6 minutes.[4][7] The illuminator provides reciprocal shaking during this step.[4]
-
After illumination, transfer the treated platelets to the compound adsorption device (CAD) container.[4]
-
Allow the platelets to remain in contact with the CAD for a minimum of 4 hours to reduce the concentration of residual amotosalen and its photoproducts.[4][7]
-
Following CAD treatment, transfer the final product to a storage container for up to 5 days.[4]
Pathogen Inactivation in Plasma
This protocol outlines the photochemical treatment of plasma units.
Materials:
Procedure:
-
Spike the plasma unit with the pathogen of interest, if applicable, ensuring the inoculum volume is no more than 10% of the final plasma volume.[1]
-
Connect the plasma unit to the INTERCEPT processing set using a sterile connecting device.
-
Add the 15 mL of amotosalen solution to the plasma, achieving a final concentration of approximately 150 µmol/L.[1]
-
Transfer the plasma-amotosalen mixture to the illumination container.[5]
-
Place the illumination container in the INTERCEPT Illuminator and deliver a UVA dose of 3 J/cm².[1][5]
-
After illumination, pass the treated plasma through the compound adsorption device (CAD) by gravity flow.[5]
-
Collect the final treated plasma in the provided storage containers.[5]
-
Samples for analysis can be taken before the addition of amotosalen and after the complete PCT process.[1] Snap-freeze and store samples at or below -65°C for coagulation factor activity testing.[1]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound photoactivation.
Table 1: Pathogen Inactivation Efficacy
| Pathogen | Blood Component | Initial Titer (approx.) | Log Reduction | Reference |
| HIV-1 | Platelets | High | To limit of detection | [4] |
| HBV | Platelets | High | To limit of detection | [4] |
| HCV | Platelets | High | To limit of detection | [4] |
| West Nile Virus | Platelets | High | To limit of detection | [4] |
| SARS-CoV | Platelets | 10⁶ pfu/mL | >6.2 | [10] |
| SARS-CoV-2 | Plasma | High | To limit of detection | [6] |
| Klebsiella pneumoniae | Platelets | 10⁵ - 10⁶ CFU/mL | >5.6 | [9][11] |
| Staphylococcus aureus | Platelets | High | 6.6 | [11] |
| Plasmodium falciparum | Platelets | High | ≥6.0 | [12] |
| Babesia microti | Platelets | High | >5.3 | [12] |
Table 2: Amotosalen Concentration and Process Parameters
| Parameter | Value | Reference |
| Initial Amotosalen Concentration | 150 µmol/L | [4][13] |
| UVA Light Wavelength | 320-400 nm | [4][1] |
| UVA Dose | 3 J/cm² | [4][1][13] |
| Illumination Time | 3-6 minutes | [4][7] |
| Amotosalen Concentration after Illumination | 31.9 ± 5.3 µmol/L | [8] |
| Amotosalen Concentration after CAD Treatment | 0.41 ± 0.56 µmol/L | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for pathogen inactivation using the INTERCEPT Blood System.
Caption: Experimental Workflow for Amotosalen Photoactivation.
Signaling Pathway
Amotosalen/UVA treatment has been shown to impact cellular signaling pathways in platelets, notably leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15]
Caption: MAPK Signaling Pathway Activation by Amotosalen/UVA.
References
- 1. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intercept-canada.com [intercept-canada.com]
- 6. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogen inactivation of platelets with a photochemical treatment with amotosalen HCl and ultraviolet light: process used in the SPRINT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical treatment of platelet concentrates with amotosalen and long-wavelength ultraviolet light inactivates a broad spectrum of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical inactivation with amotosalen and long-wavelength ultraviolet light of Plasmodium and Babesia in platelet and plasma components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amotosalen interactions with platelet and plasma components: absence of neoantigen formation after photochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Cross-linking Mechanisms with Amotosalen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amotosalen hydrochloride, a synthetic psoralen derivative, is a potent photoactivated DNA cross-linking agent. In combination with long-wavelength ultraviolet A (UVA) light, Amotosalen effectively forms covalent bonds with pyrimidine bases in nucleic acids, leading to the formation of monoadducts and interstrand cross-links (ICLs).[1][2][3][4] This irreversible process inhibits DNA replication and transcription, making it a valuable tool for pathogen inactivation in blood products and a subject of interest for research into DNA damage and repair mechanisms.[1][5][6][7][8] These application notes provide detailed protocols for utilizing Amotosalen to study the mechanisms of DNA cross-linking in a research setting.
Mechanism of Action
The DNA cross-linking activity of Amotosalen is a three-step process that is dependent on UVA light activation:
-
Intercalation: Amotosalen, a planar tricyclic molecule, readily penetrates cellular and nuclear membranes and intercalates into the helical structure of DNA and RNA in the absence of light.[1][2][3][9] This initial non-covalent interaction positions the molecule for the subsequent photochemical reactions.
-
Monoadduct Formation: Upon exposure to UVA light (320-400 nm), the intercalated Amotosalen becomes photoactivated.[9][10] This leads to the formation of a covalent bond between the furan side of the psoralen and a pyrimidine base (primarily thymine) on one strand of the DNA, forming a monoadduct.[2][3][9]
-
Interstrand Cross-link (ICL) Formation: With continued UVA illumination, a second photochemical reaction can occur. The pyrone side of the Amotosalen monoadduct can absorb another photon and react with a pyrimidine on the opposite DNA strand, resulting in the formation of a highly stable interstrand cross-link.[2][3][9] Intrastrand cross-links are also possible.[1][3] These ICLs are particularly cytotoxic as they block the separation of DNA strands, which is essential for replication and transcription.[1][9]
Quantitative Data Summary
The efficiency of Amotosalen-mediated DNA modification can be quantified. The following tables summarize key quantitative data gathered from published studies.
| Parameter | Value | Reference |
| Amotosalen Concentration | 150 µmol/L | [1][11][12][13] |
| UVA Light Dose | 3 J/cm² | [1][11][12][13] |
| Cross-link Frequency | 1 cross-link per 83 base pairs (on average) | [1] |
| Adducts in Mitochondrial DNA | 4.0 ± 1.2 adducts per 1000 base pairs | [11] |
| Adduct Type | Yield with 10.0 J/cm² UVA | Reference |
| Interstrand Cross-links (ICLs) | 12.8 lesions / 10³ nucleotides | [14] |
| Monoadducts (MAs) - Product 1 | 19 lesions / 10⁶ nucleotides | [14] |
| Monoadducts (MAs) - Product 2 | 39 lesions / 10⁶ nucleotides | [14] |
| Monoadducts (MAs) - Product 3 | 21 lesions / 10⁶ nucleotides | [14] |
| Monoadducts (MAs) - Product 4 | 146 lesions / 10⁶ nucleotides | [14] |
| Monoadducts (MAs) - Product 5 | 26 lesions / 10⁶ nucleotides | [14] |
Experimental Protocols
Here we provide detailed protocols for inducing and analyzing DNA cross-linking using this compound.
Protocol 1: In Vitro DNA Cross-linking with Amotosalen and UVA Light
This protocol describes the basic procedure for cross-linking purified plasmid DNA.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Purified plasmid DNA (e.g., pBR322)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UVA light source (320-400 nm) with a calibrated radiometer
-
Quartz cuvettes or microplates
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent. A common stock concentration is 1 mg/mL.
-
In a microcentrifuge tube, dilute the plasmid DNA in TE buffer to the desired concentration (e.g., 50-100 µg/mL).
-
Add Amotosalen to the DNA solution to a final concentration of 150 µM. Mix gently by pipetting.
-
Incubate the mixture in the dark for at least 20 minutes at room temperature to allow for intercalation.
-
Transfer the solution to a quartz cuvette or a UVA-transparent microplate.
-
Expose the sample to UVA light at a dose of 3 J/cm². The exposure time will depend on the intensity of the UVA source.
-
After irradiation, the DNA is cross-linked and ready for analysis.
Protocol 2: Analysis of DNA Interstrand Cross-links by Denaturing Agarose Gel Electrophoresis
This protocol allows for the visualization of ICLs in plasmid DNA.
Materials:
-
Cross-linked plasmid DNA (from Protocol 1)
-
Restriction enzyme that linearizes the plasmid (e.g., PvuII for pBR322)
-
Restriction enzyme buffer
-
Alkaline loading buffer (e.g., 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, 0.025% bromocresol green)
-
1% agarose gel in alkaline electrophoresis buffer (50 mM NaOH, 1 mM EDTA)
-
DNA size marker
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Digest the cross-linked plasmid DNA with a restriction enzyme that has a single cutting site to linearize the plasmid. Follow the manufacturer's protocol for the digestion.
-
After digestion, mix an aliquot of the DNA with alkaline loading buffer.
-
Load the samples onto a 1% alkaline agarose gel.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) until the dye front has migrated sufficiently.
-
Stain the gel with a suitable DNA stain and visualize it using a gel imaging system.
-
Interpretation: Under denaturing conditions, non-cross-linked, linearized plasmid DNA will migrate as single-stranded DNA. Plasmids containing ICLs will have their strands covalently linked, preventing complete denaturation, and will thus migrate more slowly than the single-stranded fragments.[15]
Protocol 3: Quantification of Amotosalen-DNA Adducts by LC-MS/MS
This protocol provides a method for the sensitive quantification of both monoadducts and ICLs.
Materials:
-
Cross-linked genomic or plasmid DNA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Appropriate solvents for liquid chromatography
Procedure:
-
Purify the cross-linked DNA to remove any unbound Amotosalen and other contaminants.
-
Digest the DNA to single nucleosides. A common method is to use nuclease P1 followed by alkaline phosphatase treatment.
-
After digestion, the sample is ready for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method for the separation and detection of the specific Amotosalen-thymidine monoadducts and the di-thymidine cross-link. This will require the use of analytical standards for these adducts if available.
-
Quantify the adducts by comparing the peak areas from the sample to a standard curve generated with known amounts of the adducts.[14]
Visualizations
References
- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 6. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interceptbloodsystem.com [interceptbloodsystem.com]
- 8. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultraviolet-Based Pathogen Inactivation Systems: Untangling the Molecular Targets Activated in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amotosalen interactions with platelet and plasma components: absence of neoantigen formation after photochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: In Vitro Sterilization of Biological Reagents using Amotosalen Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sterilization of biological reagents is critical for the validity of in vitro experiments and the safety of therapeutic products. Traditional methods like heat sterilization or filtration can be unsuitable for complex biological mixtures, potentially denaturing proteins or being ineffective against smaller pathogens like viruses. This document provides a detailed overview and protocol for the in vitro application of Amotosalen hydrochloride, a photoactive psoralen compound, in conjunction with ultraviolet A (UVA) light for the inactivation of a broad spectrum of pathogens in biological reagents. This photochemical treatment (PCT) targets and cross-links nucleic acids, effectively sterilizing the reagent while preserving the function of proteins and other essential components.
Introduction
This compound is a synthetic psoralen derivative used in pathogen reduction technology.[1] In combination with UVA light, it effectively inactivates a wide range of viruses, bacteria, parasites, and leukocytes.[2][3] The primary mechanism involves the irreversible cross-linking of DNA and RNA, which blocks the replication of contaminating pathogens and renders them non-infectious.[1] While extensively used for sterilizing blood products like plasma and platelet concentrates, this technology has significant potential for the sterilization of other sensitive biological reagents used in research and drug development, such as cell culture media, protein solutions, and human platelet lysates.[4][5][6]
Mechanism of Action
The pathogen inactivation process with Amotosalen is a three-step photochemical reaction specifically targeting nucleic acids:
-
Intercalation: Amotosalen, a planar molecule, readily intercalates into the helical regions of DNA and RNA without the need for light.[2]
-
Monoadduct Formation: Upon illumination with UVA light (320-400 nm), the intercalated Amotosalen forms a covalent bond (monoadduct) with a pyrimidine base (thymine, cytosine, or uracil) on one strand of the nucleic acid.[2]
-
Cross-linking: With additional UVA exposure, a second photoreaction occurs, causing the furan end of the Amotosalen monoadduct to form another covalent bond with a pyrimidine base on the opposite strand, creating a permanent interstrand cross-link.[2] This cross-linking prevents the separation of the nucleic acid strands, thereby blocking replication and transcription.[1]
This targeted action on nucleic acids leaves proteins and other acellular components largely unaffected, preserving the biological functionality of the treated reagent.[7]
Quantitative Data on Pathogen Inactivation
The efficacy of Amotosalen/UVA treatment is measured by the log reduction factor (LRF), which quantifies the decrease in infectious pathogen titer. An LRF of ≥4.0 is generally considered effective. The tables below summarize the inactivation efficacy for a broad range of pathogens in plasma and platelet concentrates, which can be extrapolated to other biological matrices.
Table 1: Viral Inactivation in Plasma with Amotosalen/UVA Treatment
| Virus Family | Virus | Genome | Envelope | Log Reduction | Cite |
|---|---|---|---|---|---|
| Retroviridae | HIV-1 (cell-free) | RNA | Yes | >6.8 | [6] |
| Retroviridae | HIV-1 (cell-associated) | RNA | Yes | >6.4 | [6] |
| Retroviridae | HTLV-I | RNA | Yes | 4.5 | [6] |
| Retroviridae | HTLV-II | RNA | Yes | >5.7 | [6] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | DNA | Yes | >4.5 | [6] |
| Flaviviridae | Hepatitis C Virus (HCV) | RNA | Yes | >4.5 | [6] |
| Flaviviridae | West Nile Virus (WNV) | RNA | Yes | 6.8 | [6] |
| Flaviviridae | Bovine Viral Diarrhea Virus | RNA | Yes | 6.0 | [6] |
| Coronaviridae | SARS-CoV | RNA | Yes | 5.5 | [6] |
| Reoviridae | Bluetongue Virus | RNA | Yes | 5.1 | [6] |
| Adenoviridae | Human Adenovirus 5 | DNA | No | 6.8 | [6] |
Data derived from studies on human plasma treated with 150 µmol/L Amotosalen and 3 J/cm² UVA light.
Table 2: Bacterial and Protozoal Inactivation with Amotosalen/UVA Treatment
| Pathogen Type | Species | Gram Stain | Log Reduction in Plasma | Log Reduction in Platelets | Cite |
|---|---|---|---|---|---|
| Bacteria | Klebsiella pneumoniae | Negative | >7.4 | >6.9 | [6][8] |
| Bacteria | Yersinia enterocolitica | Negative | >7.3 | >7.1 | [6][8] |
| Bacteria | Staphylococcus epidermidis | Positive | >7.3 | >6.6 | [6][8] |
| Bacteria | Staphylococcus aureus | Positive | N/A | 6.6 | [8] |
| Bacteria | Bacillus cereus | Positive | N/A | >5.5 | [8] |
| Spirochete | Treponema pallidum | N/A | >5.9 | >6.8 | [6][8] |
| Spirochete | Borrelia burgdorferi | N/A | >10.6 | N/A | [6] |
| Protozoa | Plasmodium falciparum | N/A | 6.9 | >6.9 | [6] |
| Protozoa | Trypanosoma cruzi | N/A | >5.0 | >5.6 | [6][9] |
| Protozoa | Babesia microti | N/A | >5.3 | N/A | [6] |
Data derived from studies on human plasma and platelet concentrates treated with 150 µmol/L Amotosalen and 3 J/cm² UVA light.
Impact on Biological Reagent Integrity
A key advantage of Amotosalen/UVA treatment is the preservation of protein function. Studies on treated plasma show high retention of coagulation factor activity. However, some sensitive molecules may be impacted.
Table 3: Retention of Coagulation Factor Activity in Plasma after PCT
| Coagulation Factor/Protein | Mean Activity Retention (%) | Cite |
|---|---|---|
| Fibrinogen | 72% | [4][6] |
| Factor VIII | 73% | [4][6] |
| Factor II | 98% | [4][6] |
| Factor V | 78% | [4][6] |
| Factor VII | 89% | [4][6] |
| Factor IX | 93% | [4][6] |
| Factor X | 96% | [4][6] |
| Factor XI | 92% | [4][6] |
| Protein C | 92% | [4][6] |
| Protein S | 84% | [4][6] |
Activity measured post-treatment relative to pre-treatment levels.
Recent studies on human platelet lysate (hPL), a growth factor-rich supplement for cell culture, found that direct pathogen inactivation with Amotosalen had a measurable impact on some growth factors.[10] However, this did not significantly affect the growth kinetics of mesenchymal stem cells, suggesting the benefits of sterility may outweigh the moderate loss of activity for certain applications.[5][10]
Experimental Workflow and Protocols
The general workflow for sterilizing a biological reagent with Amotosalen and UVA light is straightforward and can be adapted to various liquid volumes and types.
Protocol: Sterilization of a 100 mL Protein Solution
This protocol provides a general method for treating a 100 mL volume of a biological reagent, such as a concentrated protein solution or cell culture supplement.
Materials and Equipment:
-
Amotosalen HCl solution (e.g., 3 mM stock solution in sterile water or buffer).
-
Biological reagent to be sterilized (e.g., 100 mL of fetal bovine serum, purified antibody solution).
-
Sterile, UVA-transparent container or bag.
-
UVA illumination device capable of delivering a controlled dose (e.g., 3 J/cm² at 320-400 nm).
-
(Optional) Compound Adsorption Device (CAD) for removal of residual Amotosalen.
-
Sterile collection container.
-
Standard laboratory personal protective equipment (PPE): lab coat, gloves, UV-blocking safety glasses.
-
Equipment for sterile handling (laminar flow hood).
Procedure:
-
Preparation:
-
Work within a laminar flow hood to maintain sterility.
-
Bring the biological reagent to the recommended handling temperature (e.g., room temperature or 4°C).
-
Prepare a working solution of Amotosalen HCl if starting from a powder. Ensure it is fully dissolved. A 3 mM stock is convenient.
-
-
Addition of Amotosalen:
-
To achieve a final concentration of 150 µM (0.150 mM) in 100 mL of reagent, add 5 mL of a 3 mM Amotosalen stock solution.
-
Calculation: (V1)(C1) = (V2)(C2) -> V1 = (100 mL * 0.150 mM) / 3 mM = 5 mL.
-
Add the Amotosalen solution to the biological reagent and mix gently but thoroughly by inversion or swirling to avoid protein denaturation.
-
-
UVA Illumination:
-
Transfer the Amotosalen-reagent mixture into a UVA-transparent container. The geometry of the container is important for ensuring even illumination.
-
Place the container in the UVA illumination device.
-
Illuminate the sample with a total UVA dose of 3 J/cm². Follow the manufacturer’s instructions for the specific illuminator, as exposure time will depend on the intensity of the light source.
-
Ensure the entire volume is exposed to the UVA light. Agitation may be required for larger volumes or viscous solutions.
-
-
Removal of Residual Compounds (Optional but Recommended):
-
After illumination, residual Amotosalen and its photoproducts can be removed. The INTERCEPT Blood System uses a Compound Adsorption Device (CAD) for this purpose.[6]
-
For laboratory applications, a similar adsorbent resin or dialysis could be explored, but must be validated to ensure it does not remove essential components of the reagent.
-
If using a commercial system, pass the treated reagent through the provided CAD according to the manufacturer's protocol.
-
-
Collection and Storage:
-
Aseptically transfer the final, sterilized reagent into a sterile storage container.
-
Aliquot the reagent into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential for re-contamination.
-
Store the sterilized reagent at the appropriate temperature (e.g., 4°C, -20°C, or -80°C).
-
Safety Considerations:
-
Amotosalen HCl is a chemical reagent; handle with appropriate PPE.
-
UVA light is hazardous. Never look directly at the UVA source and use UV-blocking safety glasses and protective shielding.
-
All procedures involving the open handling of the reagent should be performed under aseptic conditions.
Limitations and Considerations
While highly effective, the Amotosalen/UVA method has limitations:
-
Efficacy: The technology is not effective against prions and may have reduced efficacy against certain non-enveloped viruses with small genomes.[8]
-
Bacterial Resistance: Some multidrug-resistant Gram-negative bacteria may utilize efflux pumps to remove Amotosalen, potentially compromising the sterilization process.[11]
-
Impact on Reagents: The impact on every specific protein or molecule within a complex reagent must be validated for the intended application. For example, platelet function can be altered by the treatment.[12]
-
Equipment: The process requires a calibrated UVA illumination system to deliver a precise energy dose.
Conclusion
This compound combined with UVA light offers a robust and reliable method for sterilizing complex biological reagents that are incompatible with traditional sterilization techniques. By specifically targeting and inactivating nucleic acids, it effectively eliminates a wide array of pathogens while maintaining the functional integrity of most proteins. Researchers and drug developers can adapt this technology to enhance the safety and reliability of their in vitro systems, provided that the process is validated for its impact on the specific functional components of the reagent .
References
- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 4. Photochemical treatment of plasma with amotosalen and long-wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy of photochemical treatment with amotosalen HCl and ultraviolet A (INTERCEPT) for inactivation of Trypanosoma cruzi in pooled buffy-coat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Amotosalen Photochemical Pathogen Inactivation on Human Platelet Lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
Troubleshooting & Optimization
Troubleshooting low pathogen inactivation efficiency with Amotosalen hydrochloride
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low pathogen inactivation efficiency with Amotosalen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in pathogen inactivation?
A1: this compound, a synthetic psoralen, in conjunction with ultraviolet A (UVA) light, inactivates a broad range of pathogens, including viruses, bacteria, parasites, and leukocytes.[1] The mechanism involves three key steps:
-
Intercalation: Amotosalen intercalates into the double-helical regions of DNA and RNA.[1][2][3]
-
Monoadduct Formation: Upon illumination with UVA light (320-400 nm), Amotosalen forms a covalent bond with a single strand of the nucleic acid.[1][3]
-
Cross-linking: Further UVA exposure leads to the formation of covalent interstrand or intrastrand crosslinks.[1][2]
This process irreversibly blocks the replication and transcription of the pathogen's nucleic acids, rendering it non-infectious.[2][4][5] The formation of even one cross-link is theoretically sufficient to prevent genome replication.[2]
Q2: What is the expected pathogen reduction level with Amotosalen treatment?
A2: Numerous studies have demonstrated that Amotosalen photochemical treatment (PCT) can achieve a significant reduction in pathogen load, typically a 5-log reduction (99.999%) or greater for a wide spectrum of pathogens.[1][3] The inactivation rate is related to the size of the pathogen's genome.[1]
Q3: Are there any pathogens known to be resistant to Amotosalen/UVA treatment?
A3: Yes, certain non-enveloped viruses such as Hepatitis A (HAV), Hepatitis E (HEV), and Parvovirus B19 have shown resistance to the Amotosalen/UVA process.[6][7] Additionally, spores of bacteria like Bacillus cereus have also demonstrated resistance.[7] It is important to note that no pathogen inactivation process has been proven to eliminate all pathogens.[7][8]
Q4: Can Amotosalen be used for pathogen inactivation in red blood cell concentrates?
A4: No, Amotosalen/UVA treatment is not suitable for red blood cell concentrates because hemoglobin strongly absorbs UVA light, preventing the activation of Amotosalen.[3]
Troubleshooting Guide for Low Inactivation Efficiency
Low pathogen inactivation efficiency can arise from several factors related to the experimental setup, reagents, and the biological matrix. The following sections provide a structured approach to troubleshooting these issues.
Issue 1: Suboptimal Amotosalen Concentration
Question: How can I verify that the final concentration of Amotosalen in my sample is correct?
Answer: The recommended final concentration of Amotosalen for effective pathogen inactivation is 150 µM.[9][10] Deviations from this concentration can lead to reduced efficiency.
Troubleshooting Steps:
-
Verify Stock Solution: Double-check the concentration of your this compound stock solution. If possible, use a spectrophotometer to confirm the concentration based on its molar extinction coefficient.
-
Accurate Dilution: Ensure precise dilution of the stock solution into the sample matrix. Use calibrated pipettes and thoroughly mix the sample after adding Amotosalen.
-
Matrix Effects: Be aware that high concentrations of proteins or other molecules in the sample matrix could potentially interfere with the availability of Amotosalen.
Experimental Protocol: Verifying Amotosalen Concentration
A detailed protocol for preparing and verifying the Amotosalen concentration would typically involve High-Performance Liquid Chromatography (HPLC).
-
Standard Preparation: Prepare a series of Amotosalen standards of known concentrations in the same matrix as your experimental samples.
-
Sample Preparation: Prepare your experimental samples according to your standard protocol.
-
HPLC Analysis: Analyze both the standards and the samples using a validated HPLC method.
-
Quantification: Create a standard curve from the peak areas of the standards and use it to determine the Amotosalen concentration in your experimental samples.
Issue 2: Inadequate UVA Illumination
Question: My inactivation efficiency is low, even with the correct Amotosalen concentration. Could the UVA illumination be the problem?
Answer: Yes, the dose of UVA light is critical for the activation of Amotosalen and subsequent pathogen inactivation. The standard recommended UVA dose is 3 J/cm².[9][10]
Troubleshooting Steps:
-
Calibrate UVA Source: Regularly calibrate your UVA light source to ensure it is delivering the correct energy dose. The output of UVA lamps can decrease over time.
-
Uniform Illumination: Ensure that the entire sample is being illuminated uniformly. The geometry of the sample container and its distance from the light source are important factors.
-
Sample Turbidity: High turbidity or the presence of UV-absorbing substances in the sample can reduce the penetration of UVA light. Consider diluting the sample or using a thinner sample container if possible.
Experimental Protocol: Measuring UVA Dose
-
Instrumentation: Use a calibrated radiometer with a sensor specific for the UVA range (320-400 nm).
-
Measurement: Place the sensor at the same position where the sample will be illuminated.
-
Calculation: Turn on the UVA source and measure the irradiance in W/cm². The total dose (J/cm²) is calculated by multiplying the irradiance by the exposure time in seconds.
-
Dose (J/cm²) = Irradiance (W/cm²) x Time (s)
-
-
Adjustments: Adjust the exposure time or the distance from the light source to achieve the target dose of 3 J/cm².
Issue 3: Pathogen-Specific Factors
Question: I am working with a specific Gram-negative bacterium and observing poor inactivation. Why might this be happening?
Answer: Some multidrug-resistant Gram-negative bacteria can exhibit reduced susceptibility to Amotosalen due to the presence of efflux pumps.[11] These pumps can actively remove Amotosalen from the bacterial cell, lowering its intracellular concentration and reducing inactivation efficiency.[11]
Troubleshooting Steps:
-
Pathogen Identification: Confirm the identity of the pathogen you are working with.
-
Literature Review: Research the specific pathogen to see if there are published reports of resistance to Amotosalen or other photochemical inactivation methods.
-
Consider Efflux Pump Inhibitors: In a research setting, you could investigate the effect of known efflux pump inhibitors in combination with Amotosalen, although this is not part of the standard clinical protocol.
Data Summary Tables
Table 1: Factors Affecting Amotosalen Inactivation Efficiency
| Parameter | Optimal Value/Condition | Potential for Low Efficiency | Troubleshooting Action |
| Amotosalen Concentration | 150 µM | Too low or too high | Verify stock solution and dilution; consider matrix effects. |
| UVA Dose | 3 J/cm² | Insufficient dose | Calibrate UVA source; ensure uniform illumination; check sample turbidity. |
| Pathogen Type | Susceptible strains | Resistant strains (e.g., some non-enveloped viruses, bacterial spores, bacteria with efflux pumps) | Identify pathogen; consult literature for known resistance. |
| Sample Matrix | Optically clear | High turbidity, presence of UV-absorbing compounds | Dilute sample if possible; use thinner sample containers. |
Table 2: Reported Inactivation Levels for Various Pathogens with Amotosalen/UVA
| Pathogen Type | Example | Log Reduction Factor (LRF) | Reference |
| Enveloped Virus | HIV-1 | ≥4.0 to ≥7.6 | [12] |
| Enveloped Virus | Hepatitis B Virus (HBV) | ≥4.0 to ≥7.6 | [12] |
| Enveloped Virus | Hepatitis C Virus (HCV) | ≥4.0 to ≥7.6 | [12] |
| Non-enveloped Virus | Hepatitis A Virus (HAV) | Resistant | [6] |
| Gram-positive Bacteria | Staphylococcus aureus | 6.6 | [13] |
| Gram-negative Bacteria | Escherichia coli | Varies (potential for resistance) | [11] |
| Parasite | Trypanosoma cruzi | >4.0 | [12] |
Note: LRF values can vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of Amotosalen Pathogen Inactivation.
Caption: Troubleshooting Workflow for Low Inactivation Efficiency.
References
- 1. karger.com [karger.com]
- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Effects of amotosalen treatment on human platelet lysate bioactivity: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interceptbloodsystem.com [interceptbloodsystem.com]
- 8. cms.thebloodcenter.org [cms.thebloodcenter.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical impact of amotosalen‐ultraviolet A pathogen‐inactivated platelets stored for up to 7 days - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amotosalen Hydrochloride and In Vitro Platelet Function
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of Amotosalen hydrochloride and ultraviolet A (UVA) light treatment on in vitro platelet function. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amotosalen/UVA-induced platelet damage?
A1: Amotosalen/UVA treatment, used for pathogen inactivation, inadvertently triggers a cascade of events collectively known as the platelet storage lesion (PSL). The primary mechanisms include:
-
Activation of p38 Mitogen-Activated Protein Kinase (MAPK): This signaling pathway is a key driver of platelet deterioration during storage and following Amotosalen treatment.[1][2][3]
-
Induction of Apoptosis: The treatment leads to an increase in pro-apoptotic proteins like Bak and subsequent activation of caspases, which are proteases that execute programmed cell death.[4]
-
Glycoprotein Ibα (GPIbα) Shedding: Amotosalen/UVA treatment causes the cleavage and shedding of GPIbα, a critical receptor for von Willebrand factor (vWF) and platelet adhesion.[5]
-
Reduced Aggregation Potential: Consequently, treated platelets show a significantly diminished aggregation response to agonists like collagen and thrombin.[5]
Q2: How can I minimize the impact of Amotosalen/UVA on my in vitro platelet experiments?
A2: While the effects of Amotosalen/UVA treatment cannot be entirely eliminated, several strategies can be employed to mitigate platelet damage and preserve function for experimental purposes. These include the use of pharmacological inhibitors and optimized storage solutions.
Q3: Are there specific inhibitors that can protect platelets after Amotosalen/UVA treatment?
A3: Yes, targeting the key damage pathways with specific inhibitors has shown promise in preserving platelet function in vitro.
-
p38 MAPK Inhibitors: Compounds like SB203580 and VX-702 have been shown to prevent GPIbα shedding and improve the hemostatic function of stored platelets.[2][3][6]
-
Pan-Caspase Inhibitors: Broad-spectrum caspase inhibitors, such as zVAD-fmk, can reduce phosphatidylserine (PS) exposure on the platelet surface, a key marker of apoptosis, and decrease agonist-induced platelet aggregation.[7]
Q4: Can the choice of storage solution affect the function of Amotosalen-treated platelets?
A4: Absolutely. The use of a suitable Platelet Additive Solution (PAS) is crucial. PAS containing phosphate (such as PAS-C or PAS-E) can provide additional buffering capacity to counteract the acidity of the Amotosalen solution, which may help in preserving platelet quality.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Significantly reduced platelet aggregation in response to agonists (e.g., collagen, thrombin). | Amotosalen/UVA-induced signaling pathway activation leading to reduced platelet activatability.[5] | Pre-incubate platelets with a p38 MAPK inhibitor (e.g., SB203580 at 40µM) post-Amotosalen treatment to help preserve receptor function and signaling.[3] |
| High levels of apoptosis markers (e.g., Annexin V binding, caspase-3 activation). | Amotosalen/UVA treatment induces a caspase-dependent apoptotic pathway.[4] | Following Amotosalen treatment, incubate platelets with a pan-caspase inhibitor (e.g., zVAD-fmk) to block the apoptotic cascade.[7] |
| Decreased levels of surface GPIbα and increased soluble glycocalicin in the supernatant. | Activation of metalloproteinases (e.g., TACE/ADAM17) via the p38 MAPK pathway, leading to GPIbα shedding.[3] | Utilize a p38 MAPK inhibitor during post-treatment storage to prevent TACE-mediated receptor shedding.[3][6] |
| Poor platelet viability and morphology during short-term in vitro storage post-treatment. | Exacerbation of the platelet storage lesion by the Amotosalen/UVA process. | Store platelets in a specialized Platelet Additive Solution (PAS) containing phosphate to improve buffering and mitigate storage-related damage.[8] |
Quantitative Data Summary
Table 1: Effect of Amotosalen/UVA Treatment on Platelet Aggregation
| Agonist | Concentration | Reduction in Aggregation vs. Control (Day 1) | Reference |
| Collagen | 5 µg/ml | ~80% | [5] |
| Collagen | 10 µg/ml | ~55% | [5] |
| Thrombin | Not Specified | ~60% | [5] |
Table 2: Impact of Inhibitors on Platelet Function Markers
| Inhibitor | Target | Key Effect | Reference |
| SB203580 (40µM) | p38 MAPK | Prevents shedding of GPIbα from stored platelets. | [3] |
| VX-702 | p38 MAPK | Improves maintenance of mitochondrial function and other in vitro storage parameters. | [1][2][9] |
| zVAD-fmk | Pan-caspase | Significantly decreases A23187- and ADP-induced phosphatidylserine exposure. | [7] |
Key Experimental Protocols
Light Transmission Aggregometry (LTA)
This method measures platelet aggregation by detecting changes in light transmission through a platelet-rich plasma (PRP) sample as platelets clump together in response to an agonist.
Methodology:
-
PRP Preparation:
-
Assay Procedure:
-
Adjust the platelet count in the PRP to 250,000/µL using autologous PPP if necessary.
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with 0.4 mL of PRP in the heating block at 37°C with a stir bar.
-
After a brief equilibration period, add the chosen agonist (e.g., Collagen at 5 µg/mL or Thrombin at 0.1 U/mL).[10]
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[1][2]
-
Flow Cytometry for Platelet Activation and Apoptosis Markers
This technique allows for the quantitative analysis of cell surface markers on individual platelets.
Methodology for P-selectin (Activation Marker) and GPIbα Expression:
-
Sample Preparation:
-
Dilute PRP or washed platelets in a suitable buffer (e.g., PBS with 1% BSA).
-
-
Staining:
-
To 100 µL of the platelet suspension, add fluorochrome-conjugated antibodies against P-selectin (CD62P) and GPIbα (CD42b).
-
Incubate in the dark at room temperature for 20 minutes.[11]
-
-
Fixation (Optional but Recommended):
-
Add 1 mL of 1% paraformaldehyde and incubate for 30 minutes.[3]
-
-
Analysis:
-
Acquire at least 10,000 platelet events on a flow cytometer.
-
Gate the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[3]
-
Methodology for Annexin V (Apoptosis Marker):
-
Sample Preparation:
-
Wash 1-5 x 10^5 platelets with cold PBS.
-
-
Staining:
-
Resuspend the platelet pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry, quantifying the percentage of Annexin V-positive platelets.[12]
-
ELISA for Soluble Glycocalicin
This assay quantifies the amount of shed GPIbα (as glycocalicin) in the platelet supernatant.
Methodology (Competitive ELISA):
-
Plate Coating:
-
Coat ELISA plate wells with purified glycocalicin extract overnight.
-
-
Blocking:
-
Block non-specific binding sites with 3% BSA in PBS for 1-2 hours.[6]
-
-
Incubation:
-
Add platelet supernatant samples and glycocalicin standards to the wells.
-
Add a monoclonal antibody against GPIbα (e.g., AN51) and incubate.[6]
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a suitable substrate (e.g., TMB) and stop the reaction.
-
-
Analysis:
-
Read the absorbance at 450 nm and calculate the glycocalicin concentration from the standard curve.[6]
-
Visualizations
Caption: Experimental workflow for mitigating Amotosalen/UVA-induced platelet damage.
Caption: Key signaling pathways activated by Amotosalen/UVA and points of inhibition.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A new competitive binding enzyme-linked immunosorbent assay for glycocalicin in plasma and platelet concentrate supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing UVA Light Exposure for Amotosalen Hydrochloride Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amotosalen hydrochloride and UVA light for photochemical activation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound activation by UVA light?
A1: this compound is a synthetic psoralen derivative that, in the presence of UVA light, inactivates a broad range of pathogens and leukocytes.[1][2] The mechanism involves three primary steps:
-
Intercalation: Amotosalen, a planar aromatic molecule, reversibly inserts itself (intercalates) into the helical regions of DNA and RNA.[1][3][4][5]
-
Monoadduct Formation: Upon illumination with long-wavelength UVA light (320-400 nm), the intercalated Amotosalen absorbs a photon and forms a covalent bond with a pyrimidine base (thymine, cytosine, or uridine), creating a monoadduct.[6][7]
-
Interstrand Cross-link Formation: A second UVA photon can be absorbed by some monoadducts, leading to the formation of a covalent bond with a pyrimidine on the opposite strand of the nucleic acid, resulting in an interstrand cross-link.[3][6] These cross-links permanently and irreparably damage the nucleic acids, preventing replication and transcription, thereby inactivating pathogens and leukocytes.[4][6][8][9]
Q2: What are the standard operating parameters for Amotosalen activation in a research setting?
A2: The established parameters for effective Amotosalen activation are largely based on the INTERCEPT Blood System. Key parameters are summarized in the table below.
Q3: How is the efficiency of Amotosalen activation and pathogen inactivation quantified?
A3: The efficiency of the process is typically assessed in two ways:
-
Pathogen Inactivation Level: This is determined by inoculating a sample with a known high titer of a pathogen before treatment and then measuring the remaining viable pathogens after treatment using microbiological methods. The result is expressed as a log reduction value.[2][10][11]
-
Amotosalen Photodegradation: Upon UVA illumination, the fraction of Amotosalen that does not react with nucleic acids undergoes photodegradation into defined photoproducts.[2][12] The extent of this photodegradation can be accurately quantified by High-Performance Liquid Chromatography (HPLC) by measuring the initial and post-illumination Amotosalen concentrations.[2][12] Studies have shown a linear correlation between the extent of Amotosalen photodegradation and the level of pathogen inactivation, allowing it to serve as an intrinsic dosimeter for the process.[2][12]
Q4: What are the known effects of Amotosalen/UVA treatment on biological samples, particularly platelets?
A4: While effective for pathogen inactivation, the Amotosalen/UVA photochemical treatment can have effects on the biological sample. In the context of platelet concentrates, some studies have reported an aggravation of the platelet storage lesion (PSL).[13] Observed effects include reduced platelet aggregation in response to collagen and thrombin, increased shedding of the glycoprotein Ibα (GpIbα) receptor, and induction of apoptosis through a caspase-dependent mechanism.[13][14] These changes may lead to a reduction in platelet function and a faster clearance from circulation.[13][14]
Troubleshooting Guide
Q1: My experiment shows lower than expected pathogen inactivation. What are the potential causes and how can I troubleshoot this?
A1: Incomplete pathogen inactivation can stem from several factors. Below is a list of potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Amotosalen Concentration | Verify that the final concentration of Amotosalen in the sample is at the target of 150 µM.[1][10][15][16] Use a calibrated HPLC method to confirm the concentration before UVA illumination.[2] |
| Insufficient UVA Dose | Ensure the UVA illuminator is calibrated and delivering the correct dose, typically 3 J/cm².[10][11][16] Check the manufacturer's specifications for the lamp's lifespan and performance.[17] The extent of Amotosalen photodegradation can be used as an internal control to verify the delivered UVA dose.[2] |
| Incorrect UVA Wavelength | The optimal wavelength for Amotosalen activation is in the long-wavelength UVA range of 320-400 nm.[6][16][18] Using a light source outside of this range will result in inefficient activation. Verify the spectral output of your UVA source. |
| Presence of UVA-Absorbing Interferents | High concentrations of red blood cells (RBCs) can absorb UVA light, reducing the energy available to activate Amotosalen.[19] It is recommended to keep RBC contamination to a minimum. Other components in complex media could also absorb UVA light; consider quantifying the UVA transmittance of your sample matrix. |
| Incorrect Sample Volume or Geometry | The UVA dose is delivered per unit area (J/cm²). Ensure that the volume and geometry of your sample container match the specifications for which the illumination dose was calibrated. Variations in path length can lead to under- or over-exposure.[2][12] |
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: High variability can be attributed to inconsistencies in the experimental protocol.
-
UVA Lamp Instability: Mercury-based lamps can show performance degradation over time.[17] If you are using an older lamp, its output may be inconsistent. Consider using UV LED lamps, which offer more stable and consistent performance over their long lifetime.[17]
-
Inconsistent Sample Preparation: Ensure that all parameters, including platelet concentration, plasma content, and sample volume, are kept consistent between replicates, as these can influence the efficacy of the treatment.[2][12]
-
Temperature Fluctuations: While most protocols are performed at room temperature, significant temperature variations during illumination could potentially affect reaction kinetics. Ensure a controlled environment.
Q3: I am concerned about the degradation of my biological sample. How can I minimize damage while ensuring effective pathogen inactivation?
A3: A balance must be struck between pathogen inactivation and preserving the function of the biological component.
-
Adherence to Protocol: The standard dose of 3 J/cm² UVA with 150 µM Amotosalen has been optimized to provide a high level of pathogen inactivation while maintaining the therapeutic efficacy of blood components.[11][16][20] Deviating to higher UVA doses will likely increase damage to the sample.
-
Post-Illumination Processing: For applications involving transfusion components, a compound adsorption device (CAD) is used to remove residual Amotosalen and its free photoproducts after illumination.[1][5][6] This step is crucial for minimizing potential toxic effects of the residual compounds.
-
Functional Assays: It is critical to perform relevant functional assays on your treated sample to determine the impact of the photochemical process. For platelets, this could include aggregation studies and flow cytometry for activation markers.[13][14]
Data and Experimental Protocols
Quantitative Parameters for Amotosalen Activation
The following table summarizes the key quantitative parameters for the photochemical treatment process.
| Parameter | Recommended Value | Source |
| Amotosalen Concentration | 150 µM (nominal) | [1][10][15][16] |
| UVA Light Wavelength | 320 - 400 nm | [6][16][18] |
| UVA Dose | 3 J/cm² | [10][11][16] |
Pathogen Inactivation Efficacy
The Amotosalen/UVA process has been shown to be effective against a wide range of pathogens. The table below provides examples of log reduction values achieved in plasma and platelet components.
| Pathogen | Matrix | Log Reduction | Source |
| Staphylococcus epidermidis | Plasma | > 7.3 | [16] |
| Klebsiella pneumoniae | Plasma | > 7.4 | [16] |
| Yersinia enterocolitica | Plasma | > 7.3 | [16] |
| Staphylococcus aureus | Platelets | 6.6 | [11] |
| Escherichia coli | Platelets | > 6.4 | [11] |
| Treponema pallidum | Platelets | 6.8 - 7.0 | [11] |
| Trypanosoma cruzi | Platelets | > 3.8 - > 5.6 | [10] |
| Cytomegalovirus (CMV) | Platelets | Abrogation of TT-CMV | [15] |
| SARS-CoV | Platelets | Inactivated to limit of detection | [20] |
Detailed Methodologies
Experimental Protocol: Pathogen Inactivation in a Platelet Component
This protocol is a generalized procedure based on published studies.[2][10][11]
-
Sample Preparation:
-
Prepare a platelet component unit with a defined volume (e.g., 300-450 mL) and platelet concentration.[2]
-
If required for the experiment, inoculate the unit with a known high titer (e.g., 10⁵ to 10⁶ CFU/mL) of the target bacterium or virus.[2]
-
Take a "pre-treatment" sample for baseline pathogen quantification.
-
Aseptically add a sterile solution of this compound to achieve a final nominal concentration of 150 µM.[10][11] Mix thoroughly.
-
Transfer the Amotosalen-containing platelet component into a UVA-transparent illumination container.[6]
-
-
UVA Illumination:
-
Place the illumination container into a calibrated UVA illuminator (e.g., INTERCEPT Illuminator INT100).[6] The illuminator should emit UVA light in the 320-400 nm range.[18]
-
Illuminate the sample with a controlled UVA dose of 3 J/cm².[10][11] The illuminator should provide agitation during the process to ensure uniform exposure.[18]
-
-
Post-Illumination Analysis:
-
Immediately after illumination, take a "post-treatment" sample.
-
Pathogen Quantification: Perform serial dilutions of the pre- and post-treatment samples and plate on appropriate growth media to determine the number of viable organisms. Calculate the log reduction in pathogen concentration.[2]
-
(Optional) Amotosalen Quantification: Analyze pre- and post-illumination samples via a validated HPLC method to determine the extent of Amotosalen photodegradation.[2]
-
-
Removal of Residual Compounds (if applicable):
-
For applications requiring a purified final product, process the treated sample through a compound adsorption device (CAD) to remove residual Amotosalen and free photoproducts.[6]
-
Visualizations
Mechanism of Action
Caption: Amotosalen intercalates into nucleic acids and forms covalent cross-links upon UVA illumination.
Experimental Workflow
References
- 1. interceptbloodsystem.com [interceptbloodsystem.com]
- 2. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intercept-canada.com [intercept-canada.com]
- 7. karger.com [karger.com]
- 8. interceptbloodsystem.com [interceptbloodsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy of photochemical treatment with amotosalen HCl and ultraviolet A (INTERCEPT) for inactivation of Trypanosoma cruzi in pooled buffy-coat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical treatment of platelet concentrates with amotosalen and long-wavelength ultraviolet light inactivates a broad spectrum of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemical treatment of platelet concentrates with this compound and ultraviolet A light inactivates free and latent cytomegalovirus in a murine transfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 18. fda.gov [fda.gov]
- 19. Pathogen inactivation/reduction of platelet concentrates: turning theory into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amotosalen Hydrochloride in Cellular Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Amotosalen hydrochloride (HCl) in cellular research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Amotosalen HCl?
Amotosalen HCl, in conjunction with ultraviolet A (UVA) light, acts as a pathogen inactivation agent. Its primary mechanism involves the cross-linking of DNA and RNA, which blocks the replication of pathogens.[1][2][3][4] Amotosalen intercalates into the helical regions of nucleic acids, and upon UVA illumination, forms covalent crosslinks, thereby preventing replication and transcription.[3][5]
Q2: What are the known off-target effects of Amotosalen HCl treatment on cells, particularly platelets?
Amotosalen/UVA treatment has been observed to induce a range of off-target effects, primarily studied in platelets. These include:
-
Proteomic and Phosphoproteomic Alterations: Changes in the levels of various proteins and their phosphorylation states.[6][7][8][9]
-
Mitochondrial Damage: Amotosalen can modify mitochondrial DNA (mtDNA) and potentially induce mitochondrial damage.[6][10][11]
-
Activation of Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling pathway is notably upregulated.[7][12][13]
-
Induction of Apoptosis: Increased levels of pro-apoptotic proteins like Bak and cleavage of caspase-3 have been reported, leading to accelerated cell clearance.[1][2][13][14]
-
Genotoxicity: Amotosalen has shown positive results in some in vitro genotoxicity assays, such as the Ames test and mouse lymphoma assay.[15]
-
Reduced Cellular Function: In platelets, this can manifest as reduced aggregation and adhesion.[1][2]
Q3: Can Amotosalen HCl affect cellular signaling pathways?
Yes, Amotosalen/UVA treatment significantly impacts cellular signaling. The most consistently reported effect is the upregulation of the MAPK signaling pathway.[7][12] This can lead to downstream effects such as granule secretion and activation of heat shock proteins (e.g., HSPB1).[8][9] Conversely, pathways involved in maintaining cell shape, such as the regulation of the actin cytoskeleton via myosin light chain (MLC), can be inhibited.[7][9][12]
Q4: Is there evidence of Amotosalen HCl inducing oxidative stress?
While not the primary mechanism, some studies suggest that Amotosalen/UVA treatment can be associated with oxidative stress. For example, an increase in sulfenylated sites on proteins, such as integrin β3, has been observed, which is consistent with oxidative modifications.[8] This oxidative stress may contribute to the activation of signaling pathways like p38 MAPK.[1][8]
Troubleshooting Guides
Problem 1: I am observing increased apoptosis in my cell cultures after Amotosalen/UVA treatment.
-
Possible Cause: Amotosalen/UVA treatment is known to induce apoptosis. This is potentially mediated by the upregulation of pro-apoptotic proteins like Bak and the activation of caspase-dependent pathways.[1][2][13] The UVA irradiation component itself can be sufficient to increase the expression of apoptotic proteins.[1][2]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use standard apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or Western blotting for cleaved caspase-3, to confirm and quantify the level of apoptosis.
-
UVA Control: Include a control group treated only with the same dose of UVA light (without Amotosalen) to determine the contribution of UVA to the observed apoptosis.
-
Dose-Response: If experimentally feasible, perform a dose-response with varying concentrations of Amotosalen and/or doses of UVA to identify a potential therapeutic window with minimal apoptosis.
-
Inhibitor Studies: Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.
-
Problem 2: My cells are showing altered morphology and reduced function (e.g., adhesion, aggregation) after treatment.
-
Possible Cause: Amotosalen/UVA treatment can affect proteins involved in cell structure and function. For instance, in platelets, it can lead to the shedding of glycoprotein Ibα (GpIbα), a key receptor for adhesion, and inhibit the phosphorylation of myosin light chain (MLC), which is crucial for shape change.[1][2][7][12]
-
Troubleshooting Steps:
-
Assess Key Receptors: Use flow cytometry to quantify the surface expression of critical receptors for your cell type's function (e.g., GpIbα for platelets).
-
Functional Assays: Perform functional assays relevant to your cell type (e.g., platelet aggregation assays, cell adhesion assays on specific substrates) to quantify the functional deficit.
-
Phosphorylation Analysis: If equipped for phosphoproteomics, analyze the phosphorylation status of key cytoskeletal regulatory proteins like MLC.
-
Pathway Analysis: Investigate signaling pathways known to regulate the cytoskeleton and cell adhesion in your cell type to see if they are affected by the treatment.
-
Problem 3: I am getting inconsistent results in my experiments involving Amotosalen HCl.
-
Possible Cause: Inconsistencies can arise from variations in experimental parameters. The efficacy and off-target effects of Amotosalen are dependent on the precise dose of UVA light and the concentration of the compound. Additionally, in microbial studies, the expression of multidrug efflux pumps can influence the intracellular concentration of Amotosalen.[16][17]
-
Troubleshooting Steps:
-
Standardize UVA Illumination: Ensure the UVA light source is calibrated and provides a consistent and uniform dose (e.g., 3 J/cm²) to all samples.[18][19]
-
Precise Amotosalen Concentration: Prepare fresh solutions of Amotosalen HCl for each experiment and ensure accurate final concentrations (a common concentration used in platelet studies is 150 µM).[18][19]
-
Cell Density and Media: Standardize cell density and the composition of the culture or storage media, as these can influence cellular responses.
-
Efflux Pump Considerations (for microbial research): If working with bacteria, be aware that resistance-nodulation-cell division (RND) efflux pumps can extrude Amotosalen, potentially leading to variable efficacy.[16][17] Consider using efflux pump inhibitors as a control to investigate this possibility.
-
Quantitative Data Summary
Table 1: Proteomic Alterations in Platelets Following Amotosalen/UVA Treatment
| Time Point | Number of Altered Proteins (Amotosalen/UVA) | Number of Altered Proteins (Gamma Irradiation) | Overlap | Reference |
| Day 1 | 23 | 49 | 11 | [6] |
| Day 5 | 58 | 50 | Not specified | [6] |
Table 2: Effects of Amotosalen/UVA on Platelet Aggregation
| Agonist | Concentration | Reduction in Aggregation (Day 1) | Reference |
| Collagen | 5 µg/ml | ~80% | [1][2] |
| Collagen | 10 µg/ml | ~55% | [1][2] |
| Thrombin | 0.25 U/ml | ~60% | [2][3] |
Table 3: Genotoxicity of Amotosalen in In Vitro Assays
| Assay | Condition | Result | Concentration | Reference |
| Ames Test (TA1537) | Without S9 activation | Positive | 44 µg/mL | [15] |
| Ames Test (TA1537) | With S9 activation | Positive | 103 µg/mL | [15] |
| Mouse Lymphoma | Without S9 activation | Positive | >65 µg/mL | [15] |
| Mouse Lymphoma | With S9 activation | Positive | >7.5 µg/mL | [15] |
| CHO Cell Chromosome Aberration | Without S9 activation | Positive | 5 µg/mL | [15] |
| CHO Cell Chromosome Aberration | With S9 activation | Positive | 40 µg/mL | [15] |
Experimental Protocols
1. General Protocol for Amotosalen/UVA Treatment of Cellular Suspensions
This protocol is a generalized procedure based on methodologies described for platelet treatment.[6][18][19]
-
Cell Preparation: Prepare a suspension of the target cells in an appropriate buffer or medium. For platelets, this is often a mix of plasma and a platelet additive solution.
-
Amotosalen Addition: Add Amotosalen HCl to the cell suspension to achieve the desired final concentration (e.g., 150 µM). Mix gently.
-
UVA Illumination: Transfer the cell suspension to a UVA-transparent container. Place the container in a UVA illumination device.
-
Irradiation: Illuminate the sample with a controlled dose of UVA light (e.g., 3 J/cm²). Ensure uniform illumination of the entire sample.
-
Post-Treatment Incubation: After illumination, incubate the cells under standard culture conditions for the desired duration of the experiment.
-
Analysis: Proceed with downstream analyses such as flow cytometry, Western blotting, or functional assays.
2. Protocol for Assessing Mitochondrial DNA Modification
This protocol is based on the principles described in studies investigating Amotosalen's effect on mtDNA.[10][11]
-
DNA Extraction: Following Amotosalen/UVA treatment, extract total DNA from the cells, which will include both nuclear and mitochondrial DNA.
-
PCR Amplification: Design primers specific to a region of the mitochondrial genome. Perform PCR amplification of this region from the extracted DNA.
-
Analysis of PCR Inhibition: Amotosalen-DNA adducts can inhibit PCR amplification. Compare the amount of PCR product from treated samples to that from untreated controls using gel electrophoresis or quantitative PCR (qPCR). A significant reduction in the PCR product from treated samples indicates mtDNA modification.
-
Quantitative Analysis (Optional): To quantify the adducts, radiolabeled Amotosalen (e.g., ¹⁴C-labeled) can be used, followed by measurement of radioactivity in the extracted mtDNA.
Visualizations
Caption: Signaling pathways affected by Amotosalen/UVA treatment.
Caption: Experimental workflow for troubleshooting increased apoptosis.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 3. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bloodtransfusion.it [bloodtransfusion.it]
- 7. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the psoralen-based photochemical pathogen inactivation on mitochondrial DNA in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of nucleic acid modification induced by amotosalen and ultraviolet A light treatment of platelets - Biospecimen Research Database [brd.nci.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Amotosalen hydrochloride precipitation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Amotosalen hydrochloride in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psoralen derivative that acts as a light-activated nucleic acid cross-linking agent. When exposed to UVA light, Amotosalen intercalates into DNA and RNA helices and forms covalent bonds, effectively blocking replication and transcription. This property is utilized for pathogen inactivation in blood products and in various research applications to study the effects of DNA damage and repair.
Q2: What are the common signs of this compound precipitation in my solution?
A2: Precipitation of this compound can manifest as a fine white powder, cloudiness, or turbidity in the solution. These signs indicate that the compound is no longer fully dissolved, which can significantly impact the accuracy and reproducibility of your experiments. The INTERCEPT Blood System documentation specifically warns against using solutions that are cloudy or have deposits.[1]
Q3: What are the primary causes of this compound precipitation?
A3: The precipitation of this compound in aqueous solutions is often due to several factors:
-
Exceeding Solubility Limits: The concentration of the compound is higher than its solubility in the given solvent system.
-
Improper Solvent Selection: Using a solvent in which this compound has low solubility.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of the molecule, thereby affecting its solubility.
-
Temperature Fluctuations: Solubility can be temperature-dependent. Cooling a saturated solution can lead to precipitation.
-
Rapid Dilution: Quickly adding an aqueous buffer to a concentrated organic stock solution of this compound can cause a sudden change in solvent polarity, leading to precipitation.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dissolving this compound.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | Verify the concentration of your solution against the known solubility of this compound in your chosen solvent (see Table 1). If the concentration is too high, prepare a new, more dilute solution. |
| Inadequate Dissolution Technique | For aqueous solutions, the use of an ultrasonic bath is recommended to aid dissolution. For poorly soluble compounds, gentle warming may also help, but be cautious of potential degradation at elevated temperatures. |
| Incorrect Solvent | Ensure you are using a solvent in which this compound is sufficiently soluble. DMSO is a common choice for preparing concentrated stock solutions. |
Issue 2: Precipitation occurs after diluting a concentrated stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Rapid Change in Solvent Polarity | Add the concentrated this compound stock solution dropwise to the aqueous buffer or medium while continuously vortexing or stirring. This gradual addition helps to prevent localized high concentrations and rapid solvent polarity shifts that can cause the compound to crash out of solution. |
| Final Concentration is Too High | The final concentration of this compound in the aqueous solution may still be above its solubility limit, even if the initial stock was clear. Try preparing a more dilute final solution. |
| Low Final Concentration of Co-solvent | If using a co-solvent system, ensure the final percentage of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Be mindful of the tolerance of your cell line or experimental system to the organic solvent. |
Issue 3: A clear solution of this compound becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Steps |
| Temperature Changes During Storage | Store your this compound solutions at the recommended temperature. Stock solutions in DMSO are typically stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve. |
| pH Instability of the Solution | The pH of your buffered solution may change over time, affecting the solubility of this compound. Ensure your buffer has sufficient capacity to maintain a stable pH. |
| Chemical Degradation | Amotosalen can undergo photodegradation upon exposure to light.[2] Always store this compound powder and solutions protected from light. Degradation products may have different solubilities and could precipitate out of solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| Water | 100 mg/mL (296.03 mM) | Requires sonication for dissolution. |
| DMSO | 7.14 mg/mL (21.14 mM) | Requires sonication for dissolution. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.71 mg/mL (2.10 mM) | A co-solvent formulation for in vivo studies. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.71 mg/mL (2.10 mM) | A co-solvent formulation for in vivo studies. |
| 10% DMSO / 90% Corn Oil | ≥ 0.71 mg/mL (2.10 mM) | A co-solvent formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protected tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 7.14 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or buffer to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Application: Immediately apply the freshly prepared working solution to your cell cultures. Do not store the diluted aqueous solution for extended periods.
Mandatory Visualization
Caption: A typical experimental workflow for treating cultured cells with this compound and UVA light.
Caption: The effect of Amotosalen/UVA treatment on the MAPK signaling pathway, leading to cellular stress responses.[3]
References
Technical Support Center: Removal of Residual Amotosalen Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual Amotosalen hydrochloride from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound is a psoralen derivative used in conjunction with ultraviolet A (UVA) light for pathogen inactivation in biological samples, particularly platelet and plasma concentrates.[1][2][3] It functions by intercalating into DNA and RNA and, upon UVA illumination, forming covalent cross-links that prevent nucleic acid replication.[4][5] While effective for pathogen inactivation, residual Amotosalen and its photoproducts must be removed to minimize potential toxicity and interference with downstream applications.[1]
Q2: What is the primary method for removing residual Amotosalen?
The most common and validated method for removing residual Amotosalen and its free photoproducts is through the use of a Compound Adsorption Device (CAD).[1][4][6] After UVA illumination, the sample is incubated with the CAD, which contains an adsorbent material that selectively binds Amotosalen and its byproducts.[4][6]
Q3: How effective is the Compound Adsorption Device (CAD)?
The CAD is highly effective in reducing the concentration of residual Amotosalen. Clinical and research data consistently show a significant reduction from an initial concentration of approximately 150 µmol/L to less than 2.0 µmol/L, often reaching levels as low as 0.5 µmol/L.[4][6][7] One study reported an average residual concentration of 0.28 ± 0.21 μM after CAD incubation.[7]
Q4: Are there alternative methods for Amotosalen removal in a laboratory setting?
While the CAD is the standard for blood components, researchers in a laboratory setting might explore other adsorbent materials or chromatography techniques for small-scale experiments. However, the INTERCEPT Blood System with its integrated CAD is the most well-documented and validated method.[4] Any alternative method would require thorough validation to ensure efficient and consistent removal without compromising the sample.
Q5: What are the potential consequences of incomplete Amotosalen removal?
Incomplete removal of Amotosalen can lead to several issues:
-
Cellular Toxicity: Although toxicological studies indicate a wide safety margin, high concentrations of residual Amotosalen and its photoproducts could have cytotoxic effects.[8]
-
Interference with Downstream Assays: Residual compounds may interfere with sensitive downstream applications, such as cell culture, PCR, or other molecular biology techniques.[9][10]
-
Induction of Apoptosis and Signaling Pathway Activation: Studies have shown that Amotosalen/UVA treatment can induce apoptosis and activate stress-related signaling pathways like p38 MAPK in platelets.[11][12][13][14] Incomplete removal may exacerbate these effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected residual Amotosalen levels post-removal. | 1. Incorrect CAD Incubation Time: Insufficient contact time between the sample and the CAD. | 1. Ensure adherence to the recommended incubation times: 4-16 hours for platelet concentrates and 10-20 minutes for plasma.[1][15] |
| 2. Inadequate Agitation: Insufficient mixing during incubation with the CAD, leading to poor adsorbent contact. | 2. For platelet concentrates, use a flatbed platelet agitator during the CAD incubation period.[16] | |
| 3. CAD Overload: The volume or concentration of Amotosalen in the sample exceeds the binding capacity of the CAD. | 3. Verify that the initial Amotosalen concentration and sample volume are within the recommended limits for the specific CAD being used. | |
| 4. Faulty CAD: The Compound Adsorption Device may be damaged or expired. | 4. Inspect the CAD for any visible defects before use and ensure it is within its expiry date. Use a new, validated CAD. | |
| Variability in removal efficiency between experiments. | 1. Inconsistent Incubation Conditions: Fluctuations in temperature or agitation speed. | 1. Standardize incubation temperature (e.g., 22 ± 2 °C) and agitation speed for all experiments.[16] |
| 2. Differences in Sample Composition: The matrix of the sample (e.g., plasma vs. platelet additive solution) can influence removal efficiency. | 2. If possible, maintain a consistent sample matrix across experiments. If not, validate the removal protocol for each matrix. | |
| Evidence of cellular stress or apoptosis in samples after Amotosalen removal. | 1. Suboptimal Amotosalen/UVA Treatment: The treatment itself can induce cellular stress. | 1. While some level of cellular impact is expected, ensure the UVA dose and initial Amotosalen concentration are optimized for pathogen inactivation while minimizing cellular damage.[11][12] |
| 2. Residual Amotosalen: Even low levels of residual Amotosalen may contribute to cellular stress. | 2. Optimize the CAD removal step to achieve the lowest possible residual Amotosalen concentration. |
Quantitative Data on Amotosalen Removal
| Parameter | Platelet Concentrates | Plasma | Human Platelet Lysate |
| Initial Amotosalen Concentration | ~150 µmol/L[4] | ~150 µmol/L[4] | Not specified, but pathogen-inactivated platelet concentrates are the starting material.[9] |
| Post-CAD Residual Amotosalen Concentration | ~0.5 µmol/L[4][6] 0.28 ± 0.21 µM[7] | ~0.5 µmol/L[4] | Thousand-fold reduction from initial concentration.[9][17] |
| Recommended CAD Incubation Time | 4-16 hours[1][18] | 10-20 minutes[4][15] | Not specified. |
Experimental Protocols
Protocol for Amotosalen Removal from Platelet Concentrates using a Compound Adsorption Device (CAD)
This protocol is based on the INTERCEPT Blood System.
-
Pathogen Inactivation: a. To the platelet concentrate, add this compound to a final concentration of 150 µmol/L. b. Illuminate the mixture with UVA light at a dose of 3 J/cm².
-
Transfer to CAD: a. Following UVA illumination, aseptically transfer the entire volume of the Amotosalen-treated platelet concentrate into the container holding the Compound Adsorption Device.
-
Adsorption Step: a. Place the CAD container on a flatbed platelet agitator at 22 ± 2 °C. b. Agitate for a minimum of 4 hours and a maximum of 16 hours to allow for the adsorption of residual Amotosalen and its photoproducts.[1][18]
-
Final Product Transfer: a. After the incubation period, transfer the platelet concentrate from the CAD container to the final storage bag.
-
Quantification of Residual Amotosalen (Optional but Recommended for Research): a. Collect a sample of the final product. b. Use a validated high-performance liquid chromatography (HPLC) method to quantify the concentration of residual Amotosalen.[7][19]
Visualizations
Caption: Experimental workflow for pathogen inactivation and subsequent removal of Amotosalen.
Caption: Troubleshooting logic for high residual Amotosalen levels.
Caption: Signaling pathway for Amotosalen/UVA-induced platelet apoptosis.
References
- 1. Pathogen inactivation/reduction of platelet concentrates: turning theory into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aabb.org [aabb.org]
- 4. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. professionaleducation.blood.ca [professionaleducation.blood.ca]
- 7. Pathogen inactivation treatment of triple‐dose apheresis platelets with amotosalen and ultraviolet a light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The Impact of Amotosalen Photochemical Pathogen Inactivation on Human Platelet Lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current methods for the reduction of blood-borne pathogens: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Improving the consistency of Amotosalen hydrochloride treatment results
Welcome to the technical support center for Amotosalen hydrochloride treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during the application of Amotosalen for pathogen inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a photoactive psoralen derivative that targets nucleic acids.[1][2][3] The process is a three-step mechanism:
-
Intercalation: Amotosalen intercalates into the double-helical regions of DNA and RNA.[1][2][4]
-
Monoadduct Formation: Upon illumination with ultraviolet A (UVA) light, Amotosalen covalently binds to a single nucleic acid strand, forming a monoadduct.[1][2]
-
Cross-linking: With continued UVA exposure, the monoadduct can react with a second pyrimidine base on the opposite strand, creating a covalent interstrand cross-link.[1][4][5] This cross-linking prevents the replication and transcription of the nucleic acids, thereby inactivating pathogens.[3][4][6]
Q2: What is the primary application of this compound?
A2: this compound, in combination with UVA light, is primarily used for the inactivation of a broad range of pathogens, including viruses, bacteria, parasites, and leukocytes in blood components such as platelet and plasma concentrates.[1][2][3][6] This technology, often referred to as the INTERCEPT Blood System, enhances the safety of blood transfusions.[3][6]
Q3: What are the standard concentrations of Amotosalen and UVA dose used in treatment protocols?
A3: The generally accepted and widely published concentrations are 150 µM for this compound and a UVA light dose of 3 J/cm².[7][8][9][10] These parameters have been shown to be effective for inactivating a broad spectrum of pathogens.[9][10]
Q4: Does Amotosalen treatment affect the function of platelets?
A4: Yes, some studies have reported that Amotosalen/UVA treatment can impact platelet function. Observed effects include reduced platelet aggregation in response to certain agonists, increased platelet activation markers, and accelerated apoptosis (programmed cell death).[11][12][13] These effects are important considerations in experimental design and data interpretation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Pathogen Inactivation | Suboptimal Amotosalen Concentration: Incorrect final concentration of Amotosalen in the experimental sample. | Ensure accurate calculation and addition of Amotosalen to achieve a final concentration of 150 µM. Verify stock solution concentration. |
| Inadequate UVA Light Exposure: Insufficient UVA dose due to lamp age, incorrect distance from the sample, or improper calibration. | Calibrate the UVA light source regularly to ensure a consistent output of 3 J/cm². Ensure uniform illumination of the entire sample.[5] | |
| Sample Matrix Effects: The composition of the biological sample (e.g., high lipid content, cell density) may interfere with light penetration or Amotosalen availability. | Consider sample dilution or purification steps prior to treatment. Perform validation studies to assess the impact of the specific sample matrix. | |
| Reduced Platelet Function Post-Treatment | Platelet Activation During Handling: Mechanical stress or temperature fluctuations during sample preparation can prematurely activate platelets. | Handle platelet samples gently, avoiding vigorous mixing or agitation. Maintain a consistent and appropriate temperature (e.g., 22°C) throughout the experiment. |
| Extended Incubation Times: Prolonged exposure to Amotosalen before or after UVA illumination may contribute to platelet storage lesions. | Adhere to the recommended incubation times as specified in validated protocols. Minimize the time between treatment and downstream assays. | |
| Residual Amotosalen: Incomplete removal of Amotosalen and its photoproducts after treatment can affect platelet function. | If applicable to your experimental setup, utilize a compound adsorption device (CAD) to effectively remove residual Amotosalen.[14][15] | |
| High Variability in Experimental Replicates | Inconsistent Pipetting or Mixing: Inaccurate dispensing of reagents or inadequate mixing can lead to variations in treatment conditions. | Use calibrated pipettes and ensure thorough but gentle mixing of Amotosalen into the sample before UVA illumination. |
| Biological Variability: Donor-to-donor differences in platelet concentrates can contribute to variability in treatment response. | Pool samples from multiple donors when possible to average out individual variations. Include appropriate controls for each experimental run. |
Experimental Protocols
General Protocol for Amotosalen-based Pathogen Inactivation
This protocol provides a general framework. Specific parameters may need optimization based on the experimental system.
-
Sample Preparation:
-
Prepare the biological sample (e.g., platelet concentrate, plasma) in a UVA-transparent container.
-
Ensure the sample volume and container geometry allow for uniform UVA light penetration.
-
-
Amotosalen Addition:
-
UVA Illumination:
-
Post-Illumination Processing:
-
Downstream Analysis:
-
Proceed with pathogen quantification assays (e.g., plaque assays, PCR-based methods) or functional assays (e.g., platelet aggregation, flow cytometry).
-
Quantification of Pathogen Inactivation
Log reduction is a common metric to express the efficacy of pathogen inactivation.
| Pathogen | Sample Matrix | Log Reduction |
| HIV-1 (cell-free) | Platelets | >6.2[16] |
| HBV | Platelets | >5.5[16] |
| HCV | Platelets | >4.5[16] |
| West Nile Virus | Platelets | >5.5[16] |
| S. aureus | Platelets | 6.6[9] |
| E. coli | Platelets | >6.4[9] |
| SARS-CoV-2 | Plasma | >3.32[11] |
Log reduction is calculated as the logarithm of the ratio of the initial pathogen titer to the post-treatment pathogen titer.
Visualizing Key Processes
To further aid in understanding the critical aspects of Amotosalen treatment, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and a key signaling pathway affected by the treatment.
Caption: Mechanism of Amotosalen action.
Caption: General experimental workflow.
Caption: Amotosalen-induced platelet apoptosis pathway.
References
- 1. Quantification of Viral Inactivation by Photochemical Treatment with Amotosalen and UV A Light, Using a Novel Polymerase Chain Reaction Inhibition Method with Preamplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bloodtransfusion.it [bloodtransfusion.it]
- 13. mgcs.net.in [mgcs.net.in]
- 14. researchgate.net [researchgate.net]
- 15. redheracles.net [redheracles.net]
- 16. researchgate.net [researchgate.net]
Addressing Variability in Amotosalen Hydrochloride Cross-Linking Efficiency: A Technical Support Center
Welcome to the technical support center for Amotosalen hydrochloride-based nucleic acid cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the variability in cross-linking efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound cross-linking?
This compound is a psoralen derivative that intercalates into the helical regions of DNA and RNA.[1][2] Upon illumination with UVA light (320-400 nm), Amotosalen forms covalent monoadducts and interstrand cross-links with pyrimidine bases, primarily thymine.[3][4][5] This process effectively blocks the replication and transcription of nucleic acids, leading to the inactivation of pathogens and leukocytes.[1][2][6]
Q2: My cross-linking efficiency is lower than expected. What are the potential causes?
Several factors can contribute to reduced cross-linking efficiency. These can be broadly categorized as issues with the reagents, the experimental setup, or the sample composition. A systematic evaluation of each component is recommended for troubleshooting.
Q3: How does the concentration of Amotosalen affect cross-linking?
The concentration of Amotosalen is a critical parameter. For pathogen reduction in platelet and plasma components, a nominal concentration of 150 µM is typically used before UVA illumination.[1][2] In experimental settings, the optimal concentration may vary depending on the target nucleic acid concentration and the sample matrix. Both insufficient and excessive concentrations can lead to suboptimal results.
Q4: Can the UVA light source be a source of variability?
Absolutely. The intensity and wavelength of the UVA light are critical for efficient photoactivation of Amotosalen.[7][8] Inconsistent lamp output, incorrect wavelength, or shadowing within the sample can all lead to variable cross-linking. It is crucial to use a calibrated and validated UVA illumination system.[8]
Q5: Does the composition of my sample matrix matter?
Yes, the sample matrix can significantly impact cross-linking efficiency. The presence of proteins, lipids, and other UV-absorbing molecules can compete for UVA photons, reducing the energy available to activate Amotosalen.[9] For instance, the presence of plasma and a high content of platelets or red blood cells can affect the extent of Amotosalen photodegradation and, consequently, pathogen inactivation.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to variability in this compound cross-linking efficiency.
Problem 1: Inconsistent or Low Cross-Linking Efficiency
| Potential Cause | Recommended Action |
| Incorrect Amotosalen Concentration | Verify the final concentration of Amotosalen in your reaction mixture. Prepare fresh stock solutions and perform accurate dilutions. |
| Suboptimal UVA Dose | Ensure the UVA illuminator is calibrated and delivering the specified dose (e.g., 3 J/cm²).[10][11] Check for any obstructions or shadowing that may prevent uniform illumination. |
| Sample Matrix Interference | If working with complex biological samples, consider a purification step to remove interfering substances. The presence of high concentrations of proteins or other UV-absorbing compounds can reduce efficiency.[9] |
| Variability in Nucleic Acid Target | The sequence and conformation of the DNA or RNA can influence intercalation and cross-linking.[1][12] Positively supercoiled DNA, for example, shows reduced psoralen binding.[12] |
| Presence of Oxygen | While the primary cross-linking reaction is oxygen-independent, oxygen can be involved in secondary photoreactions, potentially affecting the overall outcome.[13] If feasible, performing the reaction under anaerobic conditions might improve consistency. |
| Incorrect Buffer Conditions | The pH and composition of the buffer can influence the stability of Amotosalen and the conformation of the nucleic acid.[14][15] Ensure the buffer is within the optimal range for the reaction. |
Problem 2: Difficulty in Detecting Cross-Linked Products
| Potential Cause | Recommended Action |
| Insensitive Detection Method | The method used to detect cross-links may not be sensitive enough. Consider alternative or more sensitive techniques such as ELISA with specific antibodies, mass spectrometry, or a PCR inhibition assay.[2][16][17] |
| Inefficient DNA/RNA Isolation | Ensure that the protocol for isolating nucleic acids after the cross-linking reaction is efficient and does not lead to the loss of cross-linked products. |
| Low Initial Target Concentration | If the concentration of the target DNA or RNA is too low, the number of cross-linking events may be below the detection limit of your assay. |
Quantitative Data Summary
The efficiency of Amotosalen-mediated pathogen inactivation, which is a direct consequence of nucleic acid cross-linking, has been quantified for various pathogens. The following table summarizes the log reduction values reported in the literature.
| Pathogen | Sample Matrix | Amotosalen Concentration (µM) | UVA Dose (J/cm²) | Log Reduction |
| Staphylococcus epidermidis | Platelet Concentrate | 150 | 3 | >6.6[10] |
| Staphylococcus aureus | Platelet Concentrate | 150 | 3 | 6.6[10] |
| Streptococcus pyogenes | Platelet Concentrate | 150 | 3 | >6.8[10] |
| Escherichia coli | Platelet Concentrate | 150 | 3 | >6.4[10] |
| Klebsiella pneumoniae | Platelet Concentrate | 150 | 3 | >5.6[10] |
| Pseudomonas aeruginosa | Platelet Concentrate | 150 | 3 | 4.5[10] |
| Trypanosoma cruzi | Buffy-Coat Platelets | 150 | 3 | >5.6[11] |
| SARS-CoV | Apheresis Platelet Concentrates | 150 | 3 | >6.2[18] |
Experimental Protocols
Protocol 1: Quantification of Amotosalen and its Photoproducts by HPLC
This protocol is adapted from the methodology used to analyze Amotosalen in platelet components.[19]
-
Sample Preparation:
-
Collect samples before and after UVA illumination.
-
If a Compound Adsorption Device (CAD) is used to remove residual Amotosalen, collect a sample post-CAD treatment.
-
For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.
-
-
HPLC System:
-
Use a reverse-phase C18 column.
-
Mobile phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).
-
Detector: UV detector set at 300 nm.[19]
-
-
Procedure:
-
Inject a defined volume (e.g., 20 µl) of the prepared sample onto the HPLC column.[19]
-
Run the gradient program to separate Amotosalen from its photoproducts.
-
Identify and quantify the peaks corresponding to Amotosalen and its photoproducts by comparing their retention times and peak areas to those of known standards.
-
Protocol 2: PCR Inhibition Assay for Assessing DNA Cross-Linking
This protocol is based on the principle that Amotosalen-induced DNA modifications inhibit PCR amplification.[17]
-
Cross-Linking Reaction:
-
Perform the Amotosalen and UVA treatment on your DNA sample. Include a control sample with no treatment.
-
-
DNA Quantification:
-
Quantify the DNA concentration in both the treated and control samples to ensure equal input into the PCR reaction.
-
-
PCR Amplification:
-
Design two sets of PCR primers: one to amplify a long DNA fragment (>800 bp) and another for a short fragment (<300 bp) to serve as an internal control.[17]
-
Perform PCR on both the treated and control DNA using both primer sets.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis.
-
Successful cross-linking will result in the complete inhibition of the long amplicon in the treated sample, while the short amplicon should still be present, confirming the integrity of the DNA template for short amplifications.[17] The control sample should show amplification for both fragments.
-
Visualizations
References
- 1. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of methoxsalen-DNA adducts with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using light intensity to control reaction kinetics and reversibility in photomechanical crystals - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03557B [pubs.rsc.org]
- 8. noblelight.com [noblelight.com]
- 9. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical treatment of platelet concentrates with amotosalen and long-wavelength ultraviolet light inactivates a broad spectrum of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of photochemical treatment with amotosalen HCl and ultraviolet A (INTERCEPT) for inactivation of Trypanosoma cruzi in pooled buffy-coat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The nature and molecular basis of cutaneous photosensitivity reactions to psoralens and coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymerase chain reaction inhibition assay documenting the amotosalen-based photochemical pathogen inactivation process of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
How to assess and mitigate Amotosalen hydrochloride-induced cellular damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amotosalen hydrochloride. The information is designed to help assess and mitigate potential cellular damage during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a psoralen derivative that, when activated by UVA light, intercalates into the helical regions of DNA and RNA.[1][2] Upon UVA illumination, it forms covalent cross-links with pyrimidine bases, which blocks nucleic acid replication and transcription.[1][3][4] This process is not dependent on the generation of reactive oxygen species.[1]
Q2: What are the common types of cellular damage observed after Amotosalen/UVA treatment?
Amotosalen/UVA treatment has been shown to induce several types of cellular damage, particularly in platelets, including:
-
Reduced Platelet Function: A significant decrease in platelet aggregation and adhesion has been reported.[5]
-
Induction of Apoptosis: The treatment can lead to an increase in pro-apoptotic proteins like Bak and trigger a caspase-dependent apoptotic pathway.[5]
-
Accelerated Clearance: Treated platelets may be cleared from circulation more rapidly.[5]
-
Protein Alterations: Changes in the platelet proteome have been observed, which can accumulate during storage.[6]
-
Increased Activation Markers: An increase in the surface expression of activation markers such as P-selectin (CD62P) has been noted.[6]
Q3: How can I assess Amotosalen-induced cellular damage in my experiments?
Several in vitro assays can be employed to evaluate cellular damage:
-
Flow Cytometry: To measure apoptosis (e.g., Annexin V staining) and platelet activation markers (e.g., P-selectin).[5]
-
Aggregometry: To assess the functionality of platelets by measuring their aggregation response to various agonists.[5]
-
Western Blotting: To quantify the levels of specific proteins involved in apoptosis, such as Bak and Bcl-XL.[5]
-
Mass Spectrometry-based Proteomics: For a comprehensive analysis of protein alterations following treatment.[6]
-
Lactate Dehydrogenase (LDH) Assay: To measure platelet lysis and membrane integrity.[7]
Q4: What steps can be taken to mitigate cellular damage from Amotosalen?
Mitigation strategies primarily focus on removing residual Amotosalen and its photoproducts after UVA treatment:
-
Compound Adsorption Device (CAD): The INTERCEPT Blood System utilizes a CAD to significantly reduce the concentration of residual Amotosalen and its photoproducts.[1]
-
Optimization of UVA Dose: Ensuring the use of the correct UVA dose is crucial as excessive exposure can lead to increased cellular damage.[5][8]
-
Standardized Protocols: Adhering to validated and standardized treatment protocols is essential to minimize variability and unintended cellular damage.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of apoptosis detected post-treatment. | Excessive UVA exposure. | Verify the calibration and output of the UVA illuminator. Ensure the treatment time is as per the protocol. |
| Incomplete removal of residual Amotosalen. | If applicable, ensure the compound adsorption device (CAD) is used correctly and for the specified duration. | |
| Poor platelet aggregation in functional assays. | Significant Amotosalen-induced platelet damage. | Consider reducing the concentration of Amotosalen or the UVA dose, if the experimental design allows. Analyze samples at earlier time points post-treatment. |
| Issues with the aggregometer or reagents. | Run control samples (untreated platelets) to ensure the assay is performing correctly. Check the expiration dates and storage conditions of agonists. | |
| Inconsistent results between experimental batches. | Variability in the Amotosalen/UVA treatment process. | Standardize all steps of the treatment protocol, including incubation times, temperature, and UVA illumination geometry.[8] |
| Differences in the starting cell population. | Characterize the initial cell population for baseline levels of activation and apoptosis markers. |
Quantitative Data Summary
Table 1: Effect of Amotosalen/UVA Treatment on Platelet In Vitro Parameters
| Parameter | Control (Untreated) | Amotosalen/UVA Treated | Key Findings | Reference |
| Collagen-Induced Aggregation (5 µg/ml) | 100% | 20.5% | Significant reduction in platelet aggregation. | [5] |
| Collagen-Induced Aggregation (10 µg/ml) | 100% | 45.2% | Dose-dependent reduction in aggregation. | [5] |
| GpIbα Expression (MFI, Day 1) | 2258.9 | 1937.4 | Reduced expression of a key receptor for platelet adhesion. | [5] |
| P-selectin Expression (Day 1) | 32.6% (gamma-irradiated) | 48.7% | Increased platelet activation marker expression. | [6] |
| P-selectin Expression (Day 7) | 37.4% | 44.6% | Persistently higher activation state during storage. | [7] |
| Platelet Lysis (LDH, Day 5) | 2.0% | 3.2% | Modest increase in platelet lysis. | [7] |
Experimental Protocols
1. Assessment of Platelet Apoptosis by Annexin V Staining (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Adjust the concentration of both control and Amotosalen/UVA-treated platelet samples to 1-5 x 10^8 cells/mL in a suitable buffer.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
2. Platelet Aggregometry
-
Objective: To assess platelet function by measuring aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from both control and treated samples.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L).
-
Pre-warm the PRP samples to 37°C.
-
Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.
-
Establish a baseline reading.
-
Add a platelet agonist (e.g., collagen, thrombin) at a known concentration.
-
Record the change in light transmission for 5-10 minutes.
-
The maximum percentage of aggregation is calculated relative to the baseline.
-
Visualizations
Caption: Mechanism of Amotosalen-induced nucleic acid cross-linking.
Caption: Workflow for assessing Amotosalen-induced cellular damage.
Caption: Troubleshooting logic for high cellular damage.
References
- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloodtransfusion.it [bloodtransfusion.it]
- 7. Evaluation of amotosalen and UVA pathogen‐reduced apheresis platelets after 7‐day storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interceptbloodsystem.com [interceptbloodsystem.com]
Optimizing Amotosalen concentration for specific viral or bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amotosalen-based pathogen inactivation. The content is designed to address specific issues that may arise during the optimization of amotosalen concentration for the inactivation of particular viral or bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of amotosalen and UVA dose used for pathogen inactivation in platelet and plasma components?
A1: The widely adopted and clinically validated concentration of amotosalen is 150 µmol/L, used in conjunction with a UVA light dose of 3 J/cm².[1][2][3][4] This combination forms the basis of the INTERCEPT Blood System.[1]
Q2: How does amotosalen inactivate pathogens?
A2: Amotosalen is a synthetic psoralen that readily penetrates cellular and nuclear membranes.[1][5] It intercalates into the helical regions of DNA and RNA.[1][5][6] Upon illumination with UVA light (320-400 nm), amotosalen forms covalent crosslinks with pyrimidine bases (thymine, cytosine, and uridine).[6][7] This process irreversibly blocks the replication and transcription of nucleic acids, thereby inactivating a broad spectrum of pathogens and leukocytes.[1][5][6][8]
Q3: What is the known efficacy of the standard amotosalen concentration against different pathogens?
A3: The standard 150 µmol/L amotosalen concentration with 3 J/cm² UVA has demonstrated high levels of inactivation for a wide range of pathogens. Numerous studies have shown significant log reductions for various viruses, bacteria, and parasites.[6][9][10]
Troubleshooting Guide
Issue 1: Suboptimal inactivation of a specific bacterial strain.
Possible Cause: Some multidrug-resistant Gram-negative bacteria may possess efflux pumps that actively remove amotosalen from the cell, potentially leading to reduced inactivation efficacy.[11][12][13] The Minimum Inhibitory Concentrations (MICs) for such strains might approach or surpass the standard 150 µM amotosalen concentration.[11][12]
Suggested Approach:
-
Determine the MIC of Amotosalen for the Target Bacterium: Perform a standard MIC assay to ascertain the minimum concentration of amotosalen required to inhibit the growth of the specific bacterial strain .
-
Experimental Optimization of Amotosalen Concentration: If the MIC is high, a systematic evaluation of increased amotosalen concentrations may be necessary. It is crucial to conduct these experiments in the relevant biological matrix (e.g., platelet or plasma concentrate) as component composition can influence efficacy.
-
Evaluate Impact on Product Quality: When increasing amotosalen concentration, it is imperative to assess the impact on the quality of the blood component. For platelets, key parameters to measure include aggregation response, activation markers (e.g., P-selectin), apoptosis markers, and in vivo survival.[14][15][16] For plasma, coagulation factor activity should be monitored.[3][4]
Issue 2: High variability in viral inactivation results.
Possible Cause: Variability in viral inactivation can stem from several factors, including the specific virus strain, the viral titer in the experimental setup, and the biological matrix (platelets vs. plasma). Non-enveloped viruses, in particular, may show more variable inactivation results compared to enveloped viruses.[2]
Suggested Approach:
-
Standardize Viral Stocks and Titer: Ensure that viral stocks are well-characterized and that a consistent, high titer is used for spiking experiments to achieve a sufficient dynamic range for measuring log reduction.[2][3]
-
Consider Pre-incubation: For some non-enveloped viruses, pre-incubating the blood component with amotosalen before UVA illumination may enhance inactivation by allowing more time for the compound to penetrate the viral capsid.[17]
-
Optimize Quantification Method: The method used to quantify viral inactivation is critical. While infectivity assays (e.g., plaque assays or TCID50) are the gold standard, molecular methods like quantitative PCR (qPCR) can be used to assess nucleic acid modification. However, it's important to use long-template PCR to accurately reflect the extent of crosslinking that prevents amplification.[17][18]
Data Presentation
Table 1: Pathogen Inactivation Efficacy of Amotosalen (150 µmol/L) and UVA (3 J/cm²)
| Pathogen Category | Specific Pathogen | Blood Component | Log Reduction | Reference(s) |
| Enveloped Viruses | HIV-1 (cell-free) | Platelets | >6.2 | [2] |
| HIV-1 (cell-free) | Plasma | >6.8 | [3] | |
| Hepatitis B Virus (HBV) | Platelets | >5.5 | [2] | |
| Hepatitis C Virus (HCV) | Platelets | >4.5 | [2] | |
| West Nile Virus (WNV) | Platelets | >5.5 | [2] | |
| SARS-CoV | Platelets | >5.8 | [2] | |
| SARS-CoV-2 | Plasma | >3.32 | [19] | |
| Non-Enveloped Viruses | Human Adenovirus 5 | Plasma | 6.8 | [3] |
| Parvovirus B19 | Plasma | up to 5.8 | [17] | |
| Gram-Positive Bacteria | Staphylococcus epidermidis | Plasma | >7.3 | [3] |
| Staphylococcus aureus | Platelets | >6.9 | [20] | |
| Gram-Negative Bacteria | Klebsiella pneumoniae | Plasma | >7.4 | [3] |
| Yersinia enterocolitica | Plasma | >7.3 | [3] | |
| Escherichia coli | Platelets | >6.4 | [20] | |
| Spirochetes | Treponema pallidum | Plasma | >5.9 | [3] |
| Parasites | Plasmodium falciparum | Plasma | 6.9 | [3] |
| Trypanosoma cruzi | Plasma | >5.0 | [3] |
Table 2: Impact of Amotosalen/UVA Treatment on Platelet and Plasma Quality
| Component | Parameter | Observation | Reference(s) |
| Platelets | Aggregation Response | Reduced response to collagen and thrombin. | [14][16] |
| Glycoprotein Ibα (GpIbα) | Significantly lower levels, with increased shedding. | [14] | |
| Apoptosis | Increased levels of pro-apoptotic Bak protein and caspase-3 cleavage. | [14][16] | |
| In Vivo Survival | Faster clearance observed in a mouse model. | [14] | |
| Plasma | Fibrinogen | 72-73% retention of activity. | [3] |
| Factor VIII | 72-73% retention of activity. | [3] | |
| Other Coagulation Factors | 78-98% retention of activity for Factors II, V, VII, IX, X, XI, XIII, Protein C, Protein S, Antithrombin, and α2-antiplasmin. | [3] |
Experimental Protocols
Protocol 1: Determination of Amotosalen MIC for a Bacterial Strain
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest to the mid-logarithmic growth phase in an appropriate broth medium. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Amotosalen Dilutions: Create a series of twofold dilutions of amotosalen in the same broth medium used for bacterial growth. The concentration range should be selected to bracket the expected MIC.
-
Inoculation: In a 96-well microtiter plate, add 50 µL of each amotosalen dilution to triplicate wells. Add 50 µL of the prepared bacterial inoculum to each well. Include positive control wells (bacteria without amotosalen) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of amotosalen that completely inhibits visible bacterial growth.
Protocol 2: Quantification of Viral Inactivation using a Plaque Assay
-
Prepare Viral Spike: Prepare a high-titer stock of the virus to be tested.
-
Spike Blood Component: Inoculate the platelet or plasma unit with the viral stock to achieve a target concentration of approximately 10^6 infectious units/mL.[2]
-
Amotosalen/UVA Treatment: Take a pre-treatment sample for viral titration. Treat the spiked unit with the desired concentration of amotosalen and a 3 J/cm² dose of UVA light.[2][3] Take a post-treatment sample.
-
Serial Dilutions: Perform 10-fold serial dilutions of both the pre- and post-treatment samples in an appropriate cell culture medium.
-
Infection of Monolayers: Inoculate confluent monolayers of a susceptible cell line with the serial dilutions.
-
Overlay and Incubation: After an adsorption period, remove the inoculum and overlay the cell monolayers with a medium containing agar or methylcellulose to restrict viral spread to adjacent cells. Incubate for a period sufficient for plaque formation.
-
Staining and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) and count the number of plaques at a dilution that yields a countable number.
-
Calculate Titer and Log Reduction: Calculate the viral titer in plaque-forming units (PFU)/mL for both pre- and post-treatment samples. The log reduction is calculated as: Log10 (Pre-treatment Titer / Post-treatment Titer).
Visualizations
Caption: Mechanism of Amotosalen-based pathogen inactivation.
Caption: Troubleshooting workflow for suboptimal pathogen inactivation.
References
- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogen-reduced platelets | Professional Education [profedu.blood.ca]
- 6. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 9. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bloodtransfusion.it [bloodtransfusion.it]
- 16. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Viral Inactivation by Photochemical Treatment with Amotosalen and UV A Light, Using a Novel Polymerase Chain Reaction Inhibition Method with Preamplification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pathogen Inactivation Technologies: Validating the Effectiveness of Amotosalen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The safety of blood components is paramount in transfusion medicine. Pathogen inactivation (PI) technologies have emerged as a critical tool to reduce the risk of transfusion-transmitted infections. This guide provides an objective comparison of the Amotosalen hydrochloride-based system with other leading pathogen inactivation technologies. The performance of each method is evaluated based on available experimental data, with a focus on pathogen reduction efficacy and the impact on the quality of blood products.
Overview of Pathogen Inactivation Technologies
Several technologies are currently employed to inactivate pathogens in plasma and platelet concentrates. These methods utilize different mechanisms to target the nucleic acids of viruses, bacteria, and protozoa, thereby preventing their replication. The primary technologies discussed in this guide are:
-
Amotosalen/UVA (INTERCEPT™ Blood System): Utilizes a psoralen compound, this compound, which intercalates into DNA and RNA. Upon activation with ultraviolet A (UVA) light, it forms covalent crosslinks with nucleic acids, blocking replication.[1][2] This technology is used for both plasma and platelets.[1]
-
Riboflavin/UV (Mirasol® PRT): Employs riboflavin (Vitamin B2) as a photosensitizer. When exposed to ultraviolet (UV) light, riboflavin generates reactive oxygen species that damage pathogen nucleic acids.[3][4] This method is applicable to platelets and plasma.[3]
-
Solvent/Detergent (S/D): This method is used exclusively for plasma. It involves the treatment of plasma with a solvent (tri-n-butyl phosphate) and a detergent (Triton X-100), which disrupts the lipid envelopes of viruses, rendering them non-infectious.[5][6][7]
-
Methylene Blue/Visible Light (THERAFLEX MB-Plasma): This technology uses methylene blue, a phenothiazine dye, which binds to nucleic acids. Subsequent exposure to visible light leads to the generation of singlet oxygen, which damages the nucleic acids of pathogens.[8][9] It is used for plasma.[8]
-
UVC Light (THERAFLEX UV-Platelets): This method relies on the direct application of short-wave ultraviolet C (UVC) light, which is absorbed by the nucleic acids of pathogens, leading to the formation of pyrimidine dimers that inhibit replication.[10] This technology does not require the addition of a photosensitizer and is used for platelets.[10]
Comparative Efficacy of Pathogen Inactivation
The effectiveness of pathogen inactivation is typically measured by the log reduction factor (LRF), which quantifies the reduction in the concentration of a pathogen. The following tables summarize the reported LRFs for various pathogens across different technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.[11]
Viral Inactivation
Table 1: Log Reduction Factors (LRF) for Enveloped Viruses
| Virus | Amotosalen/UVA | Riboflavin/UV | Solvent/Detergent | Methylene Blue/Visible Light | UVC |
| HIV-1 | >5.5 - >7.6[12] | ≥4.53[13] | Effective[7] | 6.32[9] | Not very effective[14] |
| HBV | >4.4[12] | - | Effective[7] | - | ~2-3[14] |
| HCV | >4.5[12] | - | Effective[7] | >5.0[15] | ~3.5-4[14] |
| West Nile Virus (WNV) | >5.7[12] | ≥4.0[16] | - | 5.7[9] | ~3.5-4[14] |
| SARS-CoV-2 | >3.3[17][18] | ≥3.40[13] | Effective[5] | ≥5.03[19] | ≥5.18[19] |
| Dengue Virus (DENV) | >5.0[12] | ≥4.0[16] | - | - | - |
| Chikungunya Virus (CHIKV) | >5.0[12] | <4.0[16] | - | - | - |
Table 2: Log Reduction Factors (LRF) for Non-Enveloped Viruses
| Virus | Amotosalen/UVA | Riboflavin/UV | Solvent/Detergent | Methylene Blue/Visible Light | UVC |
| Hepatitis A Virus (HAV) | Ineffective[20] | - | Ineffective[5] | Ineffective[21] | >4.0[14] |
| Parvovirus B19 | Intermediate[20] | - | Ineffective[5] | - | >4.0[14] |
Bacterial Inactivation
Table 3: Log Reduction Factors (LRF) for Bacteria in Platelet Concentrates
| Bacteria | Amotosalen/UVA | Riboflavin/UV | UVC |
| Staphylococcus aureus | >5.0 | 5.4 | >5.0 |
| Klebsiella pneumoniae | >4.0[22] | 2.8[23] | >5.0 |
| Escherichia coli | >5.0 | 4.7[23] | >5.0 |
| Pseudomonas aeruginosa | >4.0 | 4.5[24] | >5.0 |
| Bacillus cereus | >4.0 | 2.6[23] | >4.0 |
Impact on Blood Product Quality
While effective at inactivating pathogens, these technologies can also impact the quality and function of plasma proteins and platelets.
Table 4: Comparison of In Vitro Quality of Platelet Concentrates
| Parameter | Amotosalen/UVA | Riboflavin/UV | UVC |
| Platelet Activation Markers (e.g., P-selectin) | Increased[25] | Increased[25] | Increased[25] |
| Metabolism (Glucose consumption, Lactate production) | Increased[26] | Increased[26] | Increased[25] |
| Apoptosis Markers (e.g., Annexin-V) | Increased[25] | Increased[27] | Increased[25] |
| Platelet Aggregation | Reduced[28] | Reduced[28] | - |
| Platelet Count Loss | Higher[26] | Lower[26] | Minimal |
Table 5: Impact on Plasma Coagulation Factors
| Technology | Key Effects |
| Amotosalen/UVA | Coagulation factors are generally well-preserved.[29] |
| Riboflavin/UV | Acceptable levels of clotting factors are retained.[29] |
| Solvent/Detergent | Reduction in Protein S and alpha2-antiplasmin.[11] |
| Methylene Blue | Alterations in fibrinogen structure have been reported.[11] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the accurate evaluation and comparison of pathogen inactivation technologies. The general workflow for evaluating these technologies involves several key steps.
General Experimental Workflow for Pathogen Inactivation Studies
Caption: General workflow for evaluating pathogen inactivation efficacy.
Key Methodological Considerations:
-
Pathogen Spiking: Blood components are inoculated with a high titer of the pathogen of interest. The volume of the inoculum is typically kept low to avoid significant dilution of the blood product.[12]
-
Treatment Application: The specific pathogen inactivation process is applied according to the manufacturer's instructions. This includes the addition of the photosensitizer (if applicable) and exposure to the specified light source for a defined duration and intensity.[1][8][17]
-
Sampling: Samples are collected before and after the inactivation process to determine the pathogen titer.
-
Infectivity Assays: The concentration of infectious pathogens in the samples is quantified using methods such as plaque assays or tissue culture infectious dose 50 (TCID50) assays.[17]
-
Log Reduction Calculation: The log reduction factor is calculated as the logarithm of the ratio of the initial pathogen titer to the final pathogen titer.
-
In Vitro Quality Assessment: The impact of the inactivation process on the blood product is evaluated by measuring various quality parameters, such as platelet activation markers, metabolic activity, and coagulation factor activity.[27][30]
Signaling Pathway and Mechanism of Action
Amotosalen/UVA Mechanism of Action
The mechanism of Amotosalen-based pathogen inactivation involves a multi-step process that targets the fundamental ability of pathogens to replicate.
Caption: Mechanism of Amotosalen/UVA pathogen inactivation.
Logical Relationships in Pathogen Inactivation Efficacy
The effectiveness of different pathogen inactivation technologies is influenced by the fundamental biological characteristics of the targeted pathogens.
Caption: Relationship between pathogen type and technology effectiveness.
Conclusion
This compound in conjunction with UVA light is a robust method for inactivating a broad spectrum of enveloped viruses and bacteria in both plasma and platelet concentrates. Its efficacy against non-enveloped viruses is limited. When compared to other technologies, each has its own set of advantages and limitations. Solvent/detergent is highly effective against enveloped viruses but is not suitable for cellular components. Riboflavin/UV and UVC offer alternatives for platelets and plasma, with varying degrees of impact on in vitro quality parameters. The choice of a pathogen inactivation technology requires careful consideration of its efficacy against a wide range of pathogens, its impact on the therapeutic properties of the blood component, and its integration into the operational workflow of blood centers. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of the relative performance of these technologies.
References
- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen inactivation by amotosalan | PPTX [slideshare.net]
- 3. Pathogen reduction using riboflavin and UV light - Wikipedia [en.wikipedia.org]
- 4. Pathogen inactivation by riboflavin | PPTX [slideshare.net]
- 5. The Use of Solvent/Detergent Treatment in Pathogen Reduction of Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent/detergent plasma: pharmaceutical characteristics and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus inactivation by solvent/detergent treatment and the manufacture of SD-plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylene Blue Based Device for Pathogen Reduction in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. A comparison of methods of pathogen inactivation of FFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. onmtjournal.org [onmtjournal.org]
- 20. Health Technology Assessment of pathogen reduction technologies applied to plasma for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Viral Inactivation of Human Osteochondral Grafts with Methylene Blue and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Laboratory Evaluation of the Effectiveness of Pathogen Reduction Procedures for Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Pathogen reduction diminishes the protective effects of platelets on endothelial barrier permeability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The effects of pathogen reduction technology on apheresis platelet concentrates stored in PAS | Blood Transfusion [bloodtransfusion.it]
- 28. THERAFLEX ultraviolet C (UVC)-based pathogen reduction technology for bacterial inactivation in blood components: advantages and limitations - Schulze - Annals of Blood [aob.amegroups.org]
- 29. Pathogen‐reduction methods: advantages and limits - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Impact of different pathogen reduction technologies on the biochemistry, function, and clinical effectiveness of platelet concentrates: An updated view during a pandemic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amotosalen Hydrochloride and Other Psoralen Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amotosalen hydrochloride and other notable psoralen compounds, namely 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and established experimental protocols.
Introduction to Psoralens
Psoralens are a class of naturally occurring and synthetic photoactive compounds. When activated by ultraviolet A (UVA) radiation, they form covalent bonds with the pyrimidine bases of DNA and RNA, leading to the formation of monoadducts and interstrand cross-links (ICLs). This action inhibits nucleic acid replication and transcription, forming the basis of their therapeutic applications. While sharing a common fundamental mechanism, different psoralen derivatives exhibit distinct efficiencies in DNA binding, cross-linking, and consequently, varied clinical and biotechnological applications.
Mechanism of Action
The primary mechanism of action for Amotosalen, 8-MOP, and 5-MOP involves a two-step photochemical reaction. First, the psoralen molecule intercalates into the DNA or RNA helix. Upon exposure to UVA light, it forms a monoadduct with a pyrimidine base. With further UVA exposure, a second covalent bond can form with a pyrimidine on the opposing strand, resulting in an interstrand cross-link. This cross-linking is a critical lesion that blocks DNA replication and transcription.[1]
Amotosalen has been specifically designed for high efficiency in pathogen inactivation in blood products.[2] In contrast, 8-MOP and 5-MOP have been traditionally utilized in dermatology in a procedure known as PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[3][4]
dot
References
- 1. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Removal of Amotosalen Hydrochloride Post-Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the removal of Amotosalen hydrochloride from blood products following pathogen inactivation treatment. It is designed to assist researchers, scientists, and drug development professionals in understanding the available technologies, their respective removal validation processes, and the supporting experimental data.
Introduction to Amotosalen-Based Pathogen Inactivation
This compound, a synthetic psoralen derivative, is a key component of the INTERCEPT™ Blood System. This system utilizes a photochemical process to inactivate a broad spectrum of pathogens in blood components, primarily platelets and plasma. The mechanism of action involves the intercalation of amotosalen into the DNA and RNA of pathogens, followed by UVA light illumination. This process induces covalent cross-linking of nucleic acids, thereby blocking replication and rendering the pathogens non-infectious.[1][2][3] Due to the potential genotoxicity of residual amotosalen, its removal after the photochemical treatment is a critical step to ensure the safety of the transfused blood product.[4]
The INTERCEPT Blood System: Amotosalen Removal and Validation
The INTERCEPT system employs a specialized Compound Adsorption Device (CAD) to effectively remove residual amotosalen and its photoproducts from the treated blood components.[5][6][7] This section details the quantitative data supporting the efficiency of this removal process and the analytical methods used for its validation.
Quantitative Analysis of Amotosalen Removal
The CAD contains a porous adsorbent resin that binds amotosalen and its free photoproducts.[8] Clinical studies have demonstrated a significant reduction in amotosalen concentration following CAD treatment.
| Parameter | Initial Concentration (Pre-CAD) | Final Concentration (Post-CAD) | Fold Reduction | Reference |
| Amotosalen in Platelets | 31.9 ± 5.3 µmol/L | 0.41 ± 0.56 µmol/L | ~78 | [7] |
| Amotosalen in Plasma | 150 µmol/L | ~0.5 µmol/L | ~300 | [9][10] |
| Amotosalen in Plasma | 150 µmol/L | 1.5 µmol/L or less (on average) | ~100 | [11][12] |
Table 1: Efficiency of Amotosalen Removal by Compound Adsorption Device (CAD)
Experimental Protocol: Quantification of Residual Amotosalen by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying residual amotosalen in plasma and platelet concentrates.
Objective: To determine the concentration of residual this compound in a treated blood product sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic acid, glacial
-
This compound reference standard
-
Internal standard (e.g., 4,5',8-trimethylpsoralen - TMP)[13]
-
Blood product sample (platelet or plasma concentrate) post-CAD treatment
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples or use fresh platelet concentrate samples.
-
To 1 mL of the sample, add a known concentration of the internal standard (TMP).[13]
-
Precipitate proteins by adding an equal volume of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound reference standard.
-
Calculate the concentration of amotosalen in the sample by comparing the peak area ratio of amotosalen to the internal standard against the standard curve.
-
Comparative Analysis of Pathogen Inactivation Technologies
This section compares the amotosalen-based INTERCEPT system with two alternative pathogen inactivation technologies, highlighting the differences in their post-treatment removal and validation processes.
| Technology | Active Agent | Removal/Inactivation Method | Validation of Removal | Key Considerations |
| INTERCEPT™ Blood System | This compound (a psoralen) + UVA light | Compound Adsorption Device (CAD) | HPLC or LC-MS/MS to quantify residual amotosalen | Effective removal is critical due to potential genotoxicity. Platelet loss can occur during the CAD step.[1][2] |
| Mirasol® PRT System | Riboflavin (Vitamin B2) + UV light | No removal required | Not applicable | Riboflavin and its photoproducts are considered non-toxic and are naturally present in the body.[1][2][5][14][15] |
| Solvent/Detergent (S/D) Treatment | Tri(n-butyl) phosphate (TNBP) and Triton X-100 | Oil extraction and/or hydrophobic chromatography | Gas Chromatography (GC) or other methods to quantify residual solvent and detergent | Primarily used for plasma. Effective against enveloped viruses but not non-enveloped viruses.[6][9][16] |
Table 2: Comparison of Pathogen Inactivation Technologies and Residual Agent Removal
Visualizing the Processes
To further elucidate the workflows and mechanisms, the following diagrams are provided.
Caption: Workflow for Amotosalen-based pathogen inactivation and removal validation.
Caption: Mechanism of this compound for pathogen inactivation.
Conclusion
The validation of this compound removal post-treatment is a well-established process crucial for ensuring the safety of pathogen-inactivated blood products. The use of a Compound Adsorption Device provides a robust method for reducing residual amotosalen to levels considered safe for transfusion. High-Performance Liquid Chromatography is the standard for quantifying these residual levels, offering a reliable and reproducible validation method. In comparison, alternative technologies like the Mirasol system offer a simplified workflow by eliminating the need for a removal step. The choice of a pathogen inactivation technology will depend on a variety of factors, including the specific blood component being treated, regulatory requirements, and logistical considerations. This guide provides the foundational information for researchers and professionals to make informed decisions regarding the implementation and validation of these life-saving technologies.
References
- 1. Pathogen Reduction Technology Treatment of Platelets, Plasma and Whole Blood Using Riboflavin and UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirasol [terumobct.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Solvent/Detergent Treatment in Pathogen Reduction of Plasma | Semantic Scholar [semanticscholar.org]
- 5. Using riboflavin, UV light in specialized device reduces SARS-CoV-2 pathogens in plasma, whole blood | Colorado State University [source.colostate.edu]
- 6. The Use of Solvent/Detergent Treatment in Pathogen Reduction of Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. intercept-canada.com [intercept-canada.com]
- 9. Robustness of solvent/detergent treatment of plasma derivatives: a data collection from Plasma Protein Therapeutics Association member companies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis and comparison of oxidative damages on peptides induced by pathogen reduction technologies for platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Blog Posts [sudabelt.com]
- 16. Solvent/detergent plasma: pharmaceutical characteristics and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Amotosalen Hydrochloride and 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of two psoralen compounds, Amotosalen hydrochloride and 8-methoxypsoralen (8-MOP). Both are photoactive compounds that intercalate into DNA and, upon activation by ultraviolet A (UVA) light, form covalent adducts with nucleic acids, leading to DNA cross-linking. This mechanism is utilized for therapeutic purposes, such as in PUVA (Psoralen + UVA) therapy for skin disorders (8-MOP) and for pathogen inactivation in blood products (Amotosalen). However, this shared mechanism also underlies their potential for genotoxicity. This guide summarizes key experimental data, details the methodologies of pivotal assays, and visualizes the underlying molecular pathways to aid in the comparative assessment of these two compounds.
Executive Summary
This compound and 8-methoxypsoralen are both genotoxic in vitro. Amotosalen has been extensively studied in a battery of standardized genotoxicity tests and has demonstrated mutagenicity in bacterial reverse mutation assays (Ames test) and clastogenicity in mammalian cell assays. However, it has consistently tested negative in in vivo genotoxicity assays. 8-methoxypsoralen, a well-established component of PUVA therapy, is a known mutagen and carcinogen, particularly in the presence of UVA light. While its genotoxicity is well-documented, standardized quantitative data across the same range of assays as Amotosalen is less consistently reported in publicly available literature. The primary difference in their safety profiles lies in their in vivo genotoxicity, where Amotosalen has not shown activity, a critical differentiator for its application in treating blood products for transfusion.
Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity studies for this compound and 8-methoxypsoralen.
| Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results | ||||
| Compound | Strain | Metabolic Activation (S9) | Concentration | Result |
| This compound | S. typhimurium TA1537 | Without S9 | 44 µg/mL | Positive[1] |
| With S9 | 103 µg/mL | Positive[1] | ||
| Other strains | With and Without S9 | Not specified | Negative | |
| 8-Methoxypsoralen | S. typhimurium | With and Without S9 | Not specified | Mutagenic (Details on specific strains and concentrations are not consistently reported in the reviewed literature) |
| Table 2: In Vitro Mammalian Cell Genotoxicity Assays | ||||
| Assay | Compound | Cell Line | Metabolic Activation (S9) | Concentration |
| Chromosome Aberration | This compound | CHO | Without S9 | 5 µg/mL |
| With S9 | 40 µg/mL | |||
| 8-Methoxypsoralen (+UVA) | CHO | Not applicable | Concentration-dependent | |
| Micronucleus Test | This compound | Not specified | Not specified | Not specified |
| 8-Methoxypsoralen (+UVA) | Human Lymphocytes | Not applicable | 10-10 M | |
| Reconstructed Human Epidermis | Not applicable | Dose-dependent | ||
| Mouse Lymphoma Assay | This compound | L5178Y TK+/- | Without S9 | >65 µg/mL |
| With S9 | >7.5 µg/mL |
| Table 3: In Vivo Genotoxicity Assays | ||||
| Assay | Compound | Species | Dose | Result |
| Micronucleus Test | This compound | Mouse | Up to 60 mg/kg i.v. | Negative[1] |
| Unscheduled DNA Synthesis (UDS) | This compound | Rat | Up to 34 mg/kg i.v. | Negative[1] |
| p53+/- Carcinogenicity | This compound | Mouse | Not specified | Negative[1] |
| Carcinogenicity | 8-Methoxypsoralen (+UVA) | Human | Therapeutic doses | Carcinogenic (Increased risk of skin cancer)[2] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are synthesized from standard guidelines and literature reports, with specific considerations for psoralen compounds.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA, to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure (Plate Incorporation Method):
-
A range of concentrations of the test compound, the bacterial tester strain, and either S9 mix or a buffer control are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
For photosensitive compounds like psoralens, the plates are exposed to a controlled dose of UVA light (e.g., 1-2 J/cm²). Control plates are kept in the dark.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A compound is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.
In Vitro Mammalian Chromosome Aberration Test
This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high mitotic index.
-
Treatment:
-
CHO cells are exposed to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period.
-
A continuous treatment (e.g., 24 hours) without S9 is also performed.
-
For psoralens, the treatment period is followed by UVA irradiation.
-
-
Harvest and Analysis:
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Data Analysis: At least 200 metaphases per concentration are scored. The percentage of cells with aberrations is calculated and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.
In Vitro Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in the cytoplasm of interphase cells.
-
Cell Line: CHO-K1 or human peripheral blood lymphocytes are frequently used.
-
Treatment:
-
Cells are treated with a range of concentrations of the test substance, with and without S9 activation. For psoralens, UVA activation follows the incubation period.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
-
Harvest and Staining: Cells are harvested, and the cytoplasm and nuclei (and micronuclei) are stained with fluorescent dyes.
-
Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated binucleated cells is compared between treated and control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Mandatory Visualization
Mechanism of Action and DNA Damage Response
The genotoxicity of both Amotosalen and 8-MOP is initiated by their intercalation into the DNA helix. Upon UVA irradiation, they form covalent monoadducts with pyrimidine bases (primarily thymine). A second UVA photon can be absorbed by some monoadducts, leading to the formation of interstrand crosslinks (ICLs), which are highly cytotoxic and genotoxic lesions.
Caption: Genotoxic mechanism of psoralens.
Experimental Workflow: In Vitro Micronucleus Test
The following diagram illustrates the key steps in the in vitro micronucleus test, a common assay for assessing chromosomal damage.
Caption: Workflow for the in vitro micronucleus assay.
Conclusion
Both this compound and 8-methoxypsoralen exhibit genotoxic activity in vitro, consistent with their mechanism of action as photoactivated DNA intercalators. The key distinction in their genotoxicity profiles lies in their in vivo effects. While 8-MOP, in conjunction with UVA, is a known human carcinogen, extensive testing of Amotosalen has not revealed evidence of genotoxicity in whole-animal studies. This difference is likely attributable to a combination of factors including pharmacokinetics, metabolism, and the specific conditions of their use. For researchers and drug development professionals, this comparison highlights the importance of a comprehensive battery of genotoxicity tests, including both in vitro and in vivo assays, for a thorough risk assessment of photosensitive compounds. The lack of in vivo genotoxicity for Amotosalen is a critical factor supporting its use in pathogen reduction technologies for blood products.
References
A Comparative Guide to Amotosalen and Methylene Blue for In Vitro Viral Inactivation
For Researchers, Scientists, and Drug Development Professionals
The safety of blood products and other biological materials is paramount in research and clinical settings. The in vitro inactivation of viral contaminants is a critical step in ensuring the safety of these materials. This guide provides an objective, data-driven comparison of two prominent photochemical viral inactivation methods: Amotosalen-UVA and Methylene Blue-Visible Light.
Executive Summary
Both Amotosalen and Methylene Blue are effective photosensitizing agents used for viral inactivation in blood products. Amotosalen, a synthetic psoralen, intercalates into nucleic acids and forms covalent crosslinks upon UVA irradiation, thereby blocking viral replication.[1][2] Methylene Blue, a phenothiazine dye, generates reactive singlet oxygen upon exposure to visible light, which damages viral nucleic acids.[3][4] While both methods are effective against a broad range of enveloped viruses, their efficacy against non-enveloped viruses can vary. The choice between the two often depends on the specific application, the type of biological product being treated, and regulatory approval.
Data Presentation: Quantitative Comparison of Viral Inactivation
The following tables summarize the viral log reduction values achieved with Amotosalen-UVA and Methylene Blue-Visible Light treatment from various in vitro studies. It is important to note that experimental conditions such as viral titer, biological matrix (e.g., plasma, platelet concentrates), and light dosage can influence the observed log reduction values.
Table 1: Viral Inactivation Efficacy of Amotosalen-UVA
| Virus Family | Virus | Biological Matrix | Initial Titer (log10 units/mL) | Log Reduction | Reference |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Platelet Concentrates | >6.2 | >6.2 | [5] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Platelet Concentrates | >5.5 | >5.5 | [5] |
| Flaviviridae | Hepatitis C Virus (HCV) | Platelet Concentrates | >4.5 | >4.5 | [5] |
| Flaviviridae | West Nile Virus (WNV) | Platelet Concentrates | >5.5 | >5.5 | [5] |
| Flaviviridae | Yellow Fever Virus (YFV-17D) | Platelet Concentrates in Plasma | 5.3 ± 0.1 PFU/mL | >5.3 | [6] |
| Flaviviridae | Yellow Fever Virus (YFV-17D) | Platelet Concentrates in PAS | 5.5 ± 0.1 PFU/mL | >5.5 | [6] |
| Coronaviridae | SARS-CoV | Platelet Concentrates | Not Specified | >5.8 | [5] |
| Coronaviridae | SARS-CoV-2 | Plasma | 3.3 ± 0.1 PFU/mL | >3.3 | [7] |
| Coronaviridae | SARS-CoV-2 | Platelet Concentrates in 100% Plasma | 3.5 ± 0.3 PFU/mL | >3.5 | [7] |
| Coronaviridae | SARS-CoV-2 | Platelet Concentrates in 35% Plasma/65% PAS | 3.2 ± 0.1 PFU/mL | >3.2 | [7] |
| Togaviridae | Chikungunya virus (CHIKV) | Plasma | ≥7.6 TCID50/mL | ≥6.7 | [3] |
| Herpesviridae | Cytomegalovirus (CMV) | Platelet Concentrates | >5.9 | >5.9 | [5] |
| Adenoviridae | Human Adenovirus 5 | Platelet Concentrates | >5.2 | >5.2 | [5] |
| Parvoviridae | Parvovirus B19 | Platelet Concentrates | Not Specified | 3.5 - >5.0 | [5] |
Table 2: Viral Inactivation Efficacy of Methylene Blue-Visible Light
| Virus Family | Virus | Biological Matrix | Initial Titer (log10 units/mL) | Log Reduction | Reference |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Osteochondral Grafts | 7.1 TCID50/mL | >5.6 | [1] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) (HCV model) | Osteochondral Grafts | 7.5 PFU/mL | >6.1 | [1] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | Fresh Frozen Plasma | Not Specified | 6.22 | [8] |
| Picornaviridae | Hepatitis A Virus (HAV) | Osteochondral Grafts | 7.1 TCID50/mL | 3.1 | [1] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Fresh Frozen Plasma | Not Specified | 6.28 | [8] |
| Herpesviridae | Pseudorabies Virus (PrV) | Osteochondral Grafts | 7.7 PFU/mL | >6.3 | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Fresh Frozen Plasma | Not Specified | 5.54 | [8] |
| Parvoviridae | Porcine Parvovirus (PPV) | Osteochondral Grafts | 7.5 TCID50/mL | 5.6 | [1] |
| Coronaviridae | SARS-CoV-2 | Plasma | Not Specified | >4.5 | [4][9] |
Mechanisms of Action
The fundamental mechanisms by which Amotosalen and Methylene Blue inactivate viruses differ significantly.
Amotosalen-UVA: Amotosalen is a psoralen derivative that readily penetrates viral envelopes and cellular membranes.[1] It intercalates into the helical regions of both DNA and RNA.[1][8] Upon illumination with UVA light (320-400 nm), Amotosalen forms covalent monoadducts and interstrand crosslinks with pyrimidine bases (thymine, cytosine, and uracil).[2][8] This crosslinking permanently blocks the separation of nucleic acid strands, thereby inhibiting replication and transcription, rendering the virus non-infectious.[1][10]
Methylene Blue-Visible Light: Methylene Blue is a photosensitizer that, in the presence of oxygen and visible light (around 630-670 nm), gets excited to a triplet state.[4] It then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][4] This singlet oxygen is a potent oxidizing agent that preferentially reacts with guanine bases in both DNA and RNA, leading to nucleic acid damage and strand breaks.[4] This damage to the viral genome prevents its replication.[3]
Experimental Protocols
Below are generalized experimental protocols for in vitro viral inactivation studies using Amotosalen and Methylene Blue. Specific parameters may vary depending on the virus, the biological matrix, and the commercial system used.
Amotosalen-UVA Viral Inactivation Protocol
-
Viral Spike: The biological sample (e.g., platelet concentrate, plasma) is spiked with a known titer of the virus to be tested.[3][5]
-
Amotosalen Addition: A solution of Amotosalen is added to the sample to achieve a final concentration, typically around 150 µM.[5][7]
-
Incubation (Optional): In some protocols, a pre-incubation step in the dark is included to allow for Amotosalen intercalation into the viral nucleic acids.
-
UVA Illumination: The sample is transferred to a UVA-transparent container and illuminated with a controlled dose of UVA light, typically 3 J/cm².[5]
-
Post-Treatment Sampling: After illumination, an aliquot of the sample is taken for viral titration.
-
Viral Titer Quantification: The concentration of infectious virus in the pre- and post-treatment samples is determined using standard virological assays such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[5][7]
-
Log Reduction Calculation: The log reduction value (LRV) is calculated as the logarithm of the ratio of the initial viral titer to the final viral titer.[3]
Methylene Blue-Visible Light Viral Inactivation Protocol
-
Viral Spike: A known titer of the virus is added to the biological sample (e.g., fresh frozen plasma).[1][8]
-
Methylene Blue Addition: Methylene Blue is added to the sample to a final concentration, which can range from 0.1 to 10 µM depending on the study.[8][11]
-
Illumination: The sample is exposed to a specific wavelength of visible light (e.g., 630 nm) for a defined period (e.g., 15-60 minutes).[4][8]
-
Post-Treatment Sampling: An aliquot of the illuminated sample is collected for viral analysis.
-
Viral Titer Quantification: The infectious viral titers of the pre- and post-treatment samples are determined using methods like TCID₅₀ or plaque assays.[1][8]
-
Log Reduction Calculation: The LRV is calculated by comparing the viral titers before and after the treatment.
Mandatory Visualizations
Caption: Mechanism of Amotosalen-UVA viral inactivation.
Caption: Mechanism of Methylene Blue-Visible Light viral inactivation.
Caption: General experimental workflow for viral inactivation.
References
- 1. Viral Inactivation of Human Osteochondral Grafts with Methylene Blue and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylene blue photochemical treatment as a reliable SARS-CoV-2 plasma virus inactivation method for blood safety and convalescent plasma therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of yellow fever virus with amotosalen and ultraviolet A light pathogen-reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of model viruses suspended in fresh frozen plasma using novel methylene blue based device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylene blue photochemical treatment as a reliable SARS-CoV-2 plasma virus inactivation method for blood safety and convalescent plasma therapy for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylene Blue Based Device for Pathogen Reduction in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Safety Profile of Amotosalen-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro safety and functional profile of cells treated with Amotosalen and ultraviolet A (UVA) light, a pathogen inactivation technology commercialized as the INTERCEPT™ Blood System. The performance of Amotosalen-treated cells, primarily platelets, is compared with untreated controls and alternative pathogen inactivation technologies, supported by experimental data from published studies.
Introduction to Amotosalen Pathogen Inactivation Technology
The INTERCEPT Blood System utilizes Amotosalen, a synthetic psoralen, in conjunction with UVA illumination to render a broad spectrum of viruses, bacteria, protozoa, and leukocytes non-replicative. Amotosalen intercalates into the DNA and RNA of pathogens and cells. Upon UVA exposure, it forms covalent cross-links with pyrimidine bases, effectively blocking nucleic acid replication and, consequently, pathogen proliferation. This technology is employed to enhance the safety of blood components, particularly platelets and plasma, intended for transfusion.
In Vitro Safety and Functional Assessment of Amotosalen-Treated Platelets
A substantial body of in vitro research has focused on the impact of Amotosalen/UVA treatment on the quality and function of platelets. Key parameters evaluated include platelet aggregation, activation, apoptosis, and overall metabolism.
Platelet Functionality
Amotosalen/UVA treatment has been shown to have a measurable impact on in vitro platelet function. Studies have consistently reported a reduction in platelet aggregation in response to various agonists such as collagen and thrombin.[1][2][3][4][5] For instance, one study observed an 80% and 60% reduction in aggregation in response to collagen and thrombin, respectively, on day 1 of storage in Amotosalen-treated platelets compared to untreated controls.[5] This reduction in function is attributed to several factors, including alterations to platelet surface glycoproteins like GPIbα, which is crucial for platelet adhesion to von Willebrand factor.[2][3]
Platelet Activation and Apoptosis
An increase in markers of platelet activation and apoptosis is another notable in vitro finding in Amotosalen-treated platelets. While some studies show minimal changes in P-selectin expression (a marker of α-granule secretion) immediately after treatment, others report increased spontaneous activation during storage.[6][7] Furthermore, several studies have demonstrated that Amotosalen/UVA treatment induces apoptosis in platelets, characterized by increased phosphatidylserine exposure (measured by Annexin V binding) and activation of caspase-3.[3][4][7] This accelerated apoptosis is thought to contribute to a reduced platelet lifespan.[3][4]
Genotoxicity and Mutagenicity
A critical aspect of the safety assessment for any technology that interacts with nucleic acids is its potential for genotoxicity and mutagenicity. Extensive testing of Amotosalen has been conducted in this regard. In vitro studies using human platelets treated with Amotosalen and UVA light have returned negative results in the Ames test, chromosome aberration assays, and mouse lymphoma assays.[8] These findings suggest that under the conditions used in the INTERCEPT Blood System, the treatment does not pose a genotoxic risk.
Comparison with Alternative Pathogen Inactivation Technologies
To provide a comprehensive assessment, the in vitro profile of Amotosalen-treated platelets is compared with that of platelets treated with a riboflavin-based pathogen inactivation technology (Mirasol® PRT System). Additionally, Amotosalen-treated plasma is compared with solvent/detergent (S/D)-treated plasma.
Amotosalen vs. Riboflavin (Mirasol) for Platelets
Both Amotosalen/UVA and riboflavin/UV light treatments have been shown to impact in vitro platelet quality, though through different mechanisms.[9][10]
| In Vitro Parameter | Amotosalen/UVA (INTERCEPT) | Riboflavin/UV (Mirasol) | Untreated Control |
| Platelet Aggregation | Significantly reduced response to collagen and thrombin.[1][2][5][9][10] | Reduced response to various agonists.[9][10] | Normal aggregation response. |
| Platelet Activation (P-selectin) | Increased spontaneous activation during storage.[6] | Increased spontaneous activation.[9][10] | Baseline activation. |
| Apoptosis (Annexin V binding) | Increased apoptosis.[1][3][4][7] | Higher Annexin V binding compared to Amotosalen-treated platelets.[1] | Baseline apoptosis. |
| Metabolism | Increased lactate production and glucose consumption.[1] | Stronger stimulation of the glycolytic pathway compared to Amotosalen.[1] | Normal metabolic rate. |
| Platelet Loss during Processing | Higher platelet loss due to the compound adsorption device (CAD) step.[1] | Lower platelet loss during processing.[1] | No processing loss. |
Amotosalen vs. Solvent/Detergent for Plasma
For plasma, Amotosalen/UVA treatment is an alternative to the established solvent/detergent (S/D) treatment method. Both methods are effective in inactivating lipid-enveloped viruses.
| In Vitro Parameter | Amotosalen/UVA (INTERCEPT) | Solvent/Detergent (S/D) | Untreated Control (FFP) |
| Coagulation Factor Retention | Good retention of most coagulation factors.[9][11][12] | Reduced levels of some factors, notably Protein S and alpha2-antiplasmin.[11] | Highest retention of coagulation factors. |
| Broad-Spectrum Efficacy | Inactivates a broad range of viruses (enveloped and non-enveloped), bacteria, and protozoa.[9][12] | Primarily effective against lipid-enveloped viruses.[9][11] | No pathogen inactivation. |
| Clinical Efficacy (in TTP) | Comparable to S/D plasma in treating thrombotic thrombocytopenic purpura (TTP).[1][12] | Established treatment for TTP.[1][12] | Standard of care. |
In Vitro Effects on Other Cell Types
While the majority of in vitro research has centered on platelets and plasma components, some studies have investigated the effects of Amotosalen/UVA treatment on other cell types relevant to researchers and drug development professionals.
Lymphocytes (T-cells)
Amotosalen/UVA treatment has been shown to be highly effective in inactivating T-lymphocytes, a critical feature for preventing transfusion-associated graft-versus-host disease (TA-GVHD). In vitro studies have demonstrated that Amotosalen/UVA treatment achieves a greater log reduction of viable T-cells compared to the standard gamma irradiation dose.
Hematopoietic Stem Cells
The impact of Amotosalen/UVA treatment on hematopoietic stem cells (HSCs) is a key consideration. While direct in vitro studies are limited, clinical studies in patients undergoing hematopoietic stem cell transplantation (HSCT) have not shown an increase in treatment-related mortality with the use of Amotosalen-treated platelet components.[7] This suggests that any indirect effects on HSCs are not clinically significant in this context. Further direct in vitro studies on HSC viability, proliferation, and differentiation following exposure to Amotosalen-treated products would be beneficial.
Mesenchymal Stem Cells
Studies utilizing human platelet lysate (hPL) as a supplement for mesenchymal stem cell (MSC) culture have explored the impact of Amotosalen treatment. These studies indicate that while there may be a measurable impact on the concentration of some growth factors in hPL derived from Amotosalen-treated platelets, it does not significantly affect the growth kinetics of adipose-derived MSCs.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the reproducibility and interpretation of safety and functionality data.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar and incubate at 37°C.
-
Add a platelet agonist (e.g., collagen, ADP, thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Preparation:
-
Collect and wash the cells (e.g., platelets, lymphocytes) with phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Micronucleus Assay (for Genotoxicity)
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human peripheral blood lymphocytes, CHO cells) to a desired confluency.
-
Expose the cells to various concentrations of the test substance (e.g., Amotosalen) with and without a metabolic activation system (S9).
-
Include positive and negative controls.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
-
Harvesting and Staining:
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Microscopic Analysis:
-
Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
An increase in the frequency of micronucleated cells indicates potential genotoxicity.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes and pathways discussed in this guide.
References
- 1. Amotosalen-inactivated fresh frozen plasma is comparable to solvent-detergent inactivated plasma to treat thrombotic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony Formation: An Assay of Hematopoietic Progenitor Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bloodtransfusion.it [bloodtransfusion.it]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical treatment of plasma with amotosalen and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isbtweb.org [isbtweb.org]
- 9. A comparison of methods of pathogen inactivation of FFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Amotosalen Hydrochloride: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Amotosalen hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials, in line with general safety protocols for hazardous chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Handling of this compound should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[1]
Disposal of this compound Waste
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. All disposal actions must comply with local, state, and federal regulations.[1]
Key Disposal Don'ts:
-
Do not dispose of this compound down the drain or toilet.
-
Do not dispose of in regular trash.
Core Disposal Steps:
-
Containment: All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, gloves, gowns), and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[4][5] The container should be made of a material compatible with the chemical and have a secure, screw-on cap.[5]
-
Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents, including "this compound."
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5] This area should be secure and inspected regularly for any signs of leakage.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service.[2][3] This ensures the waste is transported and treated at a permitted facility, often through methods like incineration.[6]
Spill Management
In the event of a spill, the area should be cordoned off to prevent further spread. The spilled material should be absorbed using an inert material, such as paper towels or a universal binder.[1] All materials used for cleanup, including the absorbent and contaminated PPE, must be collected and disposed of as hazardous waste as described above.[1]
Summary of Disposal Recommendations
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Collect in a labeled hazardous waste container for professional disposal.[2][3] |
| Contaminated Labware (e.g., vials, gloves) | Place in a designated hazardous waste container.[4][6] |
| Spill Cleanup Materials | Collect all absorbent materials and contaminated PPE into a hazardous waste container.[1] |
| Rinse Water from Cleaning | Should be collected as hazardous waste; do not discharge to the sewer. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ph.health.mil [ph.health.mil]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Logistics for Handling Amotosalen Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Amotosalen hydrochloride is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in bulk, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Standard |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 |
| Respiratory Protection | For routine handling of bulk formulations, an approved and properly fitted air-purifying respirator with appropriate HEPA filters should be considered. | NIOSH or EN 149 |
| Skin and Body Protection | Protective clothing should be worn. Contaminated work clothing should not be allowed out of the workplace.[1] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] Skin contact may also result in photosensitization in the presence of UVA light.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1] An emergency eye wash station should be readily available. |
| Skin Contact | Wash with plenty of soap and water.[1] If skin exposure occurs, flush the exposed area with water.[2] Take off contaminated clothing and wash it before reuse.[1] |
| Ingestion | Call a physician immediately. Do not induce vomiting unless directed by medical personnel. |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1] |
Operational Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Spill and Disposal Management
Proper management of spills and waste is critical to maintaining a safe laboratory environment.
Spill Response:
-
Small Spills: Soak up the material with an absorbent material, such as paper towels.
-
Large Spills: Cordon off the spill area to minimize spreading. Use absorbent material to soak up the spill.
-
In case of any spill, avoid the material becoming airborne.
-
Collect all spilled material, absorbent, and rinse water into suitable containers for proper disposal.
-
Decontaminate the spill area twice with an appropriate solvent.
Disposal Plan:
-
All waste containing this compound must be properly labeled.
-
Dispose of all waste in accordance with prescribed federal, state, and local guidelines.[1] This may involve using a permitted chemical waste incinerator.
-
Do not empty into drains or flush down the toilet. Environmental release should be avoided. Used and unused processing sets should be discarded in the same manner as used blood containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
